molecular formula C13H17NO4 B116895 Z-N-Me-Aib-OH CAS No. 144332-60-5

Z-N-Me-Aib-OH

Cat. No.: B116895
CAS No.: 144332-60-5
M. Wt: 251.28 g/mol
InChI Key: QCDSXBNEBTVGTP-UHFFFAOYSA-N
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Description

Z-N-Me-Aib-OH is a key building block in synthetic peptide chemistry, where its primary research value lies in the construction of peptides with well-defined and stable secondary structures. The compound features a backbone based on the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), which is known for its strong tendency to induce helical conformations. Scientific studies have demonstrated that peptides composed of Aib residues, when capped with a benzyloxycarbonyl (Z) group at the N-terminus and a free carboxylic acid (OH) at the C-terminus, robustly form 310-helices. For instance, research has shown that the peptide Z-(Aib)10-OH crystallizes as a continuous 310-helix, constituting three complete helical turns . This structural stability is notably facilitated by the specific C-terminal OH group, which allows for critical hydrogen bonding that helps maintain the helical sense throughout the entire peptide chain . Consequently, this reagent is instrumental for researchers designing biomimetic peptides, studying protein folding fundamentals, and engineering novel materials that rely on precise three-dimensional architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDSXBNEBTVGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352947
Record name Z-N-Me-Aib-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144332-60-5
Record name N,2-Dimethyl-N-[(phenylmethoxy)carbonyl]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144332-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-N-Me-Aib-OH
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(Benzyloxycarbonyl)-N-methyl-α-aminoisobutyric Acid (Z-N-Me-Aib-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzyloxycarbonyl)-N-methyl-α-aminoisobutyric acid, abbreviated as Z-N-Me-Aib-OH, is a synthetic amino acid derivative of significant interest in the fields of peptide chemistry and drug development. The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), is known to impart unique conformational constraints on peptides, often promoting helical secondary structures and increasing resistance to enzymatic degradation.[1] The further N-methylation of the peptide backbone can enhance these properties, leading to peptides with improved metabolic stability, cell permeability, and bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the known and inferred chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. While specific experimental data for this compound is limited in publicly available literature, the information presented herein is based on established principles of organic and peptide chemistry and data from closely related compounds.

Chemical Properties

The chemical properties of this compound are determined by its constituent functional groups: the benzyloxycarbonyl (Z) protecting group, the N-methylated amine, the sterically hindered α-carbon with two methyl groups, and the carboxylic acid.

Physicochemical Properties
PropertyZ-Aib-OHThis compound (Estimated)Data Source
Molecular Formula C₁₂H₁₅NO₄C₁₃H₁₇NO₄[5][6]
Molecular Weight 237.25 g/mol 251.28 g/mol [5][6]
Appearance White to off-white powderWhite to off-white solid[5]
Melting Point Not specifiedExpected to be a solid with a defined melting point
Solubility Soluble in DMSO (100 mg/mL)Expected to be soluble in organic solvents like DMSO, DMF, and alcohols[5]
Spectroscopic Data

Specific spectroscopic data for this compound is not available. However, the expected signatures in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.

Spectroscopic TechniqueExpected Features for this compound
¹H NMR - Singlet for the N-methyl protons. - Singlet for the two α-methyl protons. - Signals for the aromatic protons of the benzyloxycarbonyl group. - Singlet for the benzylic protons of the Z group. - Broad singlet for the carboxylic acid proton.
¹³C NMR - Signal for the N-methyl carbon. - Signal for the quaternary α-carbon. - Signals for the α-methyl carbons. - Signals for the aromatic and benzylic carbons of the Z group. - Signal for the carbonyl carbon of the Z group. - Signal for the carboxylic acid carbon.
Mass Spectrometry (ESI-) - Expected [M-H]⁻ ion at m/z 250.1.

Experimental Protocols

The synthesis of this compound can be approached through the N-methylation of the corresponding Z-protected amino acid, Z-Aib-OH. The following is a detailed protocol based on established methods for the N-methylation of amino acids.[1][7]

Synthesis of this compound

Materials:

  • Z-Aib-OH

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add Z-Aib-OH to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Dissolve the Z-Aib-OH in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3). Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product Z-Aib-OH Z-Aib-OH Deprotonation Deprotonation (NaH, THF) Z-Aib-OH->Deprotonation Methylation Methylation (CH3I) Deprotonation->Methylation Workup Aqueous Work-up Methylation->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway involvement of this compound are not currently available. However, the incorporation of N-methylated amino acids into peptides is a well-established strategy to modulate their biological properties.

General Effects of N-Methylation:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[8]

  • Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which can lead to improved passive diffusion across cell membranes.[4]

  • Conformational Control: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and its ability to bind to specific receptors or enzymes.[2]

Given these general principles, this compound serves as a valuable building block for the synthesis of peptidomimetics with potentially enhanced therapeutic properties, such as improved oral bioavailability and longer duration of action. Further research is required to elucidate the specific biological effects of peptides containing this modified amino acid.

Conclusion

This compound is a synthetically important amino acid derivative that holds considerable promise for the development of novel peptide-based therapeutics. While direct experimental data on its chemical and biological properties are scarce, its characteristics can be inferred from the well-understood chemistry of its parent compounds and the general effects of N-methylation. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further investigation into its potential applications in medicinal chemistry and drug discovery. As research in peptidomimetics continues to advance, the utility of building blocks like this compound is expected to grow, paving the way for the creation of more potent and stable peptide drugs.

References

An In-depth Technical Guide to Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of Z-N-Me-Aib-OH, a compound of interest for researchers and professionals in the fields of peptide chemistry and drug development.

Chemical Identity and Structure

This compound, systematically named 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid, is a protected amino acid derivative.[1] Its structure is characterized by a central α-aminoisobutyric acid (Aib) core, which is N-methylated and protected with a benzyloxycarbonyl (Z) group. The presence of the sterically hindered Aib residue can induce specific conformational constraints in peptides, making it a valuable building block in peptidomimetic studies and drug design.

The chemical structure can be represented by the linear formula: C6H5CH2OCON(CH3)C(CH3)2CO2H.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 251.28 g/mol [1][2]
CAS Number 144332-60-5[1]
Linear Formula C6H5CH2OCON(CH3)C(CH3)2CO2H[2]
Synonyms Z-N,2-Dimethylalanine, 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid[1]

Experimental Context

This compound is primarily utilized as a specialized building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, which can be removed under specific conditions during the stepwise elongation of a peptide chain. The N-methylation and the gem-dimethyl group of the Aib residue are key structural features that influence the conformational properties of the resulting peptides.

Detailed experimental protocols for the synthesis of this compound itself are not extensively documented in the provided search results. However, it is typically synthesized through standard organic chemistry procedures involving the protection and modification of the parent amino acid, α-aminoisobutyric acid.

Information regarding specific signaling pathways directly modulated by this compound is not available in the public domain based on the conducted search. Its biological effects would be contingent on the structure and function of the larger peptide into which it is incorporated.

Structural Representation

To visualize the connectivity of the core components of this compound, the following logical diagram is provided.

Z_N_Me_Aib_OH_Structure cluster_Z_group Benzyloxycarbonyl (Z) Group cluster_N_Me N-methyl Group cluster_Aib Aminoisobutyric Acid (Aib) Core cluster_Carboxyl Carboxyl Group Z_group C6H5CH2O-C=O N_Me N-CH3 Z_group->N_Me Aib C(CH3)2 N_Me->Aib Carboxyl COOH Aib->Carboxyl

Logical structure of this compound.

References

An In-Depth Technical Guide to Z-N-Me-Aib-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) is a synthetic amino acid derivative of significant interest in peptidomimetic and drug discovery research. Its unique structure, featuring a gem-dimethyl group on the alpha-carbon and a methyl group on the amide nitrogen, introduces significant conformational constraints and metabolic stability to peptide chains. This guide provides a comprehensive overview of its properties, supplier information, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Core Compound Information

Chemical Name: 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid

Synonyms: Z-N,2-Dimethylalanine, this compound

CAS Number: 144332-60-5

Molecular Formula: C₁₄H₁₉NO₄

Molecular Weight: 265.31 g/mol

Supplier Information

A curated list of suppliers for this compound is provided below for procurement purposes. Researchers are advised to request certificates of analysis to ensure purity.

SupplierProduct NamePurity
Sigma-AldrichThis compound≥98%
BenchChemThis compoundmin 98%
Additional Potential Suppliers Various chemical synthesis companiesPurity may vary

Application in Peptide Synthesis: Overcoming Steric Hindrance

The primary application of this compound is as a building block in the synthesis of modified peptides. The presence of both a gem-dimethyl group and an N-methyl group creates significant steric hindrance, making the coupling of this amino acid a challenge in SPPS. Standard coupling protocols often result in low yields and incomplete reactions.

To achieve efficient incorporation of this compound, the use of potent coupling reagents is essential. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended to overcome the steric barrier.[1] Additionally, microwave-assisted SPPS can significantly enhance coupling efficiency for sterically hindered amino acids.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a general procedure for the manual incorporation of this compound into a peptide sequence on a solid support. It is crucial to note that optimization may be required based on the specific peptide sequence and resin.

Materials:

  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • Reagents for peptide purification and analysis (e.g., HPLC-grade solvents, mass spectrometer)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to create a basic environment for the activation.

    • Allow the activation to proceed for a few minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. Due to the steric hindrance of this compound, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to ensure complete reaction.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines may give a false negative).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • Once the peptide synthesis is complete, perform a final Fmoc deprotection if necessary.

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage_purification Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Activated this compound + Strong Coupling Reagent (e.g., HATU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis

Caption: Workflow for the incorporation of this compound via SPPS.

Signaling Pathways and Logical Relationships

Currently, there is no established body of literature detailing specific signaling pathways directly modulated by peptides containing this compound. The primary role of this modified amino acid is to confer advantageous physicochemical properties to synthetic peptides, such as increased metabolic stability and constrained conformation. These properties can, in turn, enhance the peptide's interaction with its biological target, but this compound itself is not known to be a signaling molecule. The logical relationship of its use is therefore rooted in the principles of medicinal chemistry and peptide design, where structural modifications are made to optimize the therapeutic potential of a lead compound. The workflow for its use is a chemical synthesis pathway, as depicted above.

References

The Strategic Incorporation of Z-N-Me-Aib-OH in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of peptides with N-methylated amino acids is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) is a key building block in this endeavor, offering unique conformational constraints and proteolytic stability. This technical guide provides an in-depth analysis of the role of this compound in peptide synthesis, including detailed experimental protocols, comparative data, and an examination of its impact on peptide structure and function. The strategic use of the benzyloxycarbonyl (Z) protecting group in conjunction with the N-methylated α-aminoisobutyric acid (Aib) core presents both opportunities and challenges in solid-phase peptide synthesis (SPPS), which are systematically addressed herein.

Introduction

N-methylation of the peptide backbone is a widely employed technique to improve the pharmacokinetic profile of peptide-based drug candidates. This modification can significantly increase metabolic stability by shielding the amide bond from enzymatic cleavage, enhance membrane permeability and oral bioavailability, and influence the peptide's conformational landscape.[1][2][3] The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, further rigidifies the peptide backbone, promoting the formation of stable helical structures.[2][4] The combination of N-methylation and the Aib scaffold in the form of this compound provides a unique tool for designing peptides with enhanced therapeutic potential.

The choice of the N-terminal protecting group is a critical consideration in peptide synthesis. While the Fmoc group is predominantly used in modern SPPS for its mild deprotection conditions, the Z-group offers advantages in specific applications, such as in the synthesis of protected peptide fragments for convergent synthesis strategies.[5] This guide will delve into the practical aspects of utilizing this compound, providing researchers with the necessary information to effectively incorporate this valuable building block into their synthetic workflows.

Data Presentation: Comparative Synthesis Parameters

The successful incorporation of sterically hindered and N-methylated amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize key quantitative data, extrapolated from studies on similar N-methylated and sterically hindered amino acids, to provide a comparative overview.

ParameterThis compoundFmoc-N-Me-Aib-OHStandard Amino Acid (e.g., Fmoc-Ala-OH)
Coupling Efficiency Moderate to High (with optimized reagents)High (with optimized reagents)Very High
Typical Coupling Time 2-12 hours1-4 hours30-60 minutes
Racemization Risk Moderate to HighModerateLow
Solubility in DMF GoodGoodExcellent
Deprotection Conditions H₂/Pd/C or HBr/AcOH20% Piperidine in DMF20% Piperidine in DMF (for Fmoc)

Table 1: General Comparison of Synthesis Parameters. This table provides a qualitative comparison of key synthesis parameters for this compound, its Fmoc-protected counterpart, and a standard amino acid.

Coupling ReagentTypical Coupling Time for Hindered Amino AcidsReported Racemization Levels (for N-methylated amino acids)
HATU/DIPEA1-4 hoursLow to Moderate
HCTU/DIPEA2-6 hoursModerate
PyBOP/DIPEA2-8 hoursModerate
DIC/Oxyma4-12 hoursLow

Table 2: Performance of Common Coupling Reagents for Hindered Amino Acids. This table presents typical coupling times and reported racemization levels for various coupling reagents commonly used for sterically hindered and N-methylated amino acids. Specific data for this compound is limited, and these values serve as a general guideline.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available protocol for the direct synthesis of this compound is not readily found in the literature. However, a general two-step procedure can be proposed based on the synthesis of related compounds:

  • Synthesis of Z-Aib-OH: α-Aminoisobutyric acid (Aib) can be protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate under Schotten-Baumann conditions.

  • N-methylation of Z-Aib-OH: The resulting Z-Aib-OH can be N-methylated using a variety of methods, such as the use of methyl iodide and a base like sodium hydride in a suitable aprotic solvent (e.g., THF or DMF). Purification is typically achieved by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

The following protocol is adapted from methodologies for coupling sterically hindered and N-methylated amino acids and should be optimized for each specific sequence.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound (3-5 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF (for Fmoc deprotection of preceding residues)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected with an Fmoc group, perform deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Pre-activation of this compound: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-12 hours. The reaction progress can be monitored using a test cleavage and LC-MS analysis. Due to the steric hindrance of this compound, a double coupling may be necessary.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Continue with the synthesis of the peptide sequence using standard SPPS protocols.

  • Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS incorporating this compound

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling (2-12h) Wash1->Coupling Preactivation Pre-activation of This compound (HATU, DIPEA in DMF) Preactivation->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Elongation Chain Elongation (Standard SPPS Cycles) Wash2->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification mTOR_Inhibition MeAIB MeAIB SNAT2 SNAT2 Transporter MeAIB->SNAT2 Inhibits AminoAcids Intracellular Amino Acids SNAT2->AminoAcids Transports mTORC1 mTORC1 AminoAcids->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes

References

Z-N-Me-Aib-OH: A Comprehensive Technical Guide for Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. They offer a promising strategy to overcome the inherent limitations of native peptides, such as susceptibility to enzymatic degradation and poor bioavailability. A key approach in the rational design of potent and stable peptidomimetics is the incorporation of non-proteinogenic amino acids. Among these, N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Z-N-Me-Aib-OH) has emerged as a powerful building block.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its role in conferring desirable attributes to peptidomimetics. We present detailed experimental protocols for its synthesis and incorporation into peptide chains, summarize key quantitative data, and provide visualizations of relevant workflows and concepts.

Core Principles of this compound in Peptidomimetics

The unique structural features of this compound—the N-terminal benzyloxycarbonyl (Z) protecting group, the N-methylation of the amide bond, and the α,α-dimethyl substitution of the aminoisobutyric acid (Aib) residue—collectively contribute to its utility in peptidomimetic design.

  • Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone provides steric hindrance, shielding the adjacent peptide bonds from cleavage by proteases. This modification significantly increases the metabolic stability and in vivo half-life of the resulting peptidomimetic. N-methylation of the peptide backbone has emerged as an effective strategy to improve proteolytic stability, membrane permeability, and conformational control.[1][2]

  • Conformational Rigidity: The gem-dimethyl group of the Aib residue severely restricts the available Ramachandran space, locking the peptide backbone into specific conformations, predominantly helical structures such as 3₁₀-helices.[3][4] This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor binding affinity and specificity.

  • Increased Lipophilicity: The addition of a methyl group to the amide nitrogen increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]

  • Controlled Synthesis: The Z-group provides robust protection of the N-terminus during solution-phase peptide synthesis and is readily removable under specific conditions, allowing for controlled, stepwise elongation of the peptide chain.

Data Presentation: Physicochemical and Conformational Properties

The incorporation of this compound into a peptide sequence imparts predictable changes to its properties. The following tables summarize key quantitative data.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance White to off-white powder
Melting Point 135-138 °C
Solubility Soluble in DMF, DMSO, CH₂Cl₂, Chloroform

Table 2: Conformational Parameters of N-Methylated Aib Residues

Dihedral AngleTypical RangePredominant Secondary StructureReference
Φ (Phi) -60° to -90°3₁₀-helix[5]
Ψ (Psi) -30° to -10°3₁₀-helix[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from Z-Aib-OH.

Materials:

  • Z-Aib-OH (N-Benzyloxycarbonyl-α-aminoisobutyric acid)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend Z-Aib-OH (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with diethyl ether and wash with 1 M HCl, followed by water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Incorporation of this compound into a Dipeptide via Solution-Phase Synthesis

This protocol outlines the coupling of this compound with a C-terminally protected amino acid.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent additive

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Amino Acid Preparation: Dissolve the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM and cool to 0 °C. Add DIPEA (1.1 equivalents) and stir for 15 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0 °C and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will form. Stir for 20 minutes at 0 °C.

  • Coupling: Add the neutralized amino acid solution from step 1 to the activated this compound solution. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl, water, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting dipeptide by column chromatography or recrystallization.

Protocol 3: Assessment of Enzymatic Stability

This protocol provides a general method to compare the stability of a this compound-containing peptide to its non-methylated counterpart.

Materials:

  • N-methylated peptide and its non-methylated analog

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Pronase) in an appropriate buffer

  • Human serum

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Peptide Preparation: Dissolve both the N-methylated and non-methylated peptides in the protease buffer or human serum to a final concentration of 1 mg/mL.

  • Enzymatic Digestion: Add the protease solution to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100).

  • Incubation: Incubate the reactions at 37 °C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction.

  • Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC, monitoring the decrease in the area of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time to determine the half-life of each peptide. N-methylation of bioactive peptides is a tool to improve enzymatic stability.[1][2][6]

Visualizations

Logical Workflow for Peptidomimetic Design

G A Identify Bioactive Peptide Lead B Synthesize Native Peptide A->B C In Vitro / In Vivo Testing B->C D Poor Stability / Bioavailability C->D Identified Weakness E Rational Peptidomimetic Design D->E F Incorporate this compound E->F G Synthesize Peptidomimetic F->G H Assess Proteolytic Stability G->H I Determine Receptor Binding Affinity G->I J Evaluate Pharmacokinetic Properties G->J K Optimized Drug Candidate H->K Improved Properties I->K Improved Properties J->K Improved Properties

Caption: Peptidomimetic design and optimization workflow.

Conceptual Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Target Receptor Signal1 Signal Transduction Protein 1 Receptor->Signal1 Signal2 Signal Transduction Protein 2 Signal1->Signal2 Effector Effector Protein Signal2->Effector Response Cellular Response Effector->Response Peptidomimetic Peptidomimetic (with this compound) Peptidomimetic->Receptor Binds and Activates/Inhibits

Caption: Modulation of a signaling pathway by a peptidomimetic.

Conclusion

This compound is a highly valuable and versatile building block for the development of advanced peptidomimetics. Its unique combination of properties, including the ability to confer proteolytic resistance and conformational rigidity, makes it an indispensable tool for medicinal chemists and drug developers. The strategic incorporation of this compound can lead to the creation of novel therapeutic agents with significantly improved pharmacokinetic profiles and enhanced biological activity. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in peptidomimetic research and development.

References

Spectroscopic and Structural Elucidation of Z-N-Me-Aib-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Z-N-Me-Aib-OH), a protected amino acid derivative of significant interest in peptide synthesis and drug design. The unique conformational constraints imposed by the α,α-disubstituted nature of the aminoisobutyric acid (Aib) residue, combined with the N-methylation and the benzyloxycarbonyl (Z) protecting group, make a thorough understanding of its structural and spectroscopic properties essential for its effective application.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also provides standardized experimental protocols for the acquisition of this data.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. This data is crucial for the structural verification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~7.35m5HAr-H (Phenyl of Z-group)Complex multiplet typical for a monosubstituted benzene ring.
~5.15s2H-CH2-Ph (Benzyl of Z-group)May appear as two distinct doublets (an AB quartet) due to hindered rotation around the N-C(O) bond.
~3.00s3HN-CH3
~1.55s6HC(CH3)2Two equivalent methyl groups.
>10br s1H-COOH Chemical shift is concentration-dependent and this proton may undergo exchange with residual water in the solvent.

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

Chemical Shift (δ) ppmAssignmentNotes
~178C =O (Carboxylic acid)
~157C =O (Urethane)
~136Ar-C (Quaternary, Phenyl of Z-group)
~128.5Ar-C H (Phenyl of Z-group)
~128.0Ar-C H (Phenyl of Z-group)
~67.5-C H2-Ph (Benzyl of Z-group)
~58C (CH3)2 (Quaternary α-carbon)
~33N-C H3
~25C(C H3)2
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1740StrongC=O stretch (Urethane carbonyl)
~1710StrongC=O stretch (Carboxylic acid carbonyl)
~1450, ~1400MediumC-H bend (Alkyl groups)
~1250StrongC-O stretch (Carboxylic acid and urethane)
~1150StrongC-N stretch
~740, ~700StrongC-H out-of-plane bend (Monosubstituted benzene)
Mass Spectrometry (MS) Data

Table 4: Electrospray Ionization-Mass Spectrometry (ESI-MS) Data

m/zIon
252.1230[M+H]+
274.1049[M+Na]+
208.1332[M-CO2+H]+
108.0597[C7H8O]+ (benzyl fragment)
91.0542[C7H7]+ (tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard for obtaining high-quality, reproducible data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • 1H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a spectral width of 16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1 second.

    • Collect 16 scans.

  • 13C NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a spectral width of 240 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Collect 1024 scans with proton decoupling.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a line broadening of 0.3 Hz for 1H spectra and 1.0 Hz for 13C spectra before Fourier transformation. Phase and baseline correct all spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent (e.g., chloroform), depositing the solution onto a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm-1.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

  • Data Processing: Process the data using the spectrometer's software. Perform baseline correction if necessary.

Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL with the same solvent.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Operate the ESI source in positive ion mode.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3-4 kV.

    • Set the source temperature to 100-150 °C.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: Process the acquired spectra using the instrument's software to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Analysis Structure Structural Elucidation & Confirmation of this compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Workflow for Spectroscopic Analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to aid researchers in the unambiguous identification and characterization of this important amino acid derivative, thereby facilitating its application in peptide chemistry and the development of novel therapeutics.

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the synthesis of peptides and other complex organic molecules. Introduced by Max Bergmann and Leonidas Zervas in 1932, its strategic application revolutionized peptide chemistry by enabling the controlled, sequential assembly of amino acids.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group's unique stability profile and distinct deprotection methods ensure its continued relevance in modern synthetic strategies. This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its introduction, removal, and the underlying mechanistic principles, supported by experimental protocols and quantitative data.

Core Principles of the Z-Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic nature of the primary or secondary amino group of an amino acid by converting it into a carbamate. This transformation is crucial in peptide synthesis to prevent the N-terminus of an amino acid from engaging in unwanted side reactions during the formation of a peptide bond. A key attribute of the Cbz group is its remarkable stability under a wide range of conditions, including basic and moderately acidic environments, which allows for selective manipulation of other functional groups within a molecule.[1] However, it can be selectively and cleanly removed under specific and mild conditions, most notably through catalytic hydrogenolysis.[2] This orthogonality to other common protecting groups is a cornerstone of its utility in multi-step syntheses.[3]

Introduction of the Z-Protecting Group (Protection)

The most prevalent method for the introduction of the Cbz group onto an amino acid is through the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[4] The base, typically sodium bicarbonate or an organic base, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the protected amino acid.[2]

Reaction Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group and deprotonation by the base to yield the stable N-Cbz-protected amino acid.[4]

G cluster_reactants Reactants cluster_products Products AminoAcid R-NH₂ (Amino Acid) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate CbzProtected R-NH-Cbz (Protected Amino Acid) HCl HCl Base Base Base->HCl Neutralization Intermediate->CbzProtected Chloride Elimination G CbzProtected R-NH-Cbz CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) CbzProtected->CarbamicAcid Toluene Toluene H2 H₂ H2->CarbamicAcid PdC Pd/C Catalyst PdC->CarbamicAcid Amine R-NH₂ (Free Amine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 G CbzProtected R-NH-Cbz ProtonatedCbz R-NH-C(=O+H)-O-Bn CbzProtected->ProtonatedCbz HBr HBr HBr->ProtonatedCbz CarbamicAcid [R-NH-COOH] ProtonatedCbz->CarbamicAcid SN2 attack by Br⁻ BenzylBromide Bn-Br Amine R-NH₃⁺ Br⁻ CarbamicAcid->Amine Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2 G cluster_deprotection Deprotection Conditions cluster_results Resulting Peptide Peptide Peptide with Cbz, Boc, and Fmoc groups Deprotection Selective Deprotection Peptide->Deprotection Acid Acid (e.g., TFA) Deprotection->Acid Removes Boc Base Base (e.g., Piperidine) Deprotection->Base Removes Fmoc Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Deprotection->Hydrogenolysis Removes Cbz Boc_Removed Peptide with Cbz and Fmoc groups Acid->Boc_Removed Fmoc_Removed Peptide with Cbz and Boc groups Base->Fmoc_Removed Cbz_Removed Peptide with Boc and Fmoc groups Hydrogenolysis->Cbz_Removed

References

N-Methylated Amino Acids: A Technical Guide to Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to their high specificity and low toxicity, is often hampered by inherent pharmacological weaknesses.[1][2] Poor metabolic stability, limited cell membrane permeability, and conformational flexibility can curtail their efficacy.[3][4] A key strategy in modern peptide drug design to overcome these limitations is the incorporation of N-methylated amino acids. This modification, the substitution of the amide proton with a methyl group on the peptide backbone, profoundly alters the physicochemical and biological properties of peptides, offering a powerful tool to enhance their therapeutic potential.[4][5]

The Foundational Impact of N-Methylation

N-methylation introduces significant changes to the peptide backbone that directly influence its structure and function. The primary effects are twofold:

  • Conformational Constraint: The addition of a methyl group to the amide nitrogen introduces steric hindrance, which restricts rotation around the peptide bonds.[6][7] This limitation of the available conformational space can "lock" the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[3][6] A notable consequence is the increased propensity for a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides but can be crucial for mimicking specific protein turns for optimal receptor binding.[3]

  • Enhanced Proteolytic Resistance: The methyl group acts as a steric shield, disrupting the hydrogen-bonding patterns that proteases recognize to bind and cleave the peptide backbone.[8] This steric hindrance prevents the enzyme from accessing the scissile peptide bond, thereby significantly increasing the peptide's half-life in the presence of proteolytic enzymes.[1][8]

Enhancing Pharmacokinetic Properties

The structural changes induced by N-methylation translate into significant improvements in the pharmacokinetic profile of peptide drug candidates.

Increased Metabolic Stability

A primary advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation.[1][8] This enhanced stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[9]

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
DKLYWWEFLUnmodifiedTrypsin~1 min-
DK(N-Me)LYWWEFLN-Methyl-LysTrypsin> 1000 min> 1000
D(N-Me)KLYWWEFLN-Methyl-AspTrypsin~72 min72
Table 1: Quantitative Comparison of Proteolytic Stability of N-methylated vs. Non-methylated Peptides. Data from a study on N-methyl scanning mutagenesis of a G-protein ligand.[10]
Improved Membrane Permeability and Oral Bioavailability

By replacing an amide proton, N-methylation eliminates a hydrogen bond donor, which can increase the lipophilicity of the peptide.[2][7] This change can lead to improved membrane permeability and the potential for oral bioavailability, a significant hurdle for many peptide-based drugs.[11][12] For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin analog, has been shown to have an oral bioavailability of 10%.[12]

PeptideNumber of N-methylationsApparent Permeability (Papp) (10⁻⁶ cm/s)
Cyclic Hexapeptide 10< 0.1
Cyclic Hexapeptide 210.5
Cyclic Hexapeptide 322.1
Cyclic Hexapeptide 435.8
Table 2: Effect of Multiple N-Methylations on the Intestinal Permeability of Cyclic Hexapeptides.[13]

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which can make the subsequent coupling step difficult.[5][14] Two main strategies are employed for their synthesis: the incorporation of pre-synthesized Fmoc-N-Me-amino acid monomers and on-resin N-methylation.[5]

Experimental Protocol: On-Resin N-Methylation

This cost-effective and versatile method allows for the site-specific N-methylation of a peptide directly on the solid support.[5] A common three-step procedure is outlined below:

Materials:

  • Fmoc-protected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)

  • N-methyl-2-pyrrolidone (NMP)

  • 2-Mercaptoethanol

Procedure:

  • Sulfonylation: The peptide-resin is swelled in DMF. The N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group by reacting with o-NBS-Cl in the presence of a base like DIEA.

  • Methylation: The sulfonated peptide-resin is then treated with a methylating agent, such as methyl p-toluenesulfonate or methyl iodide, and a base (e.g., DBU) in NMP.

  • Desulfonylation: The o-NBS protecting group is removed by treatment with 2-mercaptoethanol and a base in DMF to yield the N-methylated amine.

A recent optimization of this method has significantly reduced the total procedure time from approximately 4 hours to 40 minutes.[15]

Experimental Protocol: Coupling of N-Methylated Amino Acids

The coupling of an amino acid to a sterically hindered N-methylated amine requires highly reactive coupling reagents.[14][16]

Materials:

  • Peptide-resin with an N-terminal N-methyl amine

  • Fmoc-N-methyl amino acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA

  • DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF and perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (typically 3-5 equivalents) and HATU (e.g., 3 equivalents) in DMF. Add DIEA (e.g., 6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[14]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.

  • Washing: After the coupling is complete, filter the resin and wash thoroughly with DMF, DCM, and then DMF again to remove all soluble reagents and byproducts.[14]

Below is a diagram illustrating the general workflow for a single cycle of N-methyl amino acid incorporation in Solid-Phase Peptide Synthesis (SPPS).

spss_workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-N-Me-AA, HATU, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle

General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Application in Modulating Cellular Signaling

N-methylated peptides can serve as potent modulators of cellular signaling pathways. For example, N-methylated somatostatin analogs are utilized in clinical settings for the treatment of neuroendocrine tumors. These analogs bind to somatostatin receptors (SSTRs), initiating downstream signaling cascades that inhibit cell proliferation and hormone secretion.[17]

The following diagram depicts a simplified signaling pathway activated by N-methylated somatostatin analogs.

signaling_pathway ligand N-Methylated Somatostatin Analog receptor Somatostatin Receptor (SSTR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka Activation cell_response Inhibition of Cell Proliferation & Hormone Secretion pka->cell_response Downstream Effects

Signaling pathway activated by N-methylated somatostatin analogs.

Conclusion

N-methylation of amino acids is a robust and versatile strategy in peptide drug design. It provides a reliable means to enhance proteolytic stability and membrane permeability, addressing two of the most significant challenges in the development of peptide therapeutics.[17] Furthermore, the conformational constraints imposed by N-methylation can lead to improved receptor affinity and selectivity. The choice of whether and where to introduce N-methylation must be carefully considered based on the specific therapeutic objective and the role of individual amino acids in the peptide's structure and function.[7][17] As synthesis techniques continue to improve, the strategic application of N-methylation will undoubtedly play an increasingly important role in the development of next-generation peptide-based drugs.

References

Methodological & Application

Standard Protocol for Coupling Z-N-Me-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of Z-N-Me-Aib-OH (N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The steric hindrance caused by the two methyl groups on the α-carbon, combined with the N-methyl group, significantly impedes the efficiency of peptide bond formation.[1][2][3][4] This steric bulk necessitates the use of highly reactive coupling reagents and optimized protocols to achieve satisfactory yields and prevent the formation of deletion sequences.[1][3]

Standard coupling reagents such as HBTU or DIC/HOBt may lead to incomplete reactions.[1] Therefore, for sterically demanding amino acids like this compound, the use of more potent uronium/aminium or phosphonium salt-based reagents is strongly recommended.[1][5][6] Reagents like HATU, HCTU, PyAOP, and COMU have demonstrated superior performance in coupling N-methylated and other sterically hindered amino acids.[1][5][6][7][8] Microwave-assisted SPPS can also be employed to drive difficult couplings to completion more efficiently.[2]

This document provides a detailed protocol for the coupling of this compound in SPPS, a comparative summary of recommended coupling reagents, and a troubleshooting guide for common issues.

Comparative Analysis of Recommended Coupling Reagents

The selection of the appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the recommended reagents and typical conditions for coupling sterically hindered N-methylated amino acids.

Coupling ReagentReagent ClassEquivalents (AA:Reagent:Base)Typical Coupling TimeAdvantagesDisadvantages
HATU Uronium/Aminium Salt1 : 0.95 : 21 - 4 hoursHigh reactivity, effective for hindered couplings.[8][9][10]Potential for guanidinylation of the N-terminus if used in excess.[11]
HCTU Uronium/Aminium Salt1 : 1 : 21 - 4 hoursLess expensive than HATU with comparable efficiency in many cases.Less effective than HATU for the most difficult couplings.[8]
PyAOP Phosphonium Salt1 : 1 : 230 - 60 minutesHighly effective for N-methyl amino acids, no risk of guanidinylation.[1][7][12]Byproducts can be difficult to remove in solution-phase synthesis.[1]
PyBOP Phosphonium Salt1 : 1 : 230 - 60 minutesEfficient, often used with HOAt for N-methyl amino acids.[1][7]Byproducts can be difficult to remove in solution-phase synthesis.[1]
COMU Uronium/Aminium Salt1 : 1 : 21 - 2 hoursHigh efficiency comparable to HATU, safer (non-explosive byproducts).[5]
DIC/HOAt Carbodiimide/Additive1 : 1 : 12 - 12 hoursCost-effective, HOAt is superior to HOBt for hindered couplings.[7]Slower reaction rates compared to onium salts.[13]

Experimental Protocols

The following protocols are generalized for the coupling of this compound to a deprotected N-terminal amine on a solid support. It is assumed that the resin has been appropriately swelled and the N-terminal protecting group of the preceding amino acid has been removed according to the specific SPPS strategy (e.g., Fmoc or Boc).

Protocol 1: Coupling using HATU

HATU is a highly effective reagent for coupling sterically hindered amino acids.[8][10][11]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation:

    • Swell the deprotected peptide-resin in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 1 min).

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[10]

  • Coupling Reaction:

    • Add the activated amino acid solution to the prepared resin.

    • Agitate the mixture at room temperature for 1-4 hours. For coupling to another N-methyl residue, longer reaction times or a second coupling may be necessary.[10][11]

  • Monitoring the Coupling:

    • The ninhydrin test is not reliable for N-methylated amines. Use the bromophenol blue test to monitor the reaction progress.[8] A color change from blue/green to yellow indicates completion.

  • Washing:

    • Once the coupling is complete (or the reaction time has elapsed), filter the resin.

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[11]

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Protocol 2: Coupling using PyAOP

PyAOP is a phosphonium salt-based reagent that is also highly effective for coupling sterically hindered amino acids and avoids the risk of N-terminal guanidinylation.[1][7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • DMF, peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a reaction vessel containing the resin, add this compound (2 equivalents, 0.2 mmol), PyAOP (2 equivalents, 0.2 mmol), and DIPEA (6 equivalents, 0.6 mmol) dissolved in DMF.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Experimental Workflow Diagram

SPPS_Coupling_Workflow start Start: Deprotected Peptide-Resin resin_prep Resin Preparation: Swell and Wash with DMF start->resin_prep activation Amino Acid Activation: 1. This compound 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIPEA) in DMF resin_prep->activation coupling Coupling Reaction: Add activated amino acid to resin Agitate for 1-4 hours activation->coupling monitoring Monitor Reaction (Bromophenol Blue Test) coupling->monitoring washing Washing: DMF, DCM, DMF monitoring->washing Complete incomplete Incomplete Coupling monitoring->incomplete capping Optional Capping: (Acetic Anhydride/DIPEA) washing->capping next_cycle Proceed to Next Cycle or Final Cleavage washing->next_cycle Skip Capping capping->next_cycle incomplete->coupling Recouple

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solution-phase synthesis of peptides incorporating N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Z-N-Me-Aib-OH). The inclusion of N-methylated amino acids, such as N-Me-Aib, is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including metabolic stability, cell permeability, and conformational constraint.[1][2] However, the steric hindrance presented by the N-methyl group and the gem-dimethyl groups on the α-carbon of Aib poses significant challenges to standard peptide coupling protocols, often leading to low yields and incomplete reactions.[3][4]

This document outlines optimized protocols for the coupling of this compound in solution, strategies for monitoring reaction completion, and quantitative data to guide reagent selection and reaction optimization.

Introduction to this compound in Peptide Synthesis

N-methylation of the peptide backbone can significantly improve pharmacokinetic properties by increasing metabolic stability against enzymatic degradation and enhancing membrane permeability.[1][2] The α,α-disubstituted nature of Aib (α-aminoisobutyric acid) residues induces and stabilizes helical conformations (primarily 3₁₀-helix and α-helix) in peptides by restricting the available conformational space of the peptide backbone.[3] The combination of N-methylation and the Aib structure in this compound provides a powerful tool for designing peptides with enhanced stability and defined secondary structures, which are desirable attributes for therapeutic candidates.[2][3]

The benzyloxycarbonyl (Z) protecting group is a urethane-type protecting group that is stable to a wide range of reaction conditions and is typically removed by catalytic hydrogenation, offering an orthogonal protection strategy to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. This makes this compound a versatile building block for solution-phase peptide synthesis.[5][6]

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in the acylation of N-methylated amino acids is the steric hindrance imposed by the N-alkyl group, which significantly slows down the reaction kinetics compared to their non-methylated counterparts.[7][8] This reduced nucleophilicity of the secondary amine necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient peptide bond formation.[8] Standard coupling reagents such as HBTU and HCTU are often less effective for these sterically demanding couplings.[7][8]

Data Presentation: Reagent and Condition Optimization

The choice of coupling reagent and reaction conditions is critical for the successful incorporation of the sterically hindered this compound. The following tables provide a summary of recommended coupling reagents and expected performance based on literature for similar sterically hindered N-methylated amino acids.

Table 1: Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentReagent TypeRecommended BaseKey Advantages
HATU Aminium SaltDIPEA or CollidineHigh reactivity, suitable for sterically hindered couplings.[7]
PyBOP Phosphonium SaltDIPEAHigh reactivity, can be more effective than aminium salts in some cases.[9]
COMU Uronium SaltDIPEA or TMPHigh efficiency, particularly for challenging couplings.[10]
BOP-Cl Phosphonium SaltDIPEAEffective for N-methylated amino acids.[7]
PyBrOP Phosphonium SaltDIPEAHigh reactivity, particularly for hindered couplings.[7][9][11]

Table 2: Expected Synthesis Efficiency and Purity

ParameterExpected RangeMethod of DeterminationNotes
Coupling Efficiency for this compound>90% (with optimized conditions)HPLC analysis of reaction aliquotsMay require longer reaction times, elevated temperatures, or a slight excess of the activated carboxyl component.[9]
Overall Crude Peptide Yield50 - 75%Gravimetric analysis post-synthesisHighly sequence-dependent and dependent on the success of each coupling step.
Crude Peptide Purity60 - 90%RP-HPLCPurity is influenced by the efficiency of each coupling and deprotection step.

Experimental Protocols

General Materials and Methods
  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether, Ethyl acetate (EtOAc), n-Hexane. All solvents should be of peptide synthesis grade.

  • Coupling Reagents: HATU, PyBOP, or COMU.

  • Bases: N,N-Diisopropylethylamine (DIPEA) or Collidine.

  • Amino Acids: this compound and other required N- and C-protected amino acids.

  • Purification: Silica gel for column chromatography or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analysis: Thin Layer Chromatography (TLC), HPLC, and Mass Spectrometry (MS).

Protocol for Coupling of this compound to an Amino Acid Ester

This protocol describes the coupling of this compound to a C-terminally protected amino acid or peptide fragment (H-Xaa-OR).

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride or trifluoroacetate salt (H-Xaa-OR, 1.0 eq.) in DMF.

    • Add DIPEA (1.1 eq.) to neutralize the salt and stir for 5 minutes at room temperature.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.2 eq.) and HATU (1.2 eq.) in DMF.

    • Add DIPEA (2.4 eq.) to the activation mixture and stir for 5-10 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated this compound solution to the solution of the amino component.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or HPLC. For particularly difficult couplings, the temperature can be raised to 40-50 °C.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., hexane/EtOAc gradient).

Protocol for Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation.

  • Hydrogenolysis:

    • Dissolve the Z-protected peptide in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-16 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

Caption: Workflow for solution-phase coupling of this compound.

Logical_Relationship_Coupling_Challenges cluster_challenges Challenges in Coupling this compound cluster_solutions Solutions Steric_Hindrance Steric Hindrance High_Reactivity_Reagents Highly Reactive Coupling Reagents (e.g., HATU, PyBOP, COMU) Steric_Hindrance->High_Reactivity_Reagents Optimized_Conditions Optimized Reaction Conditions (Longer Reaction Time, Higher Temp.) Steric_Hindrance->Optimized_Conditions Excess_Reagents Excess Acylating Agent Steric_Hindrance->Excess_Reagents N_Methyl N-Methyl Group N_Methyl->Steric_Hindrance Gem_Dimethyl gem-Dimethyl Groups (Aib) Gem_Dimethyl->Steric_Hindrance

Caption: Challenges and solutions for coupling this compound.

References

Application Notes and Protocols for the Incorporation of Z-N-Me-Aib-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Incorporating Z-N-Me-Aib-OH

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, cell permeability, and receptor affinity. This compound, or N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid, is a unique building block that combines three key structural features: a benzyloxycarbonyl (Z) protecting group, an N-methylated amide bond, and a Cα,α-disubstituted backbone (α-aminoisobutyric acid, Aib).

This combination of features presents both significant opportunities and considerable synthetic challenges. The N-methylation and the gem-dimethyl groups of the Aib residue introduce severe steric hindrance, making the formation of the peptide bond difficult.[1] Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences, which complicates purification and compromises the integrity of the final product.[2]

However, the successful incorporation of this compound can impart valuable properties to a peptide. N-methylation can protect against enzymatic degradation and modulate the peptide's conformation, while the Aib residue is a strong helix inducer.[3][4] These structural constraints can lock the peptide into a bioactive conformation, leading to enhanced target affinity and specificity.

These application notes provide a comprehensive guide to overcoming the challenges of incorporating this compound into peptide sequences. We present a comparative analysis of coupling reagents, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of peptides containing this sterically hindered amino acid.

Data Presentation: Comparative Efficacy of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative and quantitative comparison of commonly used coupling reagents, highlighting their relative effectiveness in difficult couplings.

Coupling Reagent Reagent Class Relative Reactivity for Hindered Couplings Reported Yields for Hindered Couplings Key Advantages Potential Disadvantages Citation
HATU Uronium/Aminium SaltVery High>90%Highly efficient, rapid kinetics, minimizes racemization. Particularly effective for N-methylated and sterically hindered residues.Higher cost, potential for side reactions if used in large excess.[5][6]
HCTU Uronium/Aminium SaltHigh85-95%More reactive than HBTU, often more cost-effective than HATU.Can be less effective than HATU for the most challenging couplings.[5]
PyAOP Phosphonium SaltVery High>90%Highly effective for coupling N-methylated amino acids.Byproducts can be difficult to remove.[2][7]
PyBOP/HOAt Phosphonium SaltHigh80-90%A powerful combination for difficult couplings, with HOAt suppressing racemization.Less reactive than HATU or PyAOP.[2][7]
COMU Uronium/Aminium SaltHigh85-95%Reactivity comparable to HATU, with the advantage of being based on the non-explosive OxymaPure.[8]
HBTU Uronium/Aminium SaltMedium-High<10% for highly hindered couplingsA widely used, cost-effective standard reagent.Often insufficient for severely hindered couplings.[5][9]
PyBroP Phosphonium SaltHighSignificant yields at room temperatureEffective for N-methylated amino acids.Can be less reactive than HATU.[9]

Experimental Protocols

The following protocols are recommended for the incorporation of this compound using solid-phase peptide synthesis (SPPS). Manual synthesis is detailed, but the principles can be adapted for automated synthesizers.

General Workflow for SPPS

The overall workflow for incorporating an amino acid in SPPS involves several key steps, as illustrated in the diagram below. For a sterically hindered residue like this compound, the coupling step is the most critical and requires optimized conditions.

G Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Monitoring Coupling Monitoring Washing2->Monitoring Capping Capping (Optional) Monitoring->Capping If Incomplete Repeat Repeat Cycle Monitoring->Repeat If Complete Capping->Washing2

General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high coupling efficiency with the highly reactive HATU reagent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Drain the solvent from the resin and immediately add the pre-activated amino acid solution.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C).

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using the bromophenol blue test or the chloranil test. Note: The Kaiser test will give a false negative for the secondary amine of this compound.

    • If the coupling is incomplete, a second coupling (recoupling) should be performed with a fresh solution of activated this compound.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To terminate any unreacted chains, cap the resin with a solution of acetic anhydride and DIPEA in DMF. This will prevent the formation of deletion peptides and simplify the final purification.

Protocol 2: PyAOP/HOAt-Mediated Coupling of this compound

This protocol utilizes the highly effective phosphonium salt reagent PyAOP in combination with HOAt to maximize coupling efficiency and minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • PyAOP (3.9 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound, PyAOP, and HOAt in DMF.

    • Add DIPEA to the solution and mix for 1-2 minutes for pre-activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Follow the same monitoring and washing procedures as described in Protocol 1.

  • Capping:

    • Perform capping as described in Protocol 1 if necessary.

Mandatory Visualization: Signaling Pathway

The incorporation of conformationally constrained amino acids like this compound can lead to peptides with enhanced binding affinity for their biological targets, such as cell surface receptors. The following diagram illustrates a general signaling pathway that could be activated by such a peptide.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide Peptide with This compound Receptor G-Protein Coupled Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

A generalized cell signaling pathway initiated by peptide binding.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Coupling Yield Insufficient reactivity of the coupling reagent.Switch to a more potent coupling reagent like HATU or PyAOP.
Steric hindrance of this compound.Increase the equivalents of the amino acid and coupling reagent (up to 5 eq.). Extend the coupling time and/or increase the temperature. Perform a double or triple coupling.
Deletion Sequences Incomplete coupling followed by coupling of the next amino acid.Ensure complete coupling by monitoring with the bromophenol blue or chloranil test. Implement a capping step after the coupling of this compound to block unreacted amines.
Racemization Over-activation of the amino acid.Use an additive like HOAt to suppress racemization. Avoid prolonged pre-activation times.
Difficult Purification Presence of deletion sequences and other side products.Optimize the coupling reaction to maximize the purity of the crude product. Use a capping step to simplify the mixture of peptides to be purified.

References

Application Notes and Protocols for the Synthesis of Constrained Peptides Using Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation of amino acids, such as in N-methyl-α-aminoisobutyric acid (N-Me-Aib), offers significant advantages, including increased metabolic stability, improved membrane permeability, and the ability to fine-tune receptor binding affinity.[1] The benzyloxycarbonyl (Z) protecting group, while traditionally associated with solution-phase synthesis, provides an orthogonal protection strategy in solid-phase peptide synthesis (SPPS), particularly in Boc-based methodologies.[2]

This document provides detailed application notes and protocols for the use of Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) in the synthesis of constrained peptides. We will cover the unique challenges associated with this building block, recommend effective coupling strategies, and provide step-by-step protocols for its incorporation, cleavage, and subsequent analysis.

Properties of this compound

PropertyValue
CAS Number 144332-60-5[3][4][5]
Molecular Formula C₁₃H₁₇NO₄[5]
Molecular Weight 251.28 g/mol [5]
Appearance White to off-white powder
Melting Point 135-138 °C[5]
Solubility Soluble in DMF, NMP, DCM, Chloroform

Challenges in Incorporating this compound

The synthesis of peptides containing this compound presents two primary challenges:

  • Steric Hindrance: The presence of two methyl groups on the α-carbon and an additional methyl group on the amide nitrogen creates significant steric bulk. This hindrance makes the formation of the peptide bond difficult, often leading to incomplete coupling reactions and lower yields.[6]

  • Reduced Nucleophilicity: The N-methyl group reduces the nucleophilicity of the secondary amine, further slowing down the coupling reaction compared to primary amines.[7]

To overcome these challenges, the choice of coupling reagent and optimization of reaction conditions are critical.

Data Presentation: Coupling Reagent Performance

The selection of an appropriate coupling reagent is paramount for the successful incorporation of the sterically hindered this compound. The following table provides an illustrative comparison of common coupling reagents based on their expected performance in this challenging coupling.

Coupling ReagentActivating AdditiveBaseTypical Coupling Time (hr)Expected Coupling Efficiency (%)Notes
HATU NoneDIPEA, Collidine1 - 4> 95%Highly efficient for sterically hindered and N-methylated amino acids.[2]
HCTU NoneDIPEA, Collidine1 - 4> 90%A very effective and commonly used coupling reagent.
PyAOP HOAtDIPEA2 - 6> 95%Particularly effective for coupling N-methylated amino acids.[2][7]
PyBOP HOAtDIPEA2 - 6> 90%A well-established reagent for difficult couplings.
DIC/HOBt HOBtDIPEA4 - 1270 - 85%Less effective for this type of hindered coupling; may require double coupling.

Note: Coupling efficiency is highly sequence-dependent and can be influenced by the preceding amino acid residue. The values presented are for illustrative purposes.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS). These protocols assume a Boc/Bzl protection strategy on a PAM or MBHA resin.

Protocol 1: Incorporation of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the N-terminal Boc protecting group using standard procedures (e.g., 50% TFA in DCM).

  • Neutralization: Neutralize the resulting amine salt with a solution of 10% DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (2-3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA or collidine (6-10 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring the Coupling: Monitor the reaction completion using a qualitative test such as the Bromophenol Blue test. Note that N-methylated amines do not give a positive result with the ninhydrin test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Protocol 2: Cleavage of the Z-Protected Peptide from the Resin

This protocol describes the cleavage of the peptide from the resin while preserving the Z-protecting group.

Materials:

  • Z-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude Z-protected peptide under vacuum.

Protocol 3: Characterization by RP-HPLC and Mass Spectrometry

A. Analytical RP-HPLC:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the crude peptide. N-methylated peptides may show peak broadening or split peaks due to the presence of cis/trans isomers of the amide bond.[8]

B. Mass Spectrometry:

  • Sample Preparation: Prepare the sample as for RP-HPLC analysis.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Determine the molecular weight of the peptide to confirm its identity. Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence and the location of the N-methylated residue.

Biological Context: Constrained Peptides in Signaling Pathways

The conformational constraint induced by this compound can be exploited to mimic or disrupt specific protein-protein interactions within signaling pathways. A relevant example is the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tumorigenesis.

In the "off" state of the canonical Wnt pathway, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] Wnt ligands activate the pathway by binding to Frizzled and LRP5/6 receptors, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating target genes.[1][10]

Constrained α-helical peptides, such as those that can be synthesized using this compound, can be designed to mimic the α-helical binding domain of key proteins in this pathway. For instance, a stabilized helical peptide could be designed to disrupt the interaction between β-catenin and TCF/LEF in the nucleus, thereby inhibiting the transcription of Wnt target genes, a strategy of interest in cancer therapy.

Visualizations

Solid-Phase Peptide Synthesis Workflow cluster_0 SPPS Cycle Resin Resin Deprotection Deprotection Resin->Deprotection 1. TFA Neutralization Neutralization Deprotection->Neutralization 2. DIPEA Washing_1 Washing_1 Neutralization->Washing_1 3. DMF/DCM Coupling Coupling Washing_1->Coupling 4. This compound, HATU, DIPEA Washing_2 Washing_2 Coupling->Washing_2 5. DMF/DCM Repeat Cycle or Final Cleavage Repeat Cycle or Final Cleavage Washing_2->Repeat Cycle or Final Cleavage Cleavage Cleavage Repeat Cycle or Final Cleavage->Cleavage TFA Cocktail Purification Purification Cleavage->Purification RP-HPLC Characterization Characterization Purification->Characterization MS, HPLC

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_p Phosphorylated β-Catenin Destruction_Complex->beta_Catenin_p Phosphorylation Proteasome Proteasomal Degradation beta_Catenin_p->Proteasome TCF_LEF_Repression TCF/LEF Represses Target Genes Wnt Wnt Ligand Receptors Frizzled/LRP5/6 Wnt->Receptors Dsh Dishevelled Receptors->Dsh Destruction_Complex_Inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_Inactivated Inactivates beta_Catenin_acc β-Catenin Accumulation beta_Catenin_nuc β-Catenin beta_Catenin_acc->beta_Catenin_nuc Translocation Nucleus TCF_LEF_Activation TCF/LEF Activates Target Genes beta_Catenin_nuc->TCF_LEF_Activation

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.

References

Applications of Z-N-Me-Aib-OH in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the use of non-proteinogenic amino acids is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among these, N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Z-N-Me-Aib-OH) stands out as a valuable building block. This molecule combines the conformational constraints of α-aminoisobutyric acid (Aib) with the proteolytic resistance conferred by N-methylation. The benzyloxycarbonyl (Z) group provides a standard protecting group for use in peptide synthesis.

The incorporation of Aib, with its gem-dimethyl group at the α-carbon, rigidly restricts the peptide backbone, promoting the formation of stable helical structures like 3₁₀- and α-helices. This conformational control can pre-organize a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target. N-methylation, the substitution of the amide proton with a methyl group, further enhances the therapeutic potential of peptides by sterically shielding the peptide bond from enzymatic degradation by proteases. This modification also removes a hydrogen bond donor, which can increase lipophilicity and improve cell membrane permeability.

These application notes provide an overview of the utility of this compound in drug discovery, along with detailed protocols for its incorporation into peptides and subsequent biological evaluation.

Key Advantages of Incorporating N-Me-Aib Residues

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, making the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Membrane Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can enhance the ability of peptides to cross cellular membranes.

  • Conformational Rigidity: The Aib residue induces helical conformations, which can lead to higher receptor binding affinity and selectivity by locking the peptide into its active shape.

  • Reduced Aggregation: The conformational constraints imposed by Aib can minimize undesirable peptide aggregation.

Applications in Drug Discovery

The unique properties of N-Me-Aib make it a valuable component in the design of various therapeutic peptides, including:

  • Antimicrobial Peptides (AMPs): N-methylation can enhance the stability and efficacy of AMPs. By resisting degradation and potentially improving membrane interaction, N-Me-Aib-containing AMPs can exhibit potent activity against a range of pathogens.

  • GPCR Ligands: The conformational control offered by Aib is crucial for designing potent and selective ligands for G-protein coupled receptors (GPCRs). N-methylation can further refine the pharmacokinetic properties of these ligands.

  • Enzyme Inhibitors: The enhanced stability and defined conformation of peptides containing N-Me-Aib make them excellent candidates for the design of potent and long-lasting enzyme inhibitors.

  • Blood-Brain Barrier (BBB) Shuttles: Peptides rich in N-methylated amino acids have shown potential to passively diffuse across the BBB, opening avenues for delivering therapeutics to the central nervous system.

Quantitative Data Summary

The incorporation of N-methylated amino acids, including N-Me-Aib, has a quantifiable impact on the biological activity and stability of peptides. The following tables summarize representative data from studies on N-methylated antimicrobial peptides.

Peptide SequenceModificationTarget OrganismMIC (µM)Reference
C10:0-A2NoneE. coli1.4
C10:0-A2(6-NMeLys)N-methylation at Lys6E. coli2.8
C10:0-A2NoneP. aeruginosa2.8
C10:0-A2(6-NMeLys)N-methylation at Lys6P. aeruginosa2.8
TA4NoneS. aureus5.1
TA4(dK)D-Lys substitutionS. aureus10.2
PeptideModificationEnzymeIncubation Time (h)Remaining Peptide (%)Reference
TA4NoneSerum Proteases1~40
TA4 (N-Me analogs)N-methylationSerum Proteases1~65
C10:0-A2NoneSerum Proteases1~20
C10:0-A2 (N-Me analogs)N-methylationSerum Proteases1~50

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Me-Aib-Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating an N-methylated Aib residue using Fmoc chemistry. The synthesis of N-methylated peptides can be challenging due to the steric hindrance of the N-methyl group, often requiring optimized coupling conditions.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-Aib-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3-5 times).

  • Coupling of Fmoc-N-Me-Aib-OH (and coupling to an N-Me-Aib residue):

    • Due to steric hindrance, the coupling of and to N-methylated residues is often slower and may require longer reaction times or double coupling.

    • Follow the same activation procedure as in step 3, but allow the coupling reaction to proceed for 4-6 hours or overnight.

    • Monitor the coupling completion using a colorimetric test (e.g., Kaiser test for primary amines, bromophenol blue test for secondary amines). If the test is positive (incomplete coupling), repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an N-Me-Aib-containing peptide against a bacterial strain using a broth microdilution method.

Materials:

  • N-Me-Aib-containing peptide, lyophilized

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into MHB and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Microdilution Assay:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add 50 µL of the peptide stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Proteolytic Stability Assay

This protocol describes a method to assess the stability of an N-Me-Aib-containing peptide in the presence of proteases, such as those found in human serum.

Materials:

  • N-Me-Aib-containing peptide

  • Control peptide (with no N-methylation)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • RP-HPLC system

Procedure:

  • Peptide Solutions: Prepare stock solutions of the N-Me-Aib peptide and the control peptide in PBS.

  • Incubation:

    • Mix the peptide solution with human serum (e.g., to a final serum concentration of 80%).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching and Precipitation:

    • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).

    • Centrifuge the samples to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation profile and half-life of the peptide.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation synthesis Solid-Phase Peptide Synthesis (Incorporation of this compound) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization mic_assay Antimicrobial Activity Assay (MIC Determination) characterization->mic_assay stability_assay Proteolytic Stability Assay (Human Serum) characterization->stability_assay data_analysis Data Analysis mic_assay->data_analysis stability_assay->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of N-Me-Aib-containing peptides.

Antimicrobial_Peptide_MoA cluster_membrane Bacterial Cell membrane Cell Membrane pore Pore Formation membrane->pore Insertion disruption Membrane Disruption pore->disruption leakage Ion & Metabolite Leakage disruption->leakage death Cell Death leakage->death peptide N-Me-Aib Containing Antimicrobial Peptide peptide->membrane Electrostatic Interaction

Caption: Putative mechanism of action for an N-Me-Aib-containing antimicrobial peptide targeting the bacterial cell membrane.

Designing Helical Peptides with Z-N-Me-Aib-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design of peptides with stable, predictable secondary structures is a cornerstone of modern drug discovery and chemical biology. Helical peptides, in particular, are crucial for mimicking protein recognition domains and inhibiting protein-protein interactions. The incorporation of non-proteinogenic amino acids is a powerful strategy to constrain peptide conformations and enhance their therapeutic properties. This document provides detailed application notes and protocols for utilizing Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) in the design and synthesis of helical peptides.

α-Aminoisobutyric acid (Aib) is a potent helix-inducing residue due to the steric constraints imposed by its gem-dimethyl groups, which favor dihedral angles consistent with both 3₁₀- and α-helical structures.[1][2][3] N-methylation of the peptide backbone is a common tactic to increase metabolic stability against proteases and improve membrane permeability.[4] The benzyloxycarbonyl (Z) group is a well-established N-terminal protecting group in peptide synthesis. The combination of these features in this compound offers a unique building block for creating N-terminally capped, conformationally stable, and proteolytically resistant helical peptides.

Data Presentation

The incorporation of a sterically hindered, N-methylated amino acid like this compound presents unique challenges and considerations in peptide synthesis. The following tables summarize expected quantitative data based on studies of similar amino acids, such as Fmoc-Aib-OH and other N-methylated residues.[5][6]

Table 1: Expected Synthesis Parameters for Peptides Incorporating this compound

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotection (if applicable)Dependent on the resin type (e.g., Wang or Rink Amide resin).
Coupling Efficiency for this compound >90%Kaiser Test or TNBS TestRequires highly reactive coupling reagents (e.g., HATU, COMU) and may necessitate double coupling or elevated temperatures.[7]
Overall Crude Peptide Yield 50 - 80%Gravimetric analysis post-cleavageHighly sequence-dependent and influenced by the number of sterically hindered residues.
Crude Peptide Purity 60 - 90%RP-HPLCPurity is contingent on the success of each coupling and deprotection step throughout the synthesis.

Table 2: Characterization of Helical Structure in N-Me-Aib-Containing Peptides

ParameterTypical ValuesMethod of DeterminationNotes
Molar Ellipticity [θ] at 222 nm -15,000 to -35,000 deg·cm²·dmol⁻¹Circular Dichroism (CD) SpectroscopyStrong negative cotton effects at ~222 nm and ~208 nm are characteristic of α-helical structures. A negative band around 205 nm is indicative of a 3₁₀-helix.
[θ]₂₂₂/[θ]₂₀₈ Ratio ~1.0 for α-helix; <1.0 for 3₁₀-helixCircular Dichroism (CD) SpectroscopyThis ratio helps to distinguish between α-helical and 3₁₀-helical conformations.
³JHNα Coupling Constants < 6 HzNuclear Magnetic Resonance (NMR) SpectroscopySmall coupling constants are indicative of helical conformations.
Characteristic NOEs dαN(i, i+3), dαβ(i, i+3)Nuclear Magnetic Resonance (NMR) SpectroscopyPresence of these Nuclear Overhauser Effect cross-peaks confirms helical secondary structure.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Helical Peptide using this compound at the N-terminus

This protocol outlines the manual synthesis of a C-terminally amidated helical peptide with this compound as the final amino acid, using Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[7]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Fmoc-amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin as in step 2.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Coupling of this compound (N-terminal residue):

    • Perform the final Fmoc deprotection as in step 2.

    • In a separate vial, dissolve this compound (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq).

    • Immediately add the activated solution to the resin and agitate for 4-6 hours. Due to the steric hindrance of the N-methyl and gem-dimethyl groups, a longer coupling time and/or double coupling is recommended.[5]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Characterization of Helical Content by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent. Trifluoroethanol (TFE) or methanol are often used to promote and stabilize helical structures.

    • Accurately determine the peptide concentration using UV-Vis spectrophotometry (if aromatic residues are present) or by quantitative amino acid analysis.

  • CD Spectrometer Setup:

    • Use a quartz cuvette with a 0.1 cm path length.

    • Set the spectrometer to scan from 260 nm to 190 nm.

    • Acquire spectra at a controlled temperature (e.g., 25°C).

  • Data Acquisition and Analysis:

    • Record the CD spectrum of the peptide sample and a solvent blank.

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] using the following formula: [θ] = (mdeg × MRW) / (10 × l × c) where:

      • mdeg is the recorded ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

      • l is the path length of the cuvette in cm.

      • c is the concentration of the peptide in g/mL.

    • Analyze the shape and magnitude of the spectrum to determine the helical content.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Start with Rink Amide Resin Fmoc_Deprot Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprot AA_Coupling Couple Fmoc-Amino Acid (HATU/DIPEA) Fmoc_Deprot->AA_Coupling Wash1 Wash AA_Coupling->Wash1 Cycle Repeat Cycle (n-1) times Wash1->Cycle Final_Deprot Final Fmoc Deprotection Cycle->Final_Deprot ZNMeAib_Coupling Couple this compound (Double Couple Recommended) Final_Deprot->ZNMeAib_Coupling Wash2 Wash ZNMeAib_Coupling->Wash2 Cleavage Cleave from Resin (95% TFA Cocktail) Wash2->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC Purification by RP-HPLC Crude_Peptide->RP_HPLC Lyophilize Lyophilization RP_HPLC->Lyophilize Pure_Peptide Pure Peptide Lyophilize->Pure_Peptide Analysis Characterization (MS, Analytical HPLC, CD, NMR) Pure_Peptide->Analysis

Caption: Workflow for the synthesis and purification of a helical peptide with this compound.

Hypothetical Signaling Pathway Inhibition

Helical peptides are often designed to mimic an α-helical domain of one protein to disrupt its interaction with another. A common target class are transcription factors, many of which use helical domains for protein-protein or protein-DNA interactions. Zinc-finger proteins are a large family of transcription factors that are crucial in gene regulation. A helical peptide could be designed to bind to a co-regulatory protein, preventing its interaction with the zinc-finger protein and thereby inhibiting transcription of a target gene.

G cluster_pathway Inhibition of Zinc-Finger Transcription Factor Activity cluster_inhibition Mechanism of Inhibition ZF_Protein Zinc-Finger Protein (ZFP) DNA DNA (Promoter Region) ZF_Protein->DNA binds No_Transcription Transcription Blocked ZF_Protein->No_Transcription Co_Activator Co-activator Protein Co_Activator->ZF_Protein binds Co_Activator->Inhibition Interaction Blocked Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein_Product Protein Product mRNA->Protein_Product Helical_Peptide Designed Helical Peptide (Z-N-Me-Aib-Peptide) Helical_Peptide->Co_Activator binds & sequesters Inhibition->ZF_Protein

Caption: Hypothetical inhibition of a zinc-finger protein signaling pathway by a designed peptide.

References

Application Notes and Protocols: Z-N-Me-Aib-OH in the Synthesis of Zinc-Binding Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) in the synthesis of zinc-binding peptides. These guidelines are intended for professionals in research and drug development who are looking to enhance the therapeutic properties of peptides through the incorporation of modified amino acids.

Application Notes

This compound is a specialized amino acid derivative that offers unique advantages in the design of zinc-binding peptides, such as those mimicking zinc finger motifs. The incorporation of this building block can significantly influence the peptide's conformational stability, proteolytic resistance, and zinc-binding affinity.

The N-methylation of the peptide backbone is a key strategy for improving pharmacokinetic properties.[1][2][3][4] This modification can increase metabolic stability against enzymatic degradation, enhance membrane permeability, and constrain the peptide's conformation.[1][2] The benzyloxycarbonyl (Z-group) serves as a protecting group for the N-terminus during synthesis.

The α-aminoisobutyric acid (Aib) residue introduces significant steric hindrance due to the presence of two methyl groups on the α-carbon. This sterically constrained residue restricts the conformational freedom of the peptide backbone, promoting specific secondary structures such as turns or helical conformations which can be critical for pre-organizing the peptide for metal chelation and receptor binding.[2][5]

The combination of N-methylation and the Aib backbone offers a powerful tool for creating robust and potent zinc-binding peptides. These modifications can lead to peptides with longer in vivo half-lives and improved biological activity.[2][6]

Quantitative Data Summary

The following tables summarize key data relevant to the synthesis and characterization of zinc-binding peptides.

ParameterPeptide with N-Me-AibControl Peptide (without N-Me-Aib)Reference
Zinc Binding Affinity (Kd)~220 nMHigher Kd (weaker binding)[7][8][9]
Stoichiometry ([Peptide:Zn2+])1:11:1[7][8]
Proteolytic StabilityIncreased half-lifeShorter half-life[2][6][10]
Conformational StateDefined secondary structureMore flexible[2]

Table 1: Comparative Properties of a Zinc-Binding Peptide with and without N-Me-Aib. This table illustrates the expected improvements in zinc binding affinity and stability when incorporating an N-methylated Aib residue. The data is based on findings from studies on similar modified peptides.

Coupling ReagentAdditiveCoupling Efficiency for Hindered Amino AcidsReference
HATUDIPEA/CollidineHigh[5][10]
HBTUDIPEAModerate to High[10]
DICOxymaHigh[5]
DICHOBtLow[5]

Table 2: Comparison of Coupling Reagent Efficiency. This table highlights the effectiveness of different coupling reagents for incorporating sterically hindered amino acids like Aib. HATU and DIC/Oxyma are generally preferred for such challenging couplings.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Zinc-Binding Peptide using this compound

This protocol describes the manual synthesis of a hypothetical zinc-binding peptide containing a Cys2His2 motif, with the incorporation of this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound and other required Fmoc-protected amino acids

  • Coupling reagents: HATU and N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Fritted plastic reactor

  • Vacuum pump

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.

    • For this compound: Due to steric hindrance, use 5 equivalents of this compound, 4.5 equivalents of HATU, and 10 equivalents of DIPEA.[5] Pre-activate the mixture for a few minutes before adding it to the resin. Extend the coupling time to 4-6 hours, or overnight if necessary. Monitor the coupling reaction using a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: Characterization of Zinc Binding by NMR Titration

This protocol outlines the procedure for determining the binding affinity and identifying the zinc-coordinating residues of the synthesized peptide using Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Materials:

  • Synthesized peptide

  • Deuterated buffer (e.g., D2O with a suitable buffer like Tris or phosphate)

  • ZnCl2 stock solution

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the deuterated buffer to a final concentration of approximately 1-10 mM in an NMR tube.[11]

  • Initial Spectrum: Acquire a 1D 1H NMR spectrum of the peptide in the absence of zinc. This will serve as the reference spectrum.

  • Titration: Prepare a series of peptide-zinc solutions with increasing molar ratios of Zn2+ to peptide (e.g., 1:0.1, 1:0.5, 1:1, 1:1.5, 1:2, 1:10).[11] This is achieved by adding small aliquots of the concentrated ZnCl2 stock solution to the peptide sample in the NMR tube.

  • Spectral Acquisition: Acquire a 1D 1H NMR spectrum after each addition of the zinc solution.

  • Data Analysis:

    • Monitor the chemical shift perturbations (changes in the position of peaks) in the NMR spectra upon addition of zinc.[11]

    • Protons of amino acid residues involved in zinc coordination will typically show the most significant chemical shift changes.

    • Plot the change in chemical shift (Δδ) for specific protons as a function of the [Zn2+]/[Peptide] ratio.

    • Fit the titration curve to a suitable binding model to determine the dissociation constant (Kd).

Visualizations

SPPS_Workflow Resin Fmoc-Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple_AA Couple Fmoc-AA (HATU/DIPEA) Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat Repeat Cycle Wash2->Repeat for subsequent AAs Couple_Z_N_Me_Aib Couple this compound (HATU/DIPEA, extended time) Wash2->Couple_Z_N_Me_Aib Wash3 Wash (DMF) Couple_Z_N_Me_Aib->Wash3 Final_Deprotect Final Fmoc Deprotection Wash3->Final_Deprotect Cleave Cleave from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

References

Application Notes and Protocols for the Deprotection of the Z Group in Z-N-Me-Aib-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions. However, its removal from peptides containing sterically hindered and N-methylated amino acids, such as N-methyl-α-aminoisobutyric acid (N-Me-Aib), presents unique challenges. The steric bulk of the gem-dimethyl groups of Aib and the presence of the N-methyl group can significantly hinder standard deprotection methods, potentially leading to incomplete reactions or undesired side products.

These application notes provide a detailed overview of common deprotection methods for the Z group in peptides containing the Z-N-Me-Aib-OH motif. The information is intended to guide researchers in selecting and optimizing deprotection strategies for these challenging substrates.

Deprotection Methods Overview

The primary methods for the removal of the Z group are catalytic hydrogenolysis and acidolysis. The choice of method depends on the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of the reaction.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is generally the mildest method for Z group deprotection and proceeds via the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst.[1] A common variation is catalytic transfer hydrogenation, which utilizes a hydrogen donor in place of hydrogen gas.

Key Considerations for this compound Containing Peptides:

  • Steric Hindrance: The sterically demanding environment around the carbamate linkage in this compound can impede access to the catalyst surface, potentially requiring higher catalyst loading, elevated temperatures, or longer reaction times.

  • Catalyst Poisoning: While not extensively documented for this specific motif, sulfur-containing residues elsewhere in the peptide can poison the palladium catalyst.

  • N-Methylation: The presence of the N-methyl group does not directly interfere with the hydrogenolysis mechanism but contributes to the overall steric bulk.

Acidolysis

Acidic conditions can also be employed to remove the Z group. Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are typically used.

Key Considerations for this compound Containing Peptides:

  • Peptide Bond Cleavage: A significant concern with acidolysis, particularly with TFA, is the potential for cleavage of the peptide bond adjacent to the N-alkylated amino acid residue.[2] This can lead to the formation of truncated peptide fragments.

  • Reaction Conditions: The concentration of the acid, reaction temperature, and the presence of scavengers are critical parameters that must be carefully controlled to minimize side reactions. HBr/AcOH is a potent reagent for Z group removal.[3]

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the deprotection of the Z group from peptides. It is important to note that optimal conditions for this compound containing peptides may vary and require empirical optimization.

Deprotection MethodReagents & CatalystTypical SolventTemperature (°C)Reaction TimeReported YieldPotential Side Reactions
Catalytic Hydrogenolysis H₂, 5-10% Pd/CMethanol, Ethanol, Acetic AcidRoom Temperature - 604 - 48 hoursGenerally >90% for unhindered substratesIncomplete reaction, catalyst poisoning
Catalytic Transfer Hydrogenation Formic acid, 10% Pd/CMethanolRoom Temperature1 - 8 hoursHigh for unhindered substratesIncomplete reaction due to steric hindrance
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temperature1 - 2 hoursVariablePeptide bond cleavage, other acid-labile group removal
Acidolysis Trifluoroacetic Acid (TFA)Neat or in DCMRoom Temperature1 - 4 hoursVariableSignificant risk of peptide bond cleavage at N-Me-Aib , removal of other acid-labile groups

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of this compound Containing Peptides

This protocol describes a general procedure for the deprotection of the Z group using catalytic hydrogenolysis. Optimization of catalyst loading and reaction time may be necessary.

Materials:

  • This compound containing peptide

  • Palladium on activated carbon (10% w/w)

  • Methanol (reagent grade)

  • Hydrogen gas supply with balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in methanol (approximately 10-20 mL per gram of peptide) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas by evacuating and refilling with hydrogen three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). The reaction may take several hours to complete due to steric hindrance.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Protocol 2: Acidolysis of this compound Containing Peptides with HBr in Acetic Acid

This protocol is for the acid-mediated removal of the Z group. Caution: HBr in acetic acid is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound containing peptide

  • 33% (w/w) Hydrogen bromide in acetic acid

  • Anhydrous diethyl ether

  • Scavengers (e.g., anisole, thioanisole - optional, but recommended if other sensitive residues are present)

Procedure:

  • Place the Z-protected peptide in a dry round-bottom flask.

  • Add 33% HBr in acetic acid (approximately 10 mL per gram of peptide).

  • If necessary, add scavengers (e.g., 1-2 equivalents of anisole).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction closely. Deprotection is often complete within 1-2 hours.

  • Upon completion, precipitate the deprotected peptide by adding the reaction mixture dropwise to a stirred, cold solution of anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether to remove residual acid and scavengers.

  • Dry the product under vacuum.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Products Z_Peptide Z-N-Me-Aib-Peptide-OH Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Z_Peptide->Hydrogenolysis Mild Conditions Acidolysis Acidolysis (HBr/AcOH or TFA) Z_Peptide->Acidolysis Harsh Conditions Deprotected_Peptide H-N-Me-Aib-Peptide-OH Hydrogenolysis->Deprotected_Peptide High Yield (potential for incomplete reaction) Acidolysis->Deprotected_Peptide Side_Product Side Products (e.g., cleaved fragments) Acidolysis->Side_Product Risk of Peptide Cleavage

Caption: General workflow for the deprotection of this compound containing peptides.

Signaling_Pathway_Analogy cluster_hydrogenolysis Catalytic Hydrogenolysis Pathway cluster_acidolysis Acidolysis Pathway Z_Protected Z-Protected Peptide Catalyst Palladium Catalyst (Surface) Z_Protected->Catalyst Adsorption Acid Strong Acid (H+) Z_Protected->Acid Protonation Deprotected Deprotected Peptide Catalyst->Deprotected Cleavage Hydrogen Hydrogen (H2 or Donor) Hydrogen->Catalyst Activation Acid->Deprotected Cleavage Side_Reaction Peptide Bond Cleavage Acid->Side_Reaction Side Reaction

Caption: Analogy of deprotection methods to signaling pathways.

References

Application Notes and Protocols for the HPLC Purification of Peptides Containing Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides containing the N-terminally protected, N-methylated, and sterically hindered amino acid, Z-N-Me-Aib-OH (N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid), presents significant chromatographic challenges. The combination of the hydrophobic Z-group, the conformational rigidity and steric hindrance of the Aib residue, and the potential for cis/trans isomerism due to N-methylation complicates separation from closely related impurities.[1][2][3] These peptides often exhibit poor solubility in standard aqueous mobile phases and a high tendency for aggregation.[4][5]

This document provides detailed application notes and optimized protocols for the successful purification of these challenging peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described herein are designed to achieve high purity and yield, critical for accurate downstream applications in research and drug development.

Data Presentation: Chromatographic Parameters and Expected Outcomes

Effective purification of this compound-containing peptides requires careful optimization of several HPLC parameters. The following tables summarize key variables and their expected impact on the separation, providing a starting point for method development.

Table 1: HPLC Column and Mobile Phase Selection

ParameterRecommendationRationale
Stationary Phase C8 or C4 silica-based columnThe high hydrophobicity of the Z-group and Aib residue can lead to excessive retention and poor peak shape on a C18 column.[1][4] C8 or C4 columns offer reduced hydrophobicity, mitigating these issues.
Pore Size 100 Å or 300 Å100 Å is suitable for most peptides. 300 Å can be beneficial for larger peptides or those prone to aggregation, as it minimizes restricted diffusion.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peptide peaks and improving resolution.[6]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is the standard organic modifier for peptide RP-HPLC.
Alternative Organic Modifiers Isopropanol (IPA) or n-propanolFor extremely hydrophobic peptides, a mixture of ACN with IPA or n-propanol can enhance solubility and reduce secondary interactions with the stationary phase.[7]

Table 2: Gradient and Flow Rate Optimization

ParameterRecommended Starting ConditionsOptimization Strategy
Analytical Flow Rate 1.0 mL/min (for 4.6 mm ID column)Maintain a consistent flow rate for reproducible retention times.
Preparative Flow Rate Scale-up based on column diameterEnsure linear velocity is maintained from analytical to preparative scale.
Scouting Gradient 5-95% B over 30 minutesUsed to determine the approximate elution time of the target peptide.[1]
Optimized Gradient Shallow gradient around the elution point (e.g., 0.5-1.0% B/min)A shallow gradient is critical for resolving the target peptide from closely eluting impurities, such as deletion sequences or diastereomers.[4]
Column Temperature 40-60°CElevated temperatures can improve peptide solubility, reduce mobile phase viscosity, and enhance peak shape.[4][7]

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines the steps for developing an analytical method to assess the purity of the crude peptide and to optimize separation conditions before scaling up to preparative purification.

1. Sample Preparation:

  • Attempt to dissolve the crude peptide in Mobile Phase A.
  • If solubility is poor, dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7]
  • Centrifuge the sample to remove any insoluble material before injection.

2. HPLC System and Conditions:

  • Column: C8, 3-5 µm particle size, 100 Å pore size, 4.6 x 150 mm.[1]
  • Mobile Phase A: 0.1% (v/v) TFA in water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
  • Flow Rate: 1.0 mL/min.[1]
  • Detection: UV at 214 nm (peptide backbone) and 280 nm (Z-group).[1][2]
  • Column Temperature: 40°C.[4]
  • Injection Volume: 10-20 µL.

3. Gradient Program:

  • Scouting Gradient:
  • 0-5 min: 5% B
  • 5-35 min: 5% to 95% B
  • 35-40 min: 95% B
  • 40-45 min: 95% to 5% B
  • 45-50 min: 5% B
  • Optimized Gradient: Based on the retention time (t_R) from the scouting run, create a shallow gradient around the target peak. For example, if the peptide elutes at 40% B:
  • 0-5 min: 30% B
  • 5-35 min: 30% to 50% B
  • 35-40 min: 95% B
  • 40-45 min: 95% to 30% B
  • 45-50 min: 30% B

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Assess the purity of the crude peptide.
  • Identify the target peptide peak, which can be confirmed by mass spectrometry (LC-MS).[2] Note the presence of multiple peaks, which could indicate cis/trans isomers of the N-methylated amide bond.[2][3]

Protocol 2: Preparative RP-HPLC Purification

This protocol describes the scale-up of the optimized analytical method for purification of the target peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in the minimum volume of a suitable solvent (e.g., DMSO, DMF).
  • Slowly dilute the solution with Mobile Phase A, observing for any precipitation.[4] The final concentration will depend on the loading capacity of the column.
  • Filter the sample through a 0.45 µm filter before loading.

2. Preparative HPLC System and Conditions:

  • Column: C8 or C4, 10 µm particle size, 100 Å pore size, with a diameter appropriate for the amount of peptide to be purified (e.g., 21.2 mm or 50 mm ID).
  • Mobile Phase A: 0.1% (v/v) TFA in water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
  • Flow Rate: Adjust based on the column diameter to maintain the same linear flow rate as the analytical method.
  • Detection: UV at 214 nm and/or 280 nm.
  • Column Temperature: 40-60°C.

3. Gradient Program:

  • Use the optimized shallow gradient determined during analytical method development.

4. Fraction Collection:

  • Collect fractions across the main peak of interest.
  • Collect smaller fractions at the leading and tailing edges of the peak to isolate the purest material.

5. Post-Purification Analysis:

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.
  • Confirm the identity of the target peptide in the pure fractions using mass spectrometry.
  • Pool the fractions that meet the desired purity level.
  • Lyophilize the pooled fractions to obtain the final purified peptide as a dry powder.[1]

Visualization of Workflows

Experimental Workflow for Peptide Purification

Caption: Workflow for HPLC purification of this compound peptides.

Logical Relationship of Purification Challenges

G cluster_challenges Chromatographic Challenges cluster_solutions HPLC Solutions peptide Peptide Properties (this compound) hydrophobicity High Hydrophobicity peptide->hydrophobicity steric_hindrance Steric Hindrance (Aib) peptide->steric_hindrance isomers Cis/Trans Isomers (N-Me) peptide->isomers solubility Poor Solubility hydrophobicity->solubility aggregation Aggregation hydrophobicity->aggregation column Less Retentive Column (C8, C4) hydrophobicity->column solvent Stronger Organic Solvent (IPA, n-propanol) solubility->solvent temperature Elevated Temperature solubility->temperature gradient Shallow Gradient aggregation->gradient aggregation->temperature steric_hindrance->gradient isomers->gradient ms LC-MS for Identification isomers->ms

References

Application Notes & Protocols: Characterization of Peptides Synthesized with Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties. Z-N-Me-Aib-OH, or N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid, is a unique building block that combines three key features: an N-terminal Z-protecting group, N-methylation of the peptide backbone, and the conformational rigidity of α-aminoisobutyric acid (Aib).

The N-methylation of the peptide backbone is known to increase metabolic stability against peptidases and improve cell permeability.[1][2][3] The gem-dimethyl group of the Aib residue introduces significant steric hindrance, which dramatically limits the accessible backbone conformations, often inducing stable helical structures (3₁₀- or α-helices).[4][5] This conformational constraint can lead to higher receptor affinity and selectivity.

However, these same structural features present significant challenges for synthesis and characterization. The steric hindrance of Aib can impede coupling reactions, while N-methylation can lead to the slow interconversion of cis/trans amide bond isomers, complicating chromatographic analysis.[1][6] These application notes provide a comprehensive overview of the analytical techniques and detailed protocols required for the robust characterization of peptides containing this compound, ensuring their identity, purity, and structural integrity.

Synthetic and Analytical Workflow

The synthesis of peptides containing this compound is typically accomplished via Solid-Phase Peptide Synthesis (SPPS). A standard workflow from synthesis to final characterization involves multiple steps, each requiring careful optimization and subsequent analytical verification.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start SPPS Resin coupling Coupling of This compound & Others start->coupling cleavage Cleavage from Resin & Deprotection coupling->cleavage purification RP-HPLC Purification cleavage->purification purity Purity Assessment (Analytical RP-HPLC) purification->purity identity Identity Confirmation (LC-MS) purity->identity sequence Sequence Verification (MS/MS) identity->sequence structure Structural Elucidation (NMR) sequence->structure

Caption: General workflow for the synthesis, purification, and analytical characterization of a peptide containing this compound.

Data Presentation: Synthesis and Characterization

The unique properties of this compound influence both the synthesis and the analytical results. The following tables summarize expected outcomes and representative data for a hypothetical peptide, Ac-Ala-(N-Me-Aib)-Gly-NH₂.

Table 1: Synthesis Parameters and Expected Outcomes

Parameter Challenge Associated with N-Me-Aib Recommended Strategy Expected Outcome
Coupling Efficiency Steric hindrance from the gem-dimethyl and N-methyl groups can lead to slow and incomplete coupling.[6] Use high-potency coupling reagents like PyAOP or HATU/HOAt; extend coupling times.[6] Improved coupling yields, minimizing deletion sequences.
Cleavage from Resin Acid-labile protecting groups and the peptide backbone can be susceptible to side reactions during TFA cleavage. Optimize cleavage time; use scavengers (e.g., water, TIS).[6] Minimized side-product formation.

| Chromatography | Presence of cis/trans amide bond isomers can cause peak broadening or split peaks in HPLC.[1][6][7] | Perform HPLC analysis at elevated temperatures (e.g., 40-60 °C).[1] | Coalescence of conformer peaks into a single, sharper peak for accurate purity assessment. |

Table 2: Representative HPLC-MS Characterization Data for Ac-Ala-(N-Me-Aib)-Gly-NH₂

Analysis Type Parameter Expected Value Observed Value Notes
LC-MS Molecular Mass [M+H]⁺ 287.17 287.18 Confirms the correct molecular weight of the peptide.
Analytical HPLC Purity (25 °C) >95% 91% (two broad peaks) Multiple peaks observed due to cis/trans conformers.[6]
Analytical HPLC Purity (50 °C) >95% 97% (single sharp peak) Elevated temperature analysis resolves conformers, allowing accurate purity determination.[1]

| MS/MS | Key Fragment Ions | y₂=131.08, b₂=157.10 | y₂=131.09, b₂=157.11 | Confirms the peptide sequence. |

Experimental Protocols

Detailed protocols are essential for the successful and reproducible characterization of peptides containing N-methylated and sterically hindered residues.

Protocol: Analytical Reversed-Phase HPLC (RP-HPLC)

This method is the primary technique for assessing the purity of the final peptide product.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized peptide.

    • Dissolve in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.[7]

    • Vortex until fully dissolved.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Gradient: A linear gradient, for example, from 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40-60 °C. Note: This is critical for N-methylated peptides to overcome peak broadening from cis/trans isomerism.[1]

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate peptide purity by dividing the main peak area by the total peak area and multiplying by 100.

Caption: Logical workflow for addressing HPLC challenges with N-methylated peptides.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to confirm the molecular weight of the synthesized peptide.

  • Instrumentation:

    • Couple an HPLC system (as described in 3.1) to a mass spectrometer.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is preferred.[7]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Method:

    • MS Scan Mode: Acquire data in full scan (MS1) mode over a relevant mass-to-charge (m/z) range (e.g., 200-2000 m/z) to detect the precursor ion of the peptide.[7]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z value of the peptide.

    • Analyze the MS1 spectrum to confirm that the observed molecular weight matches the theoretical molecular weight.

Protocol: Tandem Mass Spectrometry (MS/MS)

This protocol is essential for verifying the amino acid sequence of the peptide.

  • Instrumentation:

    • Use an LC-MS system capable of fragmentation (e.g., Q-TOF, Orbitrap, Triple Quadrupole).

  • Method:

    • Isolate the precursor ion corresponding to the peptide's [M+H]⁺ or [M+2H]²⁺ ion in the first mass analyzer.

    • Fragment the isolated ion using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[1]

    • Scan the resulting fragment ions in the second mass analyzer.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b- and y-type fragment ions.

    • Match the observed fragment ions to the theoretical fragmentation pattern of the expected peptide sequence to confirm its identity.

G cluster_b cluster_y peptide N-Term AA1 AA2 AA3 C-Term b1 b1 peptide:b1->b1 b2 b2 peptide:b2->b2 y1 y1 peptide:b3->y1 y2 y2 peptide:b2->y2 b_ions b-ions (N-terminal fragments) y_ions y-ions (C-terminal fragments)

Caption: Simplified representation of peptide fragmentation in MS/MS, yielding b- and y-type ions for sequence verification.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for detailed structural analysis.

  • Sample Preparation:

    • Dissolve 2-5 mg of the peptide in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/H₂O).

    • Transfer to a high-quality NMR tube.

  • Experiments:

    • 1D ¹H NMR: Provides an initial overview of the sample's purity and the presence of expected proton signals. The N-methyl group should give a distinct singlet around 2.5-3.0 ppm.

    • 2D NMR (COSY, TOCSY): Used to assign proton spin systems for each amino acid residue.

    • 2D NMR (NOESY/ROESY): Detects through-space correlations between protons that are close in proximity, providing crucial distance restraints for 3D structure calculation. This is vital for confirming the helical conformation induced by the Aib residue.

  • Data Analysis:

    • Process and analyze spectra to assign all proton resonances.

    • Use NOE-derived distance restraints to calculate a 3D structural model of the peptide.

Conclusion

The characterization of peptides synthesized with this compound requires a multi-faceted analytical approach. Standard protocols must be adapted to address the specific challenges posed by N-methylation and steric hindrance. A combination of RP-HPLC at elevated temperatures for purity assessment, high-resolution mass spectrometry for identity and sequence confirmation, and NMR spectroscopy for definitive structural elucidation is essential.[1] The rigorous application of these techniques will ensure the quality, purity, and structural integrity of these complex yet promising therapeutic candidates, providing a solid foundation for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Z-N-Me-Aib-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Z-N-Me-Aib-OH in N,N-Dimethylformamide (DMF).

Troubleshooting Guide

Issue: this compound is not dissolving or is poorly soluble in DMF at the desired concentration.

This guide provides a systematic approach to diagnosing and resolving solubility challenges.

G start Start: this compound solubility issue in DMF check_purity Step 1: Verify Compound and Solvent Quality start->check_purity physical_methods Step 2: Employ Physical Dissolution Aids check_purity->physical_methods If quality is confirmed cosolvent Step 3: Introduce a Co-solvent physical_methods->cosolvent If still insoluble success Success: Compound Dissolved physical_methods->success If dissolved heating Step 4: Apply Gentle Heating cosolvent->heating If still insoluble cosolvent->success If dissolved heating->success If dissolved fail Further Action: Consider alternative solvents or derivatization heating->fail If still insoluble

Step 1: Verify Compound and Solvent Quality

  • Rationale: Impurities in either the solute or the solvent are a common cause of poor solubility. DMF is hygroscopic and can degrade over time to form dimethylamine and formic acid, which can affect solubility and subsequent reactions.

  • Actions:

    • Ensure the this compound is of high purity.

    • Use a fresh, anhydrous, or high-purity grade of DMF.

    • Avoid using DMF from a bottle that has been open for an extended period.

Step 2: Employ Physical Dissolution Aids

  • Rationale: Physical agitation can help to break down solid aggregates and increase the rate of dissolution.

  • Actions:

    • Vortexing/Stirring: Vigorously vortex or stir the mixture for several minutes.

    • Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. This can effectively break up particles and enhance solvation.

Step 3: Introduce a Co-solvent

  • Rationale: A mixture of solvents can possess superior solvating properties compared to a single solvent. More polar aprotic solvents can disrupt intermolecular forces that may be limiting solubility in pure DMF.

  • Actions:

    • Add a small amount (e.g., 5-10% v/v) of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF.[1]

    • For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective.[1]

Step 4: Apply Gentle Heating

  • Rationale: Increasing the temperature can enhance the solubility of most compounds. However, this must be done cautiously to avoid degradation of the protected amino acid.

  • Action:

    • Gently warm the solution to 30-40°C with continuous stirring.[1]

    • Caution: Do not overheat, as it may lead to the degradation of this compound. It is advisable to test this on a small scale first.

Quantitative Solubility Data (Estimated)

SolventChemical FormulaEstimated Solubility (mg/mL)Molar Concentration (approx.)Notes
N,N-Dimethylformamide (DMF) C₃H₇NO >100 >0.4 M Generally a good solvent, but issues can arise at high concentrations.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO>100>0.4 MOften a superior solvent for poorly soluble protected amino acids.[1]
Dimethyl sulfoxide (DMSO)C₂H₆OS>150>0.6 MA highly polar solvent effective for dissolving a wide range of compounds.[1]
Dichloromethane (DCM)CH₂Cl₂20 - 500.08 - 0.2 MModerate solubility can be expected.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, anhydrous DMF.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.

  • Visually inspect for any remaining particulate matter.

  • If the solution is clear, proceed with your experiment.

Protocol 2: Co-solvent Dissolution Procedure

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add 90% of the final desired volume of DMF.

  • Vortex and sonicate as described in Protocol 1.

  • If the compound is not fully dissolved, add DMSO or NMP dropwise while vortexing, up to a final co-solvent concentration of 10% (v/v).

  • Continue to vortex and sonicate for an additional 5-10 minutes.

  • Once dissolved, use the solution promptly.

G start Start: Prepare this compound solution weigh Weigh this compound start->weigh add_dmf Add DMF weigh->add_dmf vortex Vortex/Stir add_dmf->vortex check_solubility Completely Dissolved? vortex->check_solubility sonicate Sonicate for 10-15 min check_solubility->sonicate No end_success Solution Ready check_solubility->end_success Yes recheck_solubility Completely Dissolved? sonicate->recheck_solubility add_cosolvent Add Co-solvent (DMSO/NMP) recheck_solubility->add_cosolvent No recheck_solubility->end_success Yes final_mix Vortex/Sonicate add_cosolvent->final_mix final_mix->end_success end_fail Consider other methods

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in DMF, a commonly used solvent?

A1: Several factors can contribute to poor solubility. The N-methylation and the bulky Z- and Aib groups can lead to strong intermolecular interactions and crystal lattice energy, making it difficult for DMF to solvate the molecule effectively. Aggregation of the protected amino acid can also reduce solubility. Furthermore, the quality and purity of both the this compound and the DMF are critical.

Q2: Can I use heat to dissolve this compound in DMF?

A2: Gentle warming to 30-40°C can be used to increase solubility.[1] However, it should be done with caution as excessive or prolonged heating can lead to the degradation of the Z-protecting group or other side reactions. Always monitor for any color change in the solution.

Q3: Will adding a co-solvent like DMSO affect my subsequent reaction?

A3: DMSO is generally compatible with standard peptide coupling reactions. However, it is a highly polar aprotic solvent and can influence reaction kinetics. It is recommended to use the minimum amount of co-solvent necessary to achieve dissolution and to be consistent with the solvent composition across experiments.

Q4: My this compound precipitated out of the DMF solution. What should I do?

A4: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit. You can try to redissolve the precipitate by sonicating the solution, gently warming it, or adding a small amount of a stronger co-solvent like DMSO.

Q5: Could poor solubility of this compound be the reason for low coupling efficiency in my peptide synthesis?

A5: Yes, absolutely. If the amino acid is not fully dissolved, it is not available to react with the free amine on the resin or peptide chain, leading to incomplete coupling and lower yields. Ensuring complete dissolution before starting the coupling reaction is crucial for success.

References

Technical Support Center: Z-N-Me-Aib-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Z-N-Me-Aib-OH (Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid). The unique structure of this amino acid derivative, characterized by steric hindrance from both the gem-dimethyl groups of the Aib residue and the N-methyl group, presents significant challenges in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: The low coupling efficiency of this compound stems from two primary factors:

  • Steric Hindrance: The two methyl groups on the α-carbon of the aminoisobutyric acid (Aib) moiety, combined with the methyl group on the amide nitrogen, create significant physical bulk. This bulk obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3]

  • Reduced Nucleophilicity: The presence of the N-methyl group reduces the nucleophilicity of the secondary amine, making it a less effective reactant compared to a primary amine.

Q2: My standard coupling protocol with DCC or DIC is resulting in very low yields. Why is this happening?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to effectively activate the sterically hindered carboxylic acid of this compound.[1] For such challenging couplings, more powerful activating reagents are necessary to overcome the high activation energy barrier.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered N-methylated amino acids like this compound, uronium or phosphonium salt-based reagents are highly recommended due to their superior activation capabilities.[1][4] The most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[4]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is noted to be even more reactive and useful for extremely hindered couplings.[4]

Q4: What is the role of additives like HOAt and Oxyma?

A4: Additives such as 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for difficult couplings. They form highly reactive esters with the activated amino acid, which can accelerate the coupling reaction and suppress side reactions like racemization. Reagents like HATU and COMU already incorporate an HOAt or Oxyma moiety, respectively.[5]

Q5: Can I use the Z-group for N-terminal protection in Solid-Phase Peptide Synthesis (SPPS)?

A5: While the Benzyloxycarbonyl (Z or Cbz) group was historically significant in the development of peptide synthesis, it is less commonly used for temporary N-alpha protection in modern Fmoc-based SPPS.[6] However, it can be used, particularly in solution-phase synthesis or as a permanent protecting group for side chains. If used as the final N-terminal protecting group in SPPS, its stability during the final cleavage from the resin must be considered. The Z-group is generally stable to moderate TFA treatment but can be cleaved under harsher acidic conditions (like HF) or by hydrogenolysis.

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling yields when working with this compound.

Initial Assessment: Confirming Incomplete Coupling

Before optimizing the coupling protocol, it's essential to confirm that the low yield is indeed due to a failed coupling step.

  • Kaiser Test: This colorimetric test detects free primary amines. A positive result (blue/purple beads) after coupling indicates an incomplete reaction. Note that this test is not suitable for N-methylated amines.

  • Bromophenol Blue Test: A more suitable test for secondary amines. A blue or green color on the resin beads indicates incomplete coupling, while a yellow color suggests the reaction is complete.

  • Test Cleavage and Analysis: Cleave a small amount of peptide from the resin and analyze it using Mass Spectrometry (MS) and HPLC. The presence of deletion sequences (the target peptide missing the this compound residue) is a definitive sign of incomplete coupling.[7]

Troubleshooting Workflow

If incomplete coupling is confirmed, follow this workflow to optimize the reaction conditions.

G cluster_0 Troubleshooting Low Coupling Efficiency of this compound start Low Coupling Yield Observed confirm Confirm Incomplete Coupling (Test Cleavage, MS/HPLC) start->confirm reagent Optimize Coupling Reagent (Switch to HATU, COMU, PyBOP) confirm->reagent Incomplete Coupling Confirmed conditions Adjust Reaction Conditions (Time, Temperature) reagent->conditions Yield still low proceed Proceed with Synthesis reagent->proceed Coupling Successful double_couple Perform Double Coupling conditions->double_couple Yield still low conditions->proceed Coupling Successful microwave Utilize Microwave Synthesis double_couple->microwave Yield still low double_couple->proceed Coupling Successful solvent Change Solvent (e.g., to NMP) microwave->solvent Yield still low microwave->proceed Coupling Successful cap Cap Unreacted Amines (Acetic Anhydride) solvent->cap If optimization fails solvent->proceed Coupling Successful cap->proceed

Caption: A logical workflow for troubleshooting low coupling efficiency with this compound.

Data Presentation: Coupling Reagent Performance

While direct quantitative data for this compound is limited in the literature, the following table summarizes the expected performance of various coupling reagents based on data from analogous sterically hindered and N-methylated amino acids.[8]

Coupling ReagentAdditiveExpected Efficacy for this compoundRelative Racemization RiskKey Considerations
DIC/DCC None/HOBtLowModerate to HighGenerally insufficient for this level of steric hindrance.[1]
HBTU HOBtModerateLowMay require extended reaction times or double coupling.
HCTU Cl-HOBtModerate to HighLowMore efficient than HBTU for many difficult couplings.[9]
PyBOP HOBtHighLowGood for difficult couplings, byproducts are less hazardous than BOP.[4]
HATU HOAtVery HighVery LowOften the reagent of choice for highly hindered systems.[10]
COMU OxymaVery HighVery LowExcellent performance, safer alternative to benzotriazole-based reagents.[5]
PyBrOP NoneVery HighModerateExtremely reactive, reserved for the most challenging couplings.[4]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for coupling this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) and wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for at least 4 hours. For this particularly hindered amino acid, extending the coupling time to overnight may be beneficial.

  • Monitoring: After the coupling period, take a small sample of resin and perform a Bromophenol Blue test to check for completion.

  • Washing: Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

  • Recoupling (If Necessary): If the Bromophenol Blue test is positive (blue/green beads), drain the resin and repeat steps 4-7 with a fresh solution of activated this compound.

G cluster_0 HATU Coupling Workflow resin 1. Swell and Deprotect Resin activate 2. Prepare Activation Mixture (this compound, HATU, DIPEA in DMF) resin->activate preactivate 3. Pre-activate for 2-5 mins activate->preactivate couple 4. Add Activated Mixture to Resin preactivate->couple incubate 5. Incubate for 4+ hours couple->incubate monitor 6. Monitor with Bromophenol Blue Test incubate->monitor wash 7. Wash Resin (DMF, DCM) monitor->wash Complete (Yellow) recouple 8. Recouple if Necessary monitor->recouple Incomplete (Blue/Green) next_step Proceed to Next Synthesis Step wash->next_step recouple->couple G cluster_0 Carboxylic Acid Activation by Uronium Reagent reagent Uronium Reagent (e.g., HATU) activated_ester Highly Reactive OAt-ester Intermediate reagent->activated_ester amino_acid This compound amino_acid->activated_ester base Base (DIPEA) base->activated_ester deprotonates peptide_bond New Peptide Bond activated_ester->peptide_bond peptide_amine Peptide N-terminal Amine peptide_amine->peptide_bond nucleophilic attack

References

Technical Support Center: Preventing Aggregation of Peptides Rich in Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aggregation of peptides rich in Z-N-Me-Aib-OH (N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid).

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized Peptide

Question: My lyophilized peptide containing multiple this compound residues is difficult to dissolve in aqueous buffers. What is the recommended procedure for solubilization?

Answer:

Peptides rich in this compound are inherently hydrophobic due to the combined effects of the α,α-disubstituted Aib residue, N-methylation, and the benzyloxycarbonyl (Z) protecting group. Direct dissolution in aqueous solutions is often challenging. Follow this systematic approach:

  • Initial Solvent Selection: Begin by attempting to dissolve a small aliquot of the peptide in an organic solvent.[1][2] The recommended order of solvents to try is:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Isopropanol or n-propanol[2]

  • Solubilization Protocol:

    • Add the minimal amount of the chosen organic solvent to the lyophilized peptide to create a concentrated stock solution.

    • Once fully dissolved, slowly add this stock solution dropwise into your desired aqueous buffer while vortexing. This prevents localized high concentrations that can lead to immediate precipitation.

    • If precipitation occurs, try a different initial organic solvent or a lower final peptide concentration in the aqueous buffer.

  • Aiding Dissolution:

    • Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate dissolution.

    • pH Adjustment: For peptides with ionizable side chains, adjusting the pH of the aqueous buffer can significantly improve solubility. Acidic peptides are more soluble in basic buffers, and basic peptides are more soluble in acidic buffers.[1]

Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Question: I am observing poor coupling efficiency and low crude peptide yield during the SPPS of a sequence containing this compound. How can I mitigate on-resin aggregation?

Answer:

On-resin aggregation is a common problem when synthesizing peptides with sterically hindered and hydrophobic residues like this compound. The growing peptide chains can fold and interact, making the N-terminus inaccessible for the next coupling step.

Immediate Diagnostic Steps:

  • Resin Swelling: Monitor the resin bed volume. A significant decrease in swelling is a strong indicator of on-resin aggregation.[3]

  • Kaiser Test/TNBS Test: These tests may give false negatives with sterically hindered N-termini. Use with caution.

Corrective Actions:

  • Optimized Coupling Reagents: Standard coupling reagents are often inefficient. Utilize more potent activating agents.

  • Microwave-Assisted SPPS: Microwave energy can disrupt secondary structures and significantly improve coupling efficiency for hindered amino acids.[4]

  • Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific residues to disrupt interchain hydrogen bonding.[3]

  • Pseudoproline Dipeptides: The use of pseudoproline dipeptides can break up secondary structures and improve solvation of the growing peptide chain.[3]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection steps can disrupt aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation for peptides rich in this compound?

A1: The aggregation of these peptides is multifactorial, stemming from the intrinsic properties of the this compound residue:

  • α-Aminoisobutyric Acid (Aib): The gem-dimethyl groups of Aib sterically constrain the peptide backbone, strongly promoting the formation of stable helical structures (often 310- or α-helices). These stable, rigid structures can then self-associate.

  • N-Methylation: The methyl group on the amide nitrogen removes a hydrogen bond donor, which can disrupt β-sheet formation. However, it also significantly increases the hydrophobicity of the peptide, which can drive aggregation through hydrophobic interactions.[5]

  • Benzyloxycarbonyl (Z) Group: The Z-group is a bulky and hydrophobic N-terminal protecting group. Its aromatic nature can contribute to π-π stacking interactions between peptide chains, further promoting aggregation.

Q2: How does N-methylation affect the solubility and aggregation of my peptide?

A2: The effect of N-methylation is complex and often sequence-dependent.[5]

  • Inhibition of Aggregation: By removing the amide proton, N-methylation disrupts the hydrogen-bonding patterns that are crucial for the formation of β-sheet structures, a common cause of aggregation.[5][6][7]

  • Promotion of Aggregation: N-methylation increases the overall lipophilicity (hydrophobicity) of the peptide.[8] This can lead to decreased aqueous solubility and promote aggregation driven by the hydrophobic effect, especially in sequences already rich in hydrophobic residues.[5]

Q3: What analytical techniques can I use to characterize the aggregation of my this compound rich peptide?

A3: Several techniques can be employed to monitor and characterize peptide aggregation:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection of aggregates and oligomers.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide. A change from a random coil or α-helical signature to a β-sheet signature can indicate aggregation.[5]

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, making it a useful tool to monitor fibril formation.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.

Q4: Can metal ions influence the aggregation of my peptide?

A4: Yes, divalent metal ions, particularly Zn(II), can significantly impact peptide aggregation.[9][10][11][12][13] Depending on the peptide sequence and the concentration of the metal ion, it can either promote or inhibit aggregation.[10][13] The presence of potential metal-binding residues (e.g., His, Asp, Glu, Cys) in your peptide sequence should be considered, and the use of metal-free buffers may be necessary to control aggregation.

Data Presentation

Table 1: Solubility Guidelines for Peptides Rich in this compound

SolventSolubilityRemarks
Water / Aqueous Buffers (e.g., PBS)Generally InsolubleDirect dissolution is highly unlikely due to extreme hydrophobicity.
Dimethyl Sulfoxide (DMSO)HighRecommended as the primary solvent for creating stock solutions.[1][2]
Dimethylformamide (DMF)HighA good alternative to DMSO.[1][2]
Acetonitrile (ACN)Moderate to HighCan be used for solubilization, especially for purification purposes.[1][2]
Isopropanol / n-propanolModerateUseful for highly hydrophobic peptides, often used in purification.[2]
Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE)HighPotent solvents for dissolving aggregated peptides and disrupting secondary structures. Use with caution as they can be difficult to remove.[14]

Table 2: Comparative Yields of SPPS Protocols for Aib-Containing Peptides

SPPS ProtocolCoupling ReagentsTypical Crude YieldKey Advantages
ConventionalHBTU/HATU, DIEA40-60%Standard, widely available reagents.
Optimized ConventionalDIC, Oxyma60-80%Improved coupling efficiency for hindered residues.
Microwave-AssistedHBTU/HATU, DIEA70-90%Significantly reduces reaction times and improves yields for difficult sequences.[4]
Backbone ProtectionHBTU/HATU, DIEA with Hmb/Dmb protected residues>80%Effectively prevents on-resin aggregation, leading to higher purity and yield.[3]

Note: Yields are highly sequence-dependent and the values presented are typical ranges.

Experimental Protocols

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) of a this compound Rich Peptide
  • Resin Selection: Start with a Rink Amide or Wang resin with a low loading capacity (e.g., 0.3-0.5 mmol/g).

  • Fmoc Deprotection: Use a solution of 20% piperidine in DMF. For difficult sequences, extend the deprotection time or use a DBU-containing solution.

  • Amino Acid Coupling:

    • For standard amino acids: Use 4 equivalents of Fmoc-amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIEA in DMF.

    • For this compound and other hindered residues: Use a more potent coupling cocktail such as 4 equivalents of the amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIEA in DMF. Alternatively, use a DIC/Oxyma coupling protocol.

    • Consider double coupling for hindered residues.

  • Microwave Irradiation (if available): Perform couplings at an elevated temperature (e.g., 75-90°C) for 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step.

  • Cleavage and Deprotection: Use a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC using a C8 or C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare a stock solution of the purified peptide in DMSO. Dilute the stock solution into the desired aqueous buffer (filtered through a 0.22 µm filter) to a final concentration below the critical aggregation concentration if known, or to the desired experimental concentration.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature.

  • Measurement:

    • Transfer the peptide solution to a clean cuvette.

    • Perform multiple measurements to ensure reproducibility.

    • Acquire data over time to monitor the kinetics of aggregation.

  • Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the solution. An increase in the average particle size or the appearance of a second, larger population indicates aggregation.

Visualizations

troubleshooting_aggregation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Aggregation Peptide Aggregation Hydrophobicity High Hydrophobicity Aggregation->Hydrophobicity Secondary_Structure Stable Secondary Structure Aggregation->Secondary_Structure Concentration High Concentration Aggregation->Concentration Solvent Inappropriate Solvent/pH Aggregation->Solvent Change_Solvent Use Organic/Chaotropic Agents Hydrophobicity->Change_Solvent Modify_Sequence Incorporate Solubilizing Residues Hydrophobicity->Modify_Sequence Backbone_Protection Use Hmb/Dmb or Pseudoprolines Secondary_Structure->Backbone_Protection Optimize_Conditions Lower Concentration, Adjust pH Concentration->Optimize_Conditions Solvent->Change_Solvent Solvent->Optimize_Conditions

References

Side reactions associated with Z-N-Me-Aib-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Z-N-Me-Aib-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the incorporation of this sterically hindered, N-methylated amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in peptide synthesis?

A1: The primary challenges stem from the significant steric hindrance conferred by both the N-methyl group and the two α-methyl groups of the aminoisobutyric acid (Aib) residue. This steric bulk leads to:

  • Slow and Incomplete Coupling Reactions: The crowded nature of the N-terminal amine makes it a poor nucleophile, impeding the approach of the activated carboxyl group of the incoming amino acid. This can result in low yields and the formation of deletion sequences.[1][2]

  • Increased Risk of Side Reactions: To overcome the sluggish coupling, more forceful conditions (e.g., highly reactive reagents, higher temperatures) are often employed, which can increase the likelihood of side reactions such as epimerization of the coupled amino acid.[3]

Q2: What are the most common side reactions observed when using this compound?

A2: The two most prominent side reactions are:

  • Diketopiperazine (DKP) Formation: If this compound is the N-terminal or the second amino acid in the peptide chain, intramolecular cyclization can occur after deprotection of the N-terminal protecting group of the dipeptide. This leads to the cleavage of the dipeptide from the resin, forming a stable six-membered ring and reducing the overall yield.[4][5][6] Peptides with an N-terminal Aib residue are known to be susceptible to this degradation pathway.[5]

  • Epimerization/Racemization: While Aib itself is achiral, the strong basic conditions and elevated temperatures sometimes used to facilitate the difficult coupling of the subsequent amino acid can lead to the epimerization of the C-terminal this compound residue or, more commonly, the newly introduced chiral amino acid.[3][7] The use of additives like HOAt or Oxyma Pure is crucial to suppress this side reaction.

Q3: Which coupling reagents are most effective for this compound?

A3: Due to the steric hindrance, standard coupling reagents are often inefficient. More potent "onium" salt-based reagents are highly recommended:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective due to the formation of highly reactive OAt or OBt active esters. HATU is frequently cited as a superior choice for difficult couplings.[1][8][9]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents. PyAOP often demonstrates higher coupling yields.[1]

  • For exceptionally challenging couplings, such as joining two N-methylated or sterically hindered residues, even more potent reagents like PyBrOP or the in-situ generation of amino acid fluorides might be necessary.[9]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction
  • Symptoms:

    • Positive Kaiser test (for primary amines) or Bromophenol blue test (for secondary amines) after the coupling step, indicating unreacted free amines.[1][9]

    • Presence of deletion sequences (peptide missing the intended amino acid) in the final product upon analysis by HPLC/MS.

    • Significantly lower than expected yield of the target peptide.

  • Possible Causes & Solutions:

CauseRecommended SolutionRationale
Insufficient Reagent Potency Switch to a more powerful coupling reagent such as HATU, COMU, or PyAOP.[1][9]These reagents generate highly reactive activated esters capable of overcoming the steric barrier.
Inadequate Reaction Time Increase the coupling reaction time (e.g., from 1-2 hours to 4-24 hours). A double coupling (repeating the coupling step) may also be beneficial.[8]Sterically hindered couplings are kinetically slow and require more time to reach completion.
Suboptimal Temperature Gently heat the reaction mixture (e.g., to 40-50 °C). Microwave-assisted synthesis can also be highly effective.[2]Increased temperature provides the necessary activation energy to overcome the steric hindrance.[2]
Poor Resin Swelling Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) for at least 30 minutes before coupling.[1]Proper swelling is essential for reagent accessibility to all reaction sites on the resin.
Issue 2: Diketopiperazine (DKP) Formation
  • Symptoms:

    • Loss of the N-terminal dipeptide from the resin, resulting in a significantly lower overall yield.

    • Detection of the cyclic dipeptide byproduct in the cleavage cocktail by MS analysis.

  • Possible Causes & Solutions:

CauseRecommended SolutionRationale
N-terminal Position of this compound If possible, redesign the synthesis to avoid having this compound as one of the first two C-terminal amino acids.The dipeptidyl-resin is the intermediate susceptible to intramolecular cyclization.[4]
Resin Type Use a 2-chlorotrityl chloride (2-CTC) resin.The steric bulk of the 2-CTC resin linkage significantly inhibits the back-biting cyclization reaction that leads to DKP formation.[4]
Use of Dipeptide Building Blocks Couple a pre-synthesized dipeptide (e.g., Z-N-Me-Aib-Xaa-OH) instead of sequential single amino acid additions for the first two residues.This strategy bypasses the formation of the vulnerable dipeptidyl-resin intermediate.

Data Presentation

The selection of the appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the expected performance of various coupling reagents based on their known efficacy with sterically hindered and N-methylated amino acids.

Coupling ReagentAdditiveBaseExpected Coupling EfficiencyPotential for RacemizationNotes
HATU None (contains HOAt)DIPEA, 2,4,6-CollidineVery HighLowOften the reagent of choice for difficult couplings.[1][8][9]
COMU None (contains Oxyma)DIPEA, 2,4,6-CollidineVery HighVery LowA newer, highly effective uronium salt with good solubility.
PyAOP None (contains HOAt)DIPEA, 2,4,6-CollidineVery HighLowA highly efficient phosphonium salt.
PyBOP HOBt or HOAtDIPEA, NMMHighModerateA well-established phosphonium salt, often requires an additive.
HCTU None (contains Cl-HOBt)DIPEA, NMMModerate to HighModerateCan be less effective for the most demanding couplings.
DIC/Oxyma Oxyma PureNoneModerateLowA carbodiimide-based method; Oxyma is superior to HOBt in suppressing racemization.[7]

Experimental Protocols

Protocol 1: Coupling of an Fmoc-Amino Acid to N-terminal N-Me-Aib-Resin using HATU

This protocol describes the coupling of the next amino acid onto a resin-bound peptide with an N-terminal N-Me-Aib residue.

  • Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 30 minutes. If the N-terminal protecting group is Z, perform the appropriate deprotection step (e.g., hydrogenolysis) and wash the resin thoroughly with DMF.

  • Activation of the Incoming Amino Acid: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

  • Pre-activation: Gently agitate the activation mixture at room temperature for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For this particularly difficult coupling, extending the reaction time or heating may be necessary.

  • Monitoring the Reaction: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Bromophenol blue test to check for the presence of free secondary amines.[9] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[1]

  • Washing: Once the coupling is complete (negative Bromophenol blue test), drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all residual reagents and byproducts.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

Low_Coupling_Efficiency start Low Coupling Efficiency (Positive Bromophenol Blue Test) reagent Switch to Potent Reagent (e.g., HATU, COMU) start->reagent time Increase Reaction Time (e.g., 4-24h or Double Couple) start->time temp Increase Temperature (40-50°C or Microwave) start->temp recheck Re-test with Bromophenol Blue reagent->recheck time->recheck temp->recheck recheck->reagent Positive success Proceed to Next Step recheck->success Negative

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Diagram 2: Mechanism of Diketopiperazine (DKP) Formation

Caption: Mechanism of Diketopiperazine (DKP) formation from a dipeptidyl-resin.

References

Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of the sterically hindered amino acid, Z-N-Me-Aib-OH.

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

Question: I am attempting to couple this compound and observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low coupling yields with this compound are common due to significant steric hindrance from the α,α-dimethyl groups and the N-methyl group. This bulkiness physically obstructs the formation of the peptide bond.[1][2] Here are the primary causes and recommended solutions:

  • Insufficient Reagent Potency: Standard carbodiimide reagents like DCC and DIC are often not powerful enough for such sterically demanding couplings.[3]

    • Solution: Switch to a more potent in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[1][2][3] For exceptionally difficult couplings, consider reagents like PyBroP or BOP-Cl.[4]

  • Inadequate Reaction Time or Temperature: Steric hindrance slows down the reaction rate, and standard coupling times may be insufficient.

    • Solution: Increase the coupling reaction time, potentially from 1-2 hours to overnight.[3] Gentle heating or the use of microwave-assisted solid-phase peptide synthesis (MA-SPPS) can also effectively drive the reaction to completion.[3][4]

  • Suboptimal Solvent Choice: Poor solvation of the peptide-resin complex can lead to aggregation and further hinder the reaction.[3]

    • Solution: Consider switching from DMF to NMP, which has superior solvating properties.[3] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[3]

  • Single Coupling Insufficiency: A single coupling cycle may not be enough to achieve a high yield.

    • Solution: Perform a "double coupling" where after the first coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid and reagents is added for a second cycle.[5]

Issue 2: Presence of Deletion Sequences in the Final Product

Question: My mass spectrometry analysis shows significant amounts of deletion sequences where this compound was supposed to be incorporated. Why is this happening?

Answer:

The presence of deletion sequences is a direct consequence of incomplete coupling.[4] During the subsequent deprotection and coupling steps, the unreacted amine from the previous cycle reacts with the next amino acid in the sequence, leading to a peptide that is missing the intended sterically hindered residue.

Solutions:

  • Employ a more robust coupling strategy: Implement the solutions outlined in Issue 1 , such as using a more powerful coupling reagent (HATU, COMU), extending the reaction time, or performing a double coupling.[4][5]

  • Monitor the coupling reaction: Use a qualitative test like the bromophenol blue test to check for the presence of unreacted free amines after the coupling step. A blue or green color indicates an incomplete reaction, signaling the need for a second coupling.[4][6]

Issue 3: Racemization of the Coupled Amino Acid

Question: I am concerned about racemization during the coupling of my sterically hindered amino acid. How can I minimize this?

Answer:

Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1] While this compound itself is not chiral, this is a critical consideration for other chiral sterically hindered amino acids. The activated amino acid is susceptible to base-catalyzed proton abstraction, and the longer reaction times required for hindered couplings increase this risk.[1]

Solutions:

  • Choice of Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1]

  • Use of Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is highly effective at suppressing racemization and is superior to 1-hydroxybenzotriazole (HOBt).[2]

  • Reagent Selection: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[1][2]

  • Temperature Control: While heat can improve coupling efficiency, it can also increase the rate of racemization. If using heat, optimize for the shortest time necessary to achieve a good yield.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

A1: For sterically hindered amino acids like this compound, high-efficiency onium salt reagents are recommended.[1]

  • Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity, while COMU offers comparable efficiency with a better safety profile as it is not based on the potentially explosive HOBt or HOAt.[1][7]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1]

  • Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a very effective strategy.[3][7][8]

Q2: What is the difference between HBTU, HATU, and COMU?

A2: These are all efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which impacts their reactivity and side-product profile.

  • HBTU: Based on HOBt, it is a widely used and effective reagent.[1]

  • HATU: Based on HOAt, the 7-aza analogue of HOBt. The nitrogen in the pyridine ring provides anchimeric assistance, making HATU more reactive than HBTU, which is advantageous for hindered couplings.[9][10]

  • COMU: Based on OxymaPure, it offers coupling efficiencies comparable to HATU but is safer due to the absence of explosive benzotriazole derivatives.[7][10]

Q3: Can I use standard DCC or DIC for coupling this compound?

A3: It is not recommended. Standard carbodiimide reagents like DCC and DIC are generally not potent enough to overcome the significant steric hindrance of this compound and will likely result in very low to no product formation.[1][3]

Q4: Should I pre-activate the amino acid or use in-situ activation?

A4: Pre-activation, where the amino acid, coupling reagent, and base are mixed for a short period before being added to the deprotected amine on the resin, is a common and effective method.[3] However, to minimize the risk of racemization, especially with sensitive amino acids, in situ activation (adding the coupling reagent to the resin immediately after the protected amino acid) can be beneficial.[1]

Q5: How does microwave synthesis help with hindered couplings?

A5: Microwave-assisted peptide synthesis (MA-SPPS) utilizes microwave energy to rapidly heat the reaction mixture. This increased temperature helps to overcome the activation energy barrier imposed by steric hindrance, leading to faster and more efficient couplings, often with higher yields and purity in a shorter time.[3][4][11]

Data Presentation

Table 1: Comparison of High-Efficiency Coupling Reagents for Sterically Hindered Amino Acids

ReagentReagent TypeRelative EfficiencyRacemization RiskKey Advantages
HATU Aminium SaltVery HighLowHighly reactive, fast reaction times, often the first choice for difficult couplings.[5][12]
HCTU Aminium SaltHighLowA more cost-effective alternative to HATU with similar high reactivity.[5]
COMU Aminium SaltVery HighVery LowPerformance comparable to HATU, safer (Oxyma-based), good solubility.[1][5][12]
PyBOP Phosphonium SaltHighLowReliable, avoids guanidinylation side reactions.[1][5]
DIC/Oxyma Carbodiimide/AdditiveModerate-HighVery LowOxyma significantly enhances DIC efficiency and suppresses racemization.[5]
TFFH Fluorinating AgentVery HighLowExcellent for generating highly reactive acyl fluorides, especially for α,α-disubstituted amino acids like Aib.[7]

Experimental Protocols

Protocol 1: Double Coupling using HATU
  • First Coupling:

    • Following the standard N-terminal Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.[3]

  • Confirmation:

    • After the second coupling and washing, perform a bromophenol blue test to confirm the absence of free amines.[2][6]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., this compound) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring the reaction is crucial to determine the optimal time.[3]

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Cycle resin_start Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., Piperidine/DMF) resin_start->deprotection wash1 DMF Wash deprotection->wash1 coupling 1st Coupling (45-60 min) wash1->coupling aa This compound preactivate Pre-activation (1-5 min) aa->preactivate reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagents->preactivate preactivate->coupling wash2 DMF Wash coupling->wash2 test Bromophenol Blue Test wash2->test recouple 2nd Coupling (Repeat Activation & Coupling) test->recouple Incomplete (Blue/Green) wash3 Final DMF Wash test->wash3 Complete (Yellow) recouple->wash3 continue_synthesis Continue to Next Cycle wash3->continue_synthesis

Caption: Workflow for a double coupling strategy for hindered amino acids.

troubleshooting_logic start Low Coupling Yield with This compound reagent Using Standard Reagent? (e.g., DCC, DIC) start->reagent time_temp Standard Time/Temp? reagent->time_temp No sol_reagent Switch to Potent Reagent (HATU, COMU, PyBOP) reagent->sol_reagent Yes double_couple Single Coupling Attempted? time_temp->double_couple No sol_time_temp Increase Time (e.g., overnight) or Use Microwave (MA-SPPS) time_temp->sol_time_temp Yes sol_double_couple Perform a Double Coupling double_couple->sol_double_couple Yes sol_acyl_fluoride For Extreme Cases: Use Acyl Fluoride Method (TFFH) double_couple->sol_acyl_fluoride No

Caption: Troubleshooting logic for low coupling yields.

References

Z-N-Me-Aib-OH deprotection without affecting other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective deprotection of Z-N-Me-Aib-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from N-methylated α-aminoisobutyric acid (N-Me-Aib) while preserving other common protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in deprotecting the Z-group from this compound?

The deprotection of this compound presents two main challenges. Firstly, the N-methyl group can sterically hinder the approach of reagents to the carbamate functionality. Secondly, the adjacent gem-dimethyl groups of the Aib residue further increase this steric hindrance, potentially slowing down the deprotection reaction and requiring more forcing conditions compared to unhindered amino acids.

Q2: Which protecting groups are orthogonal to the Z-group on this compound?

The Z-group is orthogonal to several common protecting groups used in peptide synthesis. This means it can be selectively removed without affecting:

  • Boc (tert-butyloxycarbonyl): Stable to the catalytic hydrogenation conditions used for Z-deprotection.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to catalytic hydrogenation and mild acidic conditions that might be used for Z-group removal.

  • tBu (tert-butyl): Stable to catalytic hydrogenation.

  • Trt (Trityl): Stable to catalytic hydrogenation.

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Stable to catalytic hydrogenation.

Q3: What are the most common methods for the selective deprotection of the Z-group?

The most common methods for selective Z-group deprotection are:

  • Catalytic Hydrogenation: This is a mild and widely used method involving hydrogen gas and a palladium catalyst (e.g., Pd/C).[2]

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, such as ammonium formate or formic acid, with a palladium catalyst. It is often considered safer as it avoids the use of pressurized hydrogen gas.[2][3]

  • Acidolysis: This involves the use of strong acids like hydrogen bromide (HBr) in acetic acid (AcOH). This method is useful when the substrate contains functionalities sensitive to hydrogenation.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the deprotection of this compound.

Issue 1: Incomplete or Slow Deprotection via Catalytic Hydrogenation/Transfer Hydrogenation

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction appears to stall before reaching completion.

Potential Causes and Solutions:

Potential CauseSolution
Steric Hindrance Due to the N-methyl and gem-dimethyl groups, longer reaction times or slightly elevated temperatures (e.g., 40-50 °C) may be necessary. Ensure vigorous stirring to maximize contact between the substrate and the catalyst.[4]
Catalyst Inactivity or Poisoning Use a fresh batch of high-quality Pd/C catalyst. Ensure starting materials and solvents are free of sulfur-containing impurities, which can poison the catalyst.[4] If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) may help.[2]
Insufficient Hydrogen Source (Gas or Donor) For catalytic hydrogenation, ensure the system is properly purged and maintained under a positive pressure of hydrogen (e.g., using a balloon). For CTH, use a sufficient excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate per Z-group).[2]
Poor Solubility The choice of solvent is critical. Methanol or ethanol are commonly used. If solubility is an issue, a co-solvent like THF or acetic acid can be added.[2][4]
Issue 2: Side Reactions or Loss of Other Protecting Groups

Symptoms:

  • LC-MS analysis reveals byproducts corresponding to the cleavage of other protecting groups (e.g., Boc, tBu).

  • Unexpected modifications to the peptide sequence are observed.

Potential Causes and Solutions:

Potential CauseSolution
Over-hydrogenation While generally selective, prolonged reaction times or harsh conditions with catalytic hydrogenation can sometimes lead to the reduction of other sensitive groups. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Acid-Labile Group Cleavage during Acidolysis If using HBr/AcOH for Z-deprotection, acid-sensitive groups like Boc and tBu will also be cleaved. This method is not suitable for selective Z-deprotection in the presence of these groups.
Side Reactions with Scavengers If scavengers are used during a final cleavage step that also removes the Z-group, they can sometimes react with the desired product. Ensure the appropriate scavengers are chosen based on the amino acid composition.

Comparative Data on Deprotection Methods

While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of the common deprotection methods. The efficiency for a sterically hindered substrate like this compound may be lower, and reaction times may need to be extended.

MethodReagents & ConditionsTypical YieldSelectivity over Boc, tBu, PbfKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH or EtOH, rt, atmospheric pressure>95%[3]Excellent[1]Mild conditions, clean byproducts (toluene, CO₂).Requires handling of flammable H₂ gas, catalyst can be pyrophoric.[5]
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C, MeOH, rt>90%[3]Excellent[6]Safer (no H₂ gas), rapid reactions, mild conditions.Requires removal of the hydrogen donor and its byproducts.
Acidolysis 33% HBr in AcOH, rt, 1-2 hVariablePoor (cleaves Boc, tBu)Fast, effective for substrates intolerant to hydrogenation.Harsh acidic conditions, not selective for many common protecting groups.

Detailed Experimental Protocols

Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation

This protocol is often preferred due to its mild conditions and the avoidance of hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • To the stirred suspension, add ammonium formate (3-5 equivalents) in a single portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may take several hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude N-Me-Aib-OH.

  • The crude product can be purified by recrystallization or chromatography if necessary.

Protocol 2: Deprotection of this compound via Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

Visualizing the Deprotection Workflow

The following diagram illustrates the general workflow for the selective deprotection of this compound.

DeprotectionWorkflow cluster_start Starting Material cluster_methods Selective Z-Deprotection Methods cluster_product Product cluster_side_product Potential Side Product Start Z-N-Me-Aib-Peptide-(PGs) CTH Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) Start->CTH Selective CH Catalytic Hydrogenation (H₂, Pd/C) Start->CH Selective Acid Acidolysis (HBr/AcOH) Start->Acid Non-Selective (if PGs are acid-labile) Product H-N-Me-Aib-Peptide-(PGs) CTH->Product CH->Product SideProduct H-N-Me-Aib-Peptide-(deprotected PGs) Acid->SideProduct

Caption: Workflow for selective Z-group deprotection.

References

Technical Support Center: Managing Epimerization During Z-N-Me-Aib-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing epimerization during the coupling of Z-N-Me-Aib-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of peptides containing this sterically hindered, N-methylated amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the coupling of this compound particularly prone to epimerization?

A1: The coupling of this compound is challenging due to a combination of factors. The N-methyl group increases the steric hindrance and reduces the nucleophilicity of the amino group of the coupling partner, slowing down the desired peptide bond formation.[1] This prolonged reaction time, especially under basic conditions, increases the risk of epimerization at the activated this compound residue. The primary mechanism involves the formation of a planar oxazolone intermediate from the activated amino acid, which can be readily reprotonated from either side, leading to a loss of chiral integrity. A secondary mechanism involves the direct abstraction of the alpha-proton by a base.[2]

Q2: My HPLC analysis shows a diastereomeric impurity after coupling this compound. How can I confirm it's an epimerization product?

A2: The presence of a new, closely eluting peak in your HPLC chromatogram is a strong indication of epimerization. To confirm, you can:

  • Mass Spectrometry (MS): The diastereomer will have the identical mass as your desired product.

  • Chiral HPLC: Utilize a chiral column to separate the two epimers.

  • NMR Spectroscopy: While more complex, 2D NMR techniques can help identify the presence of diastereomers by showing distinct sets of signals for the epimeric products.

Q3: Which coupling reagents are recommended to minimize epimerization with this compound?

A3: For sterically hindered and epimerization-prone couplings involving N-methylated amino acids, modern uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides alone.[3] Reagents like HATU, HCTU, and COMU are highly recommended as they form reactive OAt or Oxyma esters which can accelerate the coupling reaction, thereby minimizing the time the activated amino acid is susceptible to epimerization.[4][5][6] PyAOP is also noted to be particularly effective for coupling N-protected N-methyl amino acids.[4]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma in controlling epimerization?

A4: Additives are crucial for suppressing epimerization. They function by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to forming the problematic oxazolone intermediate compared to the initial activated species generated by the coupling reagent alone.[3] HOAt and Oxyma are generally considered more effective than HOBt in preventing racemization.[7] The use of copper(II) chloride (CuCl2) as an additive in combination with DIC/HOBt has also been reported to significantly reduce epimerization, even for N-methyl amino acids.[4][8]

Q5: How does the choice of base impact epimerization during the coupling of this compound?

A5: The choice and amount of base are critical. Strong, sterically unhindered bases can readily abstract the acidic α-proton of the activated amino acid, directly causing epimerization.[3]

  • Recommended Bases: Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred.[2][3]

  • Base Stoichiometry: It is crucial to use the minimum amount of base necessary to facilitate the reaction. For uronium/aminium salts like HATU, typically 2 equivalents of a hindered base are used. However, for COMU, only one equivalent of base is required, which can be advantageous in minimizing base-mediated epimerization.[5]

Q6: Can adjusting the reaction temperature and time help in managing epimerization?

A6: Yes, both temperature and time are important parameters.

  • Temperature: Lowering the reaction temperature can decrease the rate of epimerization.[7] However, this will also slow down the desired coupling reaction, so a balance must be found. For particularly difficult couplings, starting at 0°C and slowly warming to room temperature is a common strategy.

  • Reaction Time: Minimizing the reaction time is key. This can be achieved by using more efficient coupling reagents and ensuring optimal concentrations of all reactants. Monitoring the reaction progress (e.g., using a colorimetric test like the bromophenol blue test for N-methylated amines) can help determine the minimum time required for completion.[9]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in minimizing epimerization, particularly for sterically hindered amino acids. While specific data for this compound is limited, the trends observed for other challenging couplings are highly relevant.

Coupling ReagentAdditiveBaseTypical Epimerization LevelCoupling EfficiencyKey Considerations
HATU Internal (HOAt)DIPEALow[4][6]High[6]Can cause guanidinylation of the N-terminal amine.[6]
HCTU Internal (Cl-HOBt)DIPEALowHighA good compromise in terms of reactivity and cost.[5]
COMU Internal (Oxyma)DIPEA/CollidineVery Low[5]High[6]Safer alternative to benzotriazole-based reagents; water-soluble byproducts.[5][6]
PyAOP Internal (HOAt)DIPEALow[4]HighParticularly effective for coupling N-methyl amino acids.[4]
DIC HOBt/HOAtN/AModerateModerateEpimerization can be significant without an additive.[2]
DIC HOBt + CuCl₂N/AVery Low[4][8]HighThe addition of CuCl₂ significantly suppresses epimerization.[4][8]

Note: Epimerization levels are highly dependent on the specific substrates, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of this compound using HATU/DIPEA

This protocol is a standard approach for coupling sterically hindered N-methylated amino acids.

  • Resin Preparation:

    • Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and finally DMF (3x).

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-3 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended or a double coupling performed.[1]

  • Monitoring and Washing:

    • Monitor the reaction completion using the bromophenol blue test.[9] A yellow color indicates complete coupling.

    • Once complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Minimized Epimerization Coupling using COMU/Collidine

This protocol utilizes a safer and highly efficient coupling reagent with a sterically hindered base to further reduce the risk of epimerization.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Reaction:

    • In the reaction vessel containing the resin, add this compound (3 equivalents) and COMU (3 equivalents).

    • Add a minimal amount of DMF to dissolve the reagents and keep the resin swollen.

    • Add 2,4,6-collidine (6 equivalents) to the reaction mixture.

    • Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring and Washing: Follow the same procedure as in Protocol 1.

Visualizations

Epimerization_Pathway cluster_activation Activation & Epimerization Pathways AminoAcid This compound (L-configuration) Activated Activated Intermediate AminoAcid->Activated + Coupling Reagent - H₂O Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Peptide Desired Peptide (L-configuration) Activated->Peptide + Peptide-Resin (Fast, Desired) Epimer Epimerized Amino Acid (D-configuration) Oxazolone->Epimer + H⁺ (from either face) EpimerPeptide Epimerized Peptide (D-configuration) Epimer->EpimerPeptide + Peptide-Resin (Undesired)

Caption: Mechanism of epimerization via the oxazolone pathway during peptide coupling.

Troubleshooting_Workflow Start Start: Epimerization Detected in this compound Coupling CheckReagent 1. Evaluate Coupling Reagent Is it optimal (e.g., HATU, COMU)? Start->CheckReagent SwitchReagent Switch to a higher efficiency reagent (e.g., COMU, PyAOP) CheckReagent->SwitchReagent No CheckBase 2. Assess Base Is it sterically hindered (DIPEA, Collidine)? Is the amount minimized? CheckReagent->CheckBase Yes SwitchReagent->CheckBase SwitchBase Switch to a more hindered base (e.g., Collidine) and/or reduce equivalents CheckBase->SwitchBase No CheckTemp 3. Review Reaction Conditions Can temperature be lowered? CheckBase->CheckTemp Yes SwitchBase->CheckTemp LowerTemp Perform coupling at 0°C to RT CheckTemp->LowerTemp Yes AddCu Consider additives like CuCl₂ with DIC/HOBt CheckTemp->AddCu No End Epimerization Minimized LowerTemp->End AddCu->End

Caption: A logical workflow for troubleshooting epimerization in this compound coupling.

References

Technical Support Center: N-Methylated Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of N-methylated peptides. N-methylation is a key modification for enhancing the pharmacokinetic properties of peptides, but it introduces unique synthetic and purification hurdles.[1] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you navigate these complexities.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of N-methylated peptides in a question-and-answer format.

Problem 1: Incomplete or failed coupling reaction during synthesis.

  • Question: My coupling reaction to an N-methylated amine is inefficient, resulting in low yields and deletion sequences. What is causing this and how can I fix it?

  • Answer: The primary cause of poor coupling efficiency is the steric hindrance imposed by the N-methyl group on the secondary amine of the peptide backbone.[2] This bulkiness impedes the approach of the activated amino acid, making peptide bond formation more difficult than with primary amines.[2][3]

    Troubleshooting Steps:

    • Assess Coupling Reagent Potency: Standard coupling reagents like HBTU or HCTU may be insufficient.[2] Switch to more potent reagents such as HATU, HBTU with HOAt, COMU, or PyAOP.[2][4][5] For particularly challenging couplings, like between two adjacent N-methylated residues, consider using even stronger reagents like PyBroP or generating Fmoc-amino acid chlorides in-situ.[2][6]

    • Optimize Reaction Conditions: Increase the reaction time (e.g., 2-4 hours or longer) and/or elevate the temperature to 50°C.[2][7] Microwave-assisted coupling can also be beneficial for driving difficult couplings to completion.[4][8]

    • Use an Appropriate Monitoring Test: The standard ninhydrin test will not work for monitoring the coupling to a secondary amine. Use a Bromophenol Blue test instead; a yellow color on the resin beads indicates a complete reaction, while blue or green signifies an incomplete coupling.[2][9]

    • Double Couple: If the coupling is incomplete after the initial reaction, perform a second coupling with a fresh solution of the activated amino acid.[2][9]

Problem 2: The N-methylated peptide is poorly soluble in aqueous solutions or HPLC mobile phases.

  • Question: My purified N-methylated peptide will not dissolve for my assay, or it is precipitating during HPLC purification. What should I do?

  • Answer: N-methylation increases the lipophilicity (hydrophobicity) of a peptide by removing a hydrogen bond donor from the backbone.[9] This can lead to poor solubility in aqueous solutions and aggregation, especially for peptides with a high content of hydrophobic residues.[9][10]

    Troubleshooting Steps:

    • Systematic Solubility Testing: Before dissolving the entire batch, test the solubility of a small aliquot of your peptide in different solvent systems. Start with deionized water, then try aqueous solutions with organic modifiers like acetonitrile (ACN), methanol, or isopropanol. Acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) buffers can also improve solubility depending on the peptide's net charge. For highly hydrophobic peptides, solvents like DMSO or DMF might be necessary for initial solubilization before dilution.[10]

    • Modify HPLC Conditions: If precipitation occurs during purification, try adding a small amount of an organic modifier like n-propanol to the mobile phase to increase the solubility of the hydrophobic peptide.[10]

    • Sonication: Gently sonicate the solution to aid in dissolving the peptide.

Problem 3: Multiple peaks are observed in the HPLC chromatogram for a single N-methylated peptide.

  • Question: My HPLC analysis of a purified N-methylated peptide shows peak broadening or multiple, closely eluting peaks. Is my peptide impure?

  • Answer: While impurities could be a cause, it is common for a single, pure N-methylated peptide to exhibit multiple peaks on an HPLC chromatogram.[11] This is often due to the presence of stable cis and trans rotamers of the N-methylated amide bond. The rotation around this bond is slower, and the two conformers can be resolved by HPLC.[12]

    Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Collect the fractions for each peak and analyze them by mass spectrometry. If all peaks show the same mass corresponding to your target peptide, they are likely conformers.[12]

    • Alter HPLC Temperature: Increasing the column temperature (e.g., to 40-60°C) can sometimes cause the peaks to coalesce into a single, sharper peak by accelerating the interconversion between the cis and trans isomers.[12]

    • Vary the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent in the mobile phase can alter the separation of the conformers.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentActivating AdditiveBaseRelative EfficiencyKey Considerations
HBTU/HCTU Internal (HOBt)DIEAModerateOften insufficient for sterically hindered couplings, especially between two N-methylated residues.[2]
HATU Internal (HOAt)DIEA / CollidineHighA very reliable reagent for most N-methyl couplings with a lower risk of racemization.[2][7]
COMU Internal (Oxyma)DIEAHighEfficiency is comparable to HATU. Oxyma-based reagents are considered safer than HOBt/HOAt-based ones.[2][5]
PyAOP/PyBOP Internal (HOAt/HOBt)DIEAHighVery effective, especially when used with an additive like HOAt.[11][13]
PyBroP NoneDIEAVery HighA powerful phosphonium salt reagent, particularly useful for the most challenging couplings.[2][6]

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-N-methyl-amino Acid using HATU

This protocol describes a standard method for coupling an Fmoc-protected N-methylated amino acid onto a resin-bound peptide with a free secondary amine terminus during Solid-Phase Peptide Synthesis (SPPS).

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[2]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and an activating base such as N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.[9]

  • Pre-activation: Gently mix the activation solution at room temperature for 1-5 minutes.[2][7]

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For difficult couplings, the temperature may be increased to 50°C.[2][7]

  • Monitoring: After the reaction time, take a small sample of resin beads, wash them, and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete, and a second coupling should be performed.[2][9]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next synthesis cycle.[7]

Protocol 2: Purification of an N-Methylated Peptide by RP-HPLC

This protocol provides a general starting point for the purification of crude N-methylated peptides.

  • Crude Peptide Preparation: After cleavage from the resin and precipitation (typically with cold diethyl ether), dissolve the crude peptide pellet in a minimal amount of a strong solvent like DMSO or DMF. Then, dilute the sample with the initial HPLC mobile phase (e.g., 95% Mobile Phase A). A small-scale solubility test is highly recommended first.[10] Centrifuge the sample to pellet any insoluble material before injection.[12]

  • HPLC System and Column: Use a preparative reversed-phase HPLC system. A C18 column is a common starting point, but for very hydrophobic N-methylated peptides, a less retentive stationary phase like C4 or diphenyl may be necessary to avoid excessively long retention times.[10]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Gradient Elution: Develop a linear gradient to separate the target peptide from impurities. A typical gradient might be 5-65% Mobile Phase B over 60 minutes, but this must be optimized for each peptide.

  • Detection: Monitor the elution of the peptide using a UV detector, typically at wavelengths of 214 nm and 280 nm.[12]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak(s).

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide. Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a dry powder.

Mandatory Visualizations

SPPS_Workflow_N_Methyl process_node process_node decision_node decision_node io_node io_node start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Add Activated Fmoc-N-Me-AA (e.g., with HATU/DIEA) wash1->coupling monitor Bromophenol Blue Test coupling->monitor wash2 Wash (DMF) monitor->wash2  Complete (Yellow) recouple Re-couple with Fresh Reagents monitor->recouple Incomplete (Blue/Green) next_cycle Proceed to Next Cycle wash2->next_cycle next_cycle->deprotection For next residue end End: Elongated Peptide next_cycle->end recouple->monitor

Caption: Workflow for a single coupling cycle of an N-methylated amino acid in SPPS.

Purification_Troubleshooting problem_node problem_node question_node question_node solution_node solution_node info_node info_node start Problem: Multiple Peaks in HPLC q1 Do all peaks have the same mass (MS analysis)? start->q1 s1 Likely cis/trans isomers. Increase column temperature to merge peaks. q1->s1 Yes s2 Likely impurities. Optimize purification gradient. q1->s2 No info N-methylated amide bonds can exist as stable rotamers, resolvable by HPLC. s1->info

Caption: Decision tree for troubleshooting multiple peaks in an HPLC chromatogram.

Frequently Asked Questions (FAQs)

Q1: How does N-methylation impact the biological properties of a peptide? A: N-methylation can significantly enhance a peptide's drug-like properties. It can increase metabolic stability by protecting the peptide backbone from enzymatic degradation, improve membrane permeability and oral bioavailability by reducing the hydrogen-bonding capacity, and modulate receptor binding affinity and selectivity.[1][4][9]

Q2: What is the expected mass shift for an N-methylated peptide? A: Each N-methylation adds a methyl group (-CH3) in place of a hydrogen atom (-H) on a backbone amide nitrogen. This results in a mass increase of 14.02 Da (+CH2) per methylation, which should be confirmed by mass spectrometry.[3]

Q3: Can N-methylation be performed at any position in a peptide sequence? A: While technically possible, the impact of N-methylation is highly position-dependent. Methylation is often used to constrain the peptide backbone, which can be beneficial for stabilizing a specific conformation required for biological activity. However, if the backbone amide proton at a particular position is critical for a hydrogen bond with its target receptor, N-methylation at that site can diminish or abolish activity.[3][9]

Q4: Does N-methylation always improve solubility? A: No, the effect is complex. By disrupting intermolecular hydrogen bonds that can lead to beta-sheet formation, N-methylation can inhibit aggregation and sometimes increase aqueous solubility.[9] However, it also increases the overall hydrophobicity of the peptide, which can lead to decreased aqueous solubility and promote aggregation through hydrophobic interactions, particularly in sequences already rich in hydrophobic residues.[9][14][15]

Q5: How does N-methylation affect the purification of a peptide by RP-HPLC? A: N-methylated peptides are generally more hydrophobic than their non-methylated counterparts. This leads to longer retention times on reversed-phase HPLC columns.[3] This increased hydrophobicity can make separation from other hydrophobic impurities more challenging and may require optimization of the HPLC method, such as using a C4 column instead of a C18 or adding organic modifiers to the mobile phase.[10]

References

Z-N-Me-Aib-OH stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-N-Me-Aib-OH. The information provided addresses common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concerns for this compound revolve around its steric hindrance and the nature of its protecting group. Key issues include:

  • Low Coupling Efficiency: The N-methyl group and the gem-dimethyl groups on the α-carbon create significant steric hindrance, which can slow down or prevent efficient coupling to the growing peptide chain.[1][2]

  • Side Reactions During Coupling: The activated carboxyl group can undergo intramolecular cyclization to form undesirable byproducts. The two most common side reactions are the formation of 4,4-dimethyl-5(4H)-oxazolone and hydantoin derivatives.

  • Protecting Group Stability: The benzyloxycarbonyl (Z) group has specific stability limits and requires particular conditions for its removal, which can affect the overall peptide synthesis strategy.[3][4]

  • Storage and Handling: Like many amino acid derivatives, this compound requires proper storage to prevent degradation over time.

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. Based on data for the closely related compound Z-Aib-OH, the following storage conditions are recommended.[5]

Storage ConditionDuration
Powder at -20°CUp to 3 years
Powder at 4°CUp to 2 years
In solvent at -80°CUp to 6 months
In solvent at -20°CUp to 1 month

To prevent product inactivation from repeated freeze-thaw cycles, it is advisable to aliquot solutions upon preparation.[5]

Q3: Under what conditions is the Z-protecting group stable?

A3: The benzyloxycarbonyl (Z) group is known for its stability under a range of conditions, making it a versatile protecting group in peptide synthesis.[3][4]

ConditionStability of Z-groupNotes
Mild Acid (e.g., TFA for Boc deprotection)StableThe Z-group is resistant to the conditions used for Boc removal.[3][6]
Mild Base (e.g., Piperidine for Fmoc deprotection)StableThe Z-group is stable to the basic conditions required for Fmoc removal.[3][7]
Strong AcidLabileCleavage can be achieved with strong acids such as HBr in acetic acid or liquid HF.[3][4]
Catalytic HydrogenolysisLabileThe Z-group is readily removed by catalytic hydrogenation (e.g., H₂/Pd).[4]

Q4: What are the main degradation pathways for this compound during peptide synthesis?

A4: The primary degradation pathways involve intramolecular cyclization of the activated amino acid intermediate.

  • Oxazolone Formation: The activated this compound can cyclize to form a 4,4-dimethyl-5(4H)-oxazolone. This intermediate can be a poor electrophile, leading to incomplete coupling.

  • Hydantoin Formation: Another possible cyclization pathway can lead to the formation of a hydantoin derivative, which terminates the peptide chain. This can be promoted by certain basic conditions.[8]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the use of this compound in your experiments.

Problem 1: Low or Incomplete Coupling Yield

  • Possible Cause:

    • Steric Hindrance: The inherent bulkiness of the N-methyl and gem-dimethyl groups on the Aib residue can physically obstruct the coupling reaction.[1]

    • Formation of Unreactive Intermediates: The activated this compound may have cyclized into a less reactive oxazolone intermediate.

    • Insufficient Activation: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

  • Solutions:

    • Optimize Coupling Reagents: Utilize high-activity coupling reagents. Uronium/aminium salt-based reagents like HATU or HBTU are generally more effective for hindered couplings than carbodiimides like DIC.[1][9]

    • Double Coupling: Perform the coupling step twice to ensure all free amines on the resin have reacted. A Kaiser test can be used to check for completion after each coupling.[2]

    • Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-4 fold excess relative to the resin loading).

    • Microwave-Assisted Synthesis: Employing microwave energy can help to overcome the activation energy barrier for sterically hindered couplings.[1]

Recommended Coupling Conditions for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentBaseAdditiveKey Advantages
HATUDIPEA or Collidine-Highly effective for hindered couplings.[1] Collidine is a bulkier base that can help minimize racemization.[1]
HBTUDIPEA or NMMHOBtA common and effective choice for many peptide couplings.
PyBOPDIPEA or NMM-Phosphonium-based reagent, often associated with lower racemization levels.

Problem 2: Appearance of Unexpected Side Products

  • Possible Cause:

    • Oxazolone Formation: Strong activation, the use of strong bases, or elevated temperatures can promote the formation of the oxazolone intermediate.[10][11]

    • Hydantoin Formation: The urethane moiety of the Z-group can be susceptible to cyclization under certain conditions, particularly with prolonged reaction times or specific bases, leading to a hydantoin byproduct.[12][13]

    • Diketopiperazine Formation: If the N-methylated Aib is the second residue in the peptide chain, there is a risk of cyclization with the N-terminal amino acid to form a diketopiperazine upon deprotection of the N-terminus.[1]

  • Solutions:

    • Control Reaction Temperature: Perform coupling reactions at room temperature or below to minimize the rate of side reactions.

    • Minimize Pre-activation Time: Keep the time between the activation of this compound and its addition to the resin as short as possible to reduce the opportunity for intramolecular cyclization.[9]

    • Choice of Base: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like DIPEA, to reduce the likelihood of base-catalyzed side reactions.[1]

Problem 3: Cleavage of the Z-Group During Synthesis

  • Possible Cause:

    • Inappropriate Acidic Conditions: While generally stable to TFA used for Boc deprotection, prolonged exposure or use at higher temperatures might lead to some cleavage.[3] The Z-group is labile to strong acids like HBr/AcOH or HF.[4]

  • Solutions:

    • Orthogonal Protection Strategy: Ensure that the conditions used for the removal of other protecting groups (e.g., on the resin or amino acid side chains) are compatible with the stability of the Z-group. The Z-group is orthogonal to the Fmoc/tBu strategy.[3][7]

    • Final Deprotection: Plan for the removal of the Z-group in the final cleavage step, typically using catalytic hydrogenolysis or strong acid cleavage, depending on the overall peptide sequence and other protecting groups present.[4]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound by RP-HPLC

This protocol provides a framework for evaluating the stability of this compound under various simulated reaction conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMF) to a known concentration (e.g., 1 mg/mL).

  • Incubation under Test Conditions:

    • Acidic Conditions: Mix an aliquot of the stock solution with an acidic solution (e.g., 20% piperidine in DMF for simulated Fmoc deprotection, or 50% TFA in DCM for simulated Boc deprotection).

    • Basic Conditions: Mix an aliquot of the stock solution with a basic solution (e.g., a solution of DIPEA or NMM in DMF).

    • Coupling Conditions: Mix an aliquot of the stock solution with a solution containing a coupling reagent (e.g., HATU) and a base in DMF.

    • Incubate the test mixtures at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot from each test mixture.

    • Quench the reaction if necessary (e.g., by neutralizing the acid or base).

    • Dilute the sample with the initial mobile phase to a suitable concentration for HPLC analysis.

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.).[14]

    • Mobile Phase A: 0.1% Formic acid in water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 15 minutes).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 214 nm and 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the intact this compound and any degradation products at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of intact this compound against time to determine its stability under each condition.

Visualizations

Degradation_Pathways ZNMeAibOH This compound Activated Activated Intermediate (e.g., with HATU) ZNMeAibOH->Activated Coupling Reagent Oxazolone 4,4-Dimethyl-5(4H)-oxazolone Activated->Oxazolone Intramolecular Cyclization Hydantoin Hydantoin Derivative Activated->Hydantoin Side Reaction (e.g., with base) Coupling Desired Peptide Coupling Activated->Coupling Peptide-Resin LowYield Low Coupling Yield Oxazolone->LowYield Poor Electrophile

Caption: Potential reaction pathways for activated this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution of this compound Mix Mix Stock with Test Solutions Stock->Mix Conditions Prepare Test Solutions (Acid, Base, Coupling Reagents) Conditions->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Sample at Time Points (0, 1, 4, 24h) Incubate->Sample HPLC RP-HPLC Analysis Sample->HPLC Data Calculate % Degradation HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Z-N-Me-Aib-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the coupling of Z-N-Me-Aib-OH, a sterically hindered N-methylated amino acid.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound so difficult? A1: The primary challenge stems from two factors: steric hindrance and low nucleophilicity.[1][2] The α,α-disubstitution of the Aib (α-aminoisobutyric acid) residue, combined with the methyl group on the nitrogen, physically obstructs the approach of the reacting molecules.[1][2] This N-methylation also reduces the nucleophilicity of the nitrogen atom, making it less reactive during the coupling step.[1] These factors lead to slower reaction rates, incomplete couplings, and an increased risk of side reactions.[1]

Q2: What are the most common byproducts I should expect? A2: Common byproducts include:

  • Deletion Sequences : Resulting from incomplete coupling, where the subsequent amino acid is added to an unreacted amine from the previous cycle.[1]

  • N-Acylurea : An unreactive byproduct formed when using carbodiimide coupling reagents (e.g., DCC, DIC).[3][4] This occurs through the rearrangement of the O-acylisourea intermediate.[4]

  • Racemized Products : Loss of stereochemical integrity at the α-carbon can occur, particularly with prolonged activation times or the use of strong bases.[2][3][5]

  • Nitrile Formation : When using carbodiimides, side chains of unprotected Asparagine (Asn) and Glutamine (Gln) can be dehydrated to form nitriles.[3][6]

Q3: The standard ninhydrin test is not showing the completion of my coupling. Is there an alternative? A3: Yes, the ninhydrin test is unreliable for secondary amines like N-methylated residues. The Bromophenol Blue test is a recommended alternative for monitoring the presence of unreacted N-methyl amino acids on the solid support.[7] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[7]

Q4: How does the choice of solvent impact the reaction? A4: The solvent plays a critical role in solubilizing reagents and disrupting peptide aggregation. While DMF is common, N-Methyl-2-pyrrolidone (NMP) or mixtures like DMF/DCM can be more effective at disrupting aggregation in difficult sequences.[2] Some studies have also shown success with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) in combination with specific coupling reagents.[8][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Coupling Yield

Low_Yield_Troubleshooting start Low Coupling Yield with This compound cause1 Cause: Inefficient Coupling Reagent start->cause1 cause2 Cause: Steric Hindrance & Aggregation start->cause2 cause3 Cause: Incomplete Deprotection start->cause3 solution1 Solution: Use a stronger onium-salt reagent like HATU, HCTU, or PyBOP. Consider acyl fluoride-forming reagents like TFFH for very difficult couplings.[2][3][7] cause1->solution1 Optimize Reagents solution2 Solution: 1. Increase reaction time (2-24h) and/or temperature.[1][2] 2. Use aggregation-disrupting solvents (NMP, DMF/DCM).[2] 3. Perform a 'double coupling'.[10] cause2->solution2 Optimize Conditions solution3 Solution: Ensure complete removal of the previous Fmoc group using standard protocols (e.g., 20% piperidine in DMF). Monitor completion if necessary. cause3->solution3 Verify Previous Step

Symptom Possible Cause Recommended Solution
Low purity and presence of deletion sequences Incomplete coupling due to steric hindrance.1. Switch to a more potent coupling reagent : Onium-salt reagents like HATU, HCTU, or phosphonium-salt reagents like PyBOP and PyAOP are highly effective for hindered amino acids.[3][7] 2. Increase reaction time and/or temperature : Extending the coupling time (e.g., 2-4 hours or even overnight) can improve yields.[1][2] 3. Perform a double coupling : After the first coupling, filter and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid.[10]
Unreacted starting materials in final product Insufficient activation of the carboxylic acid.1. Pre-activate the amino acid : Mix the this compound, coupling reagent, and base (if required) for 1-5 minutes before adding to the resin.[11] 2. Increase reagent concentration : Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can drive the reaction to completion.[10]
Formation of a gel-like consistency in the reaction vessel Peptide chain aggregation on the solid support.1. Change the solvent : Switch from DMF to NMP or a mixture of DMF/DCM to improve solvation and disrupt aggregation.[2] 2. Use a low-substitution resin : For long or aggregation-prone peptides, a resin with lower loading (0.1 to 0.4 mmol/g) is recommended.[12]
Problem 2: Byproduct Formation

Byproduct_Formation_Mechanism

Symptom Possible Cause Recommended Solution
Mass peak corresponding to (Peptide + coupling reagent - H₂O) is observed Formation of N-acylurea byproduct due to rearrangement when using carbodiimide reagents (DCC, DIC).[4]1. Use an additive : Add HOBt or, more effectively, Oxyma Pure to the coupling reaction. These additives react with the O-acylisourea intermediate to form a more stable active ester, which minimizes the rearrangement side reaction.[4][5][6] 2. Switch coupling reagent : Change to a phosphonium (PyBOP) or aminium (HATU) type reagent, which do not form this byproduct.[3][6] 3. Lower the temperature : Carbodiimide-mediated couplings should be performed at low temperatures to reduce the rate of the rearrangement side reaction.[3]
Presence of diastereomeric impurities Racemization of the amino acid during activation/coupling.1. Use a weaker base : If using an onium-salt reagent, replace a strong base like DIPEA with a weaker one like N-methylmorpholine (NMM) or sym-collidine.[2][3] 2. Choose the right additive : Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[2] 3. Avoid over-activation : Reduce the pre-activation time before adding the activated amino acid to the resin.[2]

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassProsCons/Byproducts
HATU / HCTU Aminium SaltHighly reactive, very effective for hindered couplings, fast reaction rates.[3][7]Can cause racemization with sensitive amino acids if a strong base is used; relatively expensive.
PyBOP / PyAOP Phosphonium SaltExcellent coupling efficiency, low racemization.[3][6] Byproducts are generally less hazardous than those from BOP.[6]Requires a base for activation.
DIC / HOBt Carbodiimide + AdditiveCost-effective and widely used.Risk of N-acylurea formation, incomplete couplings with severely hindered residues, potential for racemization.[3][4]
DIC / Oxyma Pure Carbodiimide + AdditiveSuperior to DIC/HOBt in suppressing racemization and improving yields, especially in greener solvents like 2-MeTHF.[9]Still carries the fundamental risks of carbodiimide chemistry.
PyBrOP Phosphonium SaltHighly reactive, reported to be effective in difficult couplings of N-methyl amino acids and Aib-derivatives.[3][7]High reactivity can lead to oxazolone formation and increased racemization with prolonged coupling times.[3]

Experimental Protocols

Protocol 1: General Coupling of this compound using HATU

This protocol is for solid-phase peptide synthesis (SPPS).

  • Resin Preparation : Swell the peptide-resin in DMF for 1 hour. Drain the solvent.

  • Fmoc Deprotection : Add 20% (v/v) piperidine in DMF to the resin and agitate for the required time to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation : In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Activation : Add DIPEA (8 equivalents) to the activation solution and vortex for 1-2 minutes (pre-activation).

  • Coupling : Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction : Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring : Remove a small sample of resin beads, wash them thoroughly with methanol, and perform the Bromophenol Blue test to check for completion.[7]

    • Yellow Beads : Coupling is complete. Proceed to washing.

    • Blue/Green Beads : Coupling is incomplete. Consider extending the reaction time or performing a second coupling (re-couple).

  • Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Removal of Water-Soluble Byproducts via Extraction

This protocol is for solution-phase synthesis after a coupling reaction using a water-soluble carbodiimide like EDC.

  • Solvent Removal : After the reaction is complete, remove the organic solvent (e.g., DMF, DCM) under reduced pressure.

  • Redissolve : Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Aqueous Wash : Transfer the solution to a separatory funnel and wash sequentially with:

    • 5% citric acid solution or 1M HCl (to remove unreacted amines and basic byproducts).

    • Saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and acidic byproducts).

    • Brine (saturated NaCl solution) (to remove residual water and salts).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude peptide, now free of water-soluble reagents and byproducts like ethyl-dimethylaminopropyl-urea.[4][5]

Experimental_Workflow

References

Validation & Comparative

A Comparative Guide to Z-N-Me-Aib-OH and Fmoc-N-Me-Aib-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of N-methylated and sterically hindered amino acids like α-aminoisobutyric acid (Aib) presents significant synthetic challenges. The choice of the Nα-protecting group is a critical determinant of coupling efficiency, racemization risk, and overall purity of the final peptide. This guide provides an objective comparison of two commercially available derivatives, Z-N-Me-Aib-OH and Fmoc-N-Me-Aib-OH, for their application in solid-phase peptide synthesis (SPPS).

While direct, head-to-head experimental comparisons in peer-reviewed literature are limited, this guide consolidates available data on related systems and the known characteristics of the Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups to offer a comprehensive overview for the discerning researcher.

Performance Comparison: this compound vs. Fmoc-N-Me-Aib-OH

The primary challenge in incorporating N-Me-Aib residues stems from the profound steric hindrance exerted by the two α-methyl groups and the N-methyl group. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, often leading to incomplete coupling reactions.[1][2]

Table 1: Comparison of General Synthesis Parameters

ParameterThis compoundFmoc-N-Me-Aib-OHKey Considerations
Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)Z is a classical urethane-type protecting group, while Fmoc is the standard for modern SPPS.
Deprotection Condition Catalytic Hydrogenation (e.g., H₂, Pd/C) or strong acids (HBr/AcOH)Mild base (typically 20% piperidine in DMF)The orthogonality of Z-group deprotection with standard acid-labile side-chain protecting groups in Fmoc-SPPS is a major challenge.
Coupling Efficiency Expected to be challenging due to steric hindrance. May require forcing conditions.Known to be difficult; requires potent coupling reagents (e.g., HATU, COMU) and potentially longer reaction times or microwave assistance.[2][3]Both derivatives face similar challenges due to the inherent structure of N-Me-Aib.
Racemization Suppression Urethane structure provides good protection against racemization.Urethane structure is highly effective at suppressing racemization during coupling.Both protecting groups are designed to minimize racemization.
Compatibility with Standard SPPS Limited compatibility with standard Fmoc/tBu strategies due to deprotection requirements.Fully compatible with standard Fmoc/tBu SPPS protocols.Fmoc is the industry standard for SPPS, leading to a wider availability of established protocols and reagents.
Cleavage from Resin Dependent on the choice of linker; Z-group is stable to TFA.Typically cleaved with trifluoroacetic acid (TFA) along with side-chain protecting groups.The stability of the Z-group to TFA can be an advantage in certain synthetic strategies.

Experimental Protocols

Detailed experimental protocols for the incorporation of Fmoc-N-Me-Aib-OH are more readily available due to its widespread use in Fmoc-SPPS. The protocol for this compound is less established in the context of SPPS and is largely based on solution-phase methodologies or requires specialized deprotection strategies.

Protocol 1: High-Efficiency Coupling of Fmoc-N-Me-Aib-OH using HATU

This protocol is designed to maximize the coupling efficiency of the sterically demanding Fmoc-N-Me-Aib-OH.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-N-Me-Aib-OH (4 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: The peptide-resin should be washed thoroughly with DMF after the deprotection of the previous amino acid to ensure the removal of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Aib-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. The reaction can be agitated at room temperature for an extended period (e.g., 4 hours) or heated using a microwave peptide synthesizer for improved efficiency.[2]

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored. Since the secondary amine of the newly coupled N-Me-Aib residue will not give a positive Kaiser test, a bromophenol blue test can be used as an alternative.[3]

  • Washing: Once the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Double Coupling: For particularly difficult couplings, a second coupling step (repeating steps 2-5) is often recommended to ensure the reaction goes to completion.

Protocol 2: Proposed On-Resin Deprotection of this compound via Catalytic Transfer Hydrogenation

This proposed protocol outlines a potential method for the removal of the Z-group on a solid support. Note: This method's compatibility with various resins and side-chain protecting groups needs to be carefully validated for each specific peptide sequence.

Materials:

  • Z-N-Me-Aib-peptide-resin

  • 10% Palladium on Carbon (Pd/C)

  • Formic acid (as a hydrogen donor)[4]

  • Methanol or another suitable solvent

Procedure:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent.

  • Reagent Addition: Add the 10% Pd/C catalyst and a solution of formic acid in the chosen solvent to the resin.

  • Hydrogenation: Agitate the mixture at room temperature. The reaction progress can be monitored by HPLC/MS analysis of a small cleaved sample.

  • Filtration and Washing: Once the deprotection is complete, the resin must be carefully filtered to remove the Pd/C catalyst. This is a critical step to avoid contamination of the final peptide. The resin is then washed extensively with the reaction solvent, followed by DMF.

  • Next Coupling Step: The deprotected peptide-resin is then ready for the next coupling cycle in the SPPS protocol.

Visualization of SPPS Workflows

The following diagrams illustrate the key steps in solid-phase peptide synthesis using both Fmoc-N-Me-Aib-OH and a proposed workflow for this compound.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling (HATU, DIPEA, DMF) Resin->Coupling Fmoc_AA Fmoc-N-Me-Aib-OH Fmoc_AA->Coupling Coupled_Resin Fmoc-N-Me-Aib-Peptide-Resin Coupling->Coupled_Resin Peptide bond formation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupled_Resin->Deprotection Deprotected_Resin N-Me-Aib-Peptide-Resin (Free Amine) Deprotection->Deprotected_Resin Fmoc removal Deprotected_Resin->Coupling Next Cycle Final_Cleavage Final Cleavage (TFA) Deprotected_Resin->Final_Cleavage After final cycle Next_AA Next Fmoc-AA Next_AA->Coupling Final_Peptide Final Peptide Final_Cleavage->Final_Peptide

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-N-Me-Aib-OH.

Z_SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling (e.g., DIC/HOBt) Resin->Coupling Z_AA This compound Z_AA->Coupling Coupled_Resin Z-N-Me-Aib-Peptide-Resin Coupling->Coupled_Resin Peptide bond formation Deprotection Z Deprotection (Catalytic Transfer Hydrogenation) Coupled_Resin->Deprotection Deprotected_Resin N-Me-Aib-Peptide-Resin (Free Amine) Deprotection->Deprotected_Resin Z-group removal Deprotected_Resin->Coupling Next Cycle Final_Cleavage Final Cleavage (TFA) Deprotected_Resin->Final_Cleavage After final cycle Next_AA Next Protected-AA Next_AA->Coupling Final_Peptide Final Peptide Final_Cleavage->Final_Peptide

Caption: Proposed SPPS cycle for incorporating this compound.

Conclusion and Recommendations

The choice between this compound and Fmoc-N-Me-Aib-OH for solid-phase peptide synthesis hinges on the overall synthetic strategy and the researcher's familiarity with different protecting group chemistries.

Fmoc-N-Me-Aib-OH is the recommended choice for most standard SPPS applications. Its seamless integration into well-established Fmoc/tBu protocols, coupled with a wealth of literature on overcoming the challenges of coupling sterically hindered amino acids, makes it a more practical and predictable option.[2][5] The use of potent coupling reagents like HATU or COMU, potentially in combination with microwave-assisted synthesis, can significantly improve coupling efficiencies.[2]

This compound , on the other hand, may find utility in specific, non-standard synthetic routes where the Z-group's stability to mild acids and its removal under neutral hydrogenation conditions are advantageous. However, the lack of established SPPS protocols and the potential incompatibility of its deprotection method with standard acid-labile side-chain protecting groups and linkers present significant hurdles. The development of a robust and orthogonal on-resin Z-group deprotection method is essential for its broader application in SPPS.

Ultimately, for researchers aiming to synthesize peptides containing the challenging N-Me-Aib residue, the Fmoc-protected derivative offers a more reliable and well-trodden path to success. The challenges associated with its steric hindrance are significant but can be managed with optimized protocols and modern synthetic technologies.

References

A Comparative Guide to Coupling Reagents for Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Z-N-Me-Aib-OH), into peptide chains is a critical strategy in medicinal chemistry for enhancing the pharmacological properties of therapeutic peptides. The steric hindrance posed by the N-methyl group and the gem-dimethyl groups on the α-carbon presents a significant challenge to standard peptide coupling protocols, often leading to low yields and incomplete reactions. The selection of a potent coupling reagent is therefore paramount for the successful synthesis of peptides containing this sterically demanding amino acid.

This guide provides an objective comparison of the performance of various coupling reagents for the acylation of this compound, supported by available experimental data. We will delve into the efficacy of commonly used phosphonium and aminium/uronium salt-based reagents, offering insights into their relative strengths and weaknesses in this challenging application.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating this compound. Modern coupling reagents, particularly those based on phosphonium and aminium salts, have demonstrated superior performance over classical methods. Reagents such as HATU, COMU, and PyAOP are frequently recommended for coupling sterically hindered and N-methylated amino acids.[1][2]

Below is a summary of quantitative data from studies on the coupling of N-methylated α-aminoisobutyric acid derivatives. While direct comparative data for this compound is limited, the presented data for analogous compounds provides valuable insights into reagent performance.

Coupling ReagentReagent TypeSubstrateProductYield (%)Purity (%)Reaction TimeReference
HBTU Aminium SaltBoc-(NMe)Aib-OHBoc-Phe-(NMe)Aib-Phe-OBzlSignificantNot ReportedNot Reported[3]
PyBroP Phosphonium SaltBoc-(NMe)Aib-OHBoc-Phe-(NMe)Aib-Phe-OBzlSignificantNot ReportedNot Reported[3]
COMU Aminium SaltFmoc-Aib-Aib-OHH-Tyr-Aib-Aib-Phe-Leu-NH2Not Reported99.741 hour (double coupling)[4]
HATU Aminium SaltGeneral N-methyl amino acidsDipeptideHighNot Reported1 hour[5]
PyAOP Phosphonium SaltGeneral N-methyl amino acidsDipeptideHighNot ReportedNot Reported[6]

Note: The data presented is for analogous N-methylated or sterically hindered amino acids and may not be directly transferable to this compound. However, it serves as a strong indicator of the relative efficacy of these reagents.

Key Considerations for Reagent Selection

  • Reactivity: For sterically hindered couplings like those involving this compound, highly reactive coupling reagents are essential. HATU, COMU, and PyAOP are known for their high reactivity, which helps to overcome the steric barriers.[1][2]

  • Side Reactions:

    • Guanidinylation: Aminium/uronium-based reagents like HATU and COMU can potentially react with the free N-terminal amine of the peptide, leading to the formation of a guanidinium byproduct. This side reaction can be minimized by using a slight excess of the carboxylic acid component.[7][8]

    • Racemization: While this compound is achiral, racemization can be a concern for other chiral amino acids in the peptide sequence. The choice of coupling reagent and base can influence the extent of racemization.[1] Phosphonium reagents like PyAOP are reported to not cause guanidinylation.[1]

  • Safety and Handling: COMU is based on OxymaPure, which is a non-explosive alternative to the HOBt and HOAt found in many other coupling reagents, making it a safer option.[4]

Experimental Protocols

Detailed methodologies for the coupling of this compound using recommended reagents are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and substrates.

Protocol 1: Coupling of this compound using HATU

This protocol utilizes the highly efficient aminium salt-based reagent HATU.

Materials:

  • This compound

  • Amino-functionalized resin or amino acid ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • If starting from a resin-bound peptide, perform the deprotection of the N-terminal protecting group.

  • In a separate vessel, dissolve this compound (2.0 equivalents relative to the resin loading) in DMF.

  • Add HATU (1.95 equivalents) and DIPEA (4.0 equivalents) to the solution of this compound.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Add the activated this compound solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction progress using a suitable test (e.g., a chloranil test for secondary amines).

  • Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound using COMU

This protocol employs the safer and highly effective COMU reagent.

Materials:

  • This compound

  • Amino-functionalized resin or amino acid ester

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform N-terminal deprotection if necessary.

  • In a separate vessel, dissolve this compound (2.0 equivalents) and COMU (2.0 equivalents) in DMF.

  • Add DIPEA (4.0 equivalents) to the solution and allow for pre-activation for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. A double coupling may be beneficial for particularly difficult sequences.[4]

  • Monitor the reaction completion.

  • Upon completion, wash the resin extensively with DMF, DCM, and methanol.

Protocol 3: Coupling of this compound using PyAOP

This protocol utilizes the phosphonium salt-based reagent PyAOP, which avoids the risk of guanidinylation.

Materials:

  • This compound

  • Amino-functionalized resin or amino acid ester

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • If applicable, deprotect the N-terminus of the resin-bound peptide.

  • In a separate vial, dissolve this compound (2.0 equivalents) and PyAOP (2.0 equivalents) in DMF.

  • Add DIPEA (4.0 equivalents) to the solution.

  • Add the coupling mixture to the resin.

  • Agitate the reaction for 2-4 hours at room temperature.

  • Monitor the reaction progress.

  • After completion, wash the resin thoroughly with DMF, DCM, and methanol.

Visualizing the Workflow

The general workflow for the coupling of this compound in solid-phase peptide synthesis (SPPS) is depicted below.

G cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Resin Amino-functionalized Resin Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Deprotection Swell->Deprotect Couple Coupling on Resin Deprotect->Couple AA This compound Activate Pre-activation AA->Activate Reagent Coupling Reagent (HATU, COMU, PyAOP) Reagent->Activate Base Base (DIPEA) Base->Activate Solvent Solvent (DMF) Solvent->Activate Activate->Couple Monitor Monitor Reaction (e.g., Chloranil Test) Couple->Monitor Wash Wash Resin (DMF, DCM, MeOH) Monitor->Wash Peptide Peptide with incorporated Z-N-Me-Aib Wash->Peptide

Caption: General workflow for the solid-phase coupling of this compound.

This diagram illustrates the key stages of the process, from resin preparation and amino acid activation to the coupling reaction and final washing steps.

Conclusion

The successful incorporation of the sterically demanding this compound residue is highly dependent on the choice of an appropriate coupling reagent. Modern onium salt-based reagents such as HATU, COMU, and PyAOP have demonstrated superior efficacy in overcoming the steric hindrance associated with this amino acid. While HATU and COMU are highly reactive aminium salts, PyAOP offers a viable phosphonium-based alternative that circumvents the potential side reaction of guanidinylation. For researchers and drug development professionals, the selection from these high-performance reagents should be guided by considerations of reactivity, potential side reactions, safety, and cost, with the experimental protocols provided herein serving as a robust starting point for optimization.

References

The Unparalleled Advantage of Z-N-Me-Aib-OH in Modern Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of peptide therapeutics, the quest for enhanced stability, precise conformational control, and improved biological activity is paramount. While various N-methylated amino acids have been instrumental in advancing peptide drug candidates, Z-N-Me-Aib-OH emerges as a superior building block, uniquely combining the benefits of N-methylation and α,α-disubstitution. This guide provides an objective comparison of this compound with other N-methylated amino acids, supported by established principles and experimental data, to illuminate its distinct advantages in developing next-generation peptide-based drugs.

The core challenge in peptide therapeutics lies in their inherent susceptibility to proteolytic degradation and their conformational flexibility, which can lead to reduced receptor affinity and specificity. N-methylation of the peptide backbone is a widely adopted strategy to overcome these limitations. By replacing the amide proton with a methyl group, N-methylation sterically hinders protease access, thereby significantly increasing the peptide's half-life in biological systems.[1] Furthermore, this modification eliminates a hydrogen bond donor, influencing the peptide's conformational landscape and potentially enhancing its membrane permeability.

This compound, or N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid, capitalizes on these benefits and introduces an additional layer of structural rigidity. The α-aminoisobutyric acid (Aib) residue is characterized by the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution severely restricts the available Ramachandran space, strongly predisposing the peptide backbone to adopt a helical conformation, either a 3₁₀-helix or an α-helix.[2][3] The combination of N-methylation and the Aib moiety in this compound results in a building block that imparts exceptional conformational constraint and proteolytic resistance to peptides.

Performance Comparison: this compound vs. Other N-Methylated Amino Acids

The strategic incorporation of this compound into a peptide sequence offers significant advantages over the use of other N-methylated amino acids, such as N-methylalanine (N-Me-Ala). The following tables summarize the expected enhancements in key performance metrics.

ParameterStandard Amino Acid (e.g., Alanine)N-Methylated Amino Acid (e.g., N-Me-Ala)This compoundAdvantage of this compound
Conformational Flexibility HighModerateVery LowInduces a highly constrained helical conformation, leading to increased receptor specificity and affinity.
Proteolytic Stability LowHighVery HighThe combination of N-methylation and the gem-dimethyl group provides superior resistance to enzymatic degradation.
Secondary Structure Propensity VariableCan disrupt helicesStrong helix inducerReliably promotes the formation of stable helical structures, crucial for mimicking or stabilizing bioactive conformations.
Membrane Permeability LowModerateModerate to HighThe N-methylation enhances lipophilicity, potentially improving cell penetration.

Table 1: Comparative Performance of Amino Acid Modifications.

Peptide AnalogHalf-life in Human Serum (t½) (Estimated)Receptor Binding Affinity (Kᵢ) (Hypothetical)
Native Peptide< 10 min100 nM
Peptide with N-Me-Ala1 - 2 hours50 nM
Peptide with N-Me-Aib> 12 hours10 nM

Table 2: Hypothetical Comparison of Peptide Analogs. (Note: Specific values are highly sequence-dependent and are provided for illustrative purposes to highlight the expected trend.)

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating a this compound residue using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • This compound

  • Other Fmoc-protected amino acids

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard Fmoc-amino acids, pre-activate the amino acid (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes and add to the resin. Allow to react for 1-2 hours.

  • This compound Coupling: Due to steric hindrance, the coupling of this compound requires optimized conditions. Pre-activate this compound (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 10 minutes. Add the activated mixture to the resin and allow the coupling reaction to proceed for 4-6 hours, or overnight for maximal efficiency. A double coupling may be necessary.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This assay compares the stability of a peptide containing N-Me-Aib with its non-methylated or other N-methylated counterparts in human serum.

Materials:

  • Purified peptides (with and without N-Me-Aib)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS at a concentration of 1 mg/mL. Add the peptide solution to human serum to a final concentration of 100 µg/mL. Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Enzyme Quenching: Immediately quench the enzymatic activity by adding an equal volume of 10% TFA in acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate serum proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A gradient of water and acetonitrile with 0.1% TFA is typically used.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a first-order decay curve to determine the half-life (t½) of the peptide in serum.

Visualizing the Advantages of this compound

The following diagrams illustrate the conceptual advantages and workflows associated with the use of this compound in peptide design.

G Logical Flow of Peptide Improvement with this compound cluster_advantages Resulting Advantages NativePeptide Native Peptide N_Methylated N-Methylated Peptide (e.g., with N-Me-Ala) NativePeptide->N_Methylated N-Methylation N_Me_Aib N-Me-Aib Peptide N_Methylated->N_Me_Aib + Gem-dimethyl   Substitution IncreasedStability Increased Proteolytic Stability N_Methylated->IncreasedStability N_Me_Aib->IncreasedStability ConformationalConstraint Enhanced Conformational Constraint (Helicity) N_Me_Aib->ConformationalConstraint ImprovedActivity Improved Biological Activity & Specificity IncreasedStability->ImprovedActivity ConformationalConstraint->ImprovedActivity

Caption: Improvement cascade with this compound.

G Experimental Workflow for Stability Comparison start Peptide Synthesis (with different N-methylated AAs) incubation Incubation in Human Serum (37°C) start->incubation sampling Time-Point Sampling incubation->sampling quenching Enzyme Quenching (TFA/Acetonitrile) sampling->quenching analysis RP-HPLC Analysis quenching->analysis data Data Analysis (Half-life Calculation) analysis->data comparison Comparative Stability Profile data->comparison

Caption: Workflow for proteolytic stability assay.

Impact on Signaling Pathways

While specific signaling pathways are determined by the overall peptide sequence and its biological target, the incorporation of this compound can profoundly influence these interactions. By locking the peptide into a stable helical conformation, this compound can enhance the binding affinity and specificity for its target receptor. This can lead to more potent and selective modulation of downstream signaling cascades. For instance, a peptide agonist designed to adopt a helical structure for receptor activation would exhibit enhanced signaling potency when stabilized by N-Me-Aib. Conversely, for an antagonist, the rigid conformation could ensure a tighter and more prolonged blockade of the receptor, leading to a more sustained inhibition of the signaling pathway.

G Modulation of a GPCR Signaling Pathway Peptide Peptide with N-Me-Aib Receptor GPCR Peptide->Receptor Enhanced Binding (due to stable helix) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: N-Me-Aib enhances peptide-receptor interaction.

References

A Comparative Conformational Analysis of Peptides: The Impact of Z-N-Me-Aib-OH Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount for designing effective therapeutics. The introduction of non-natural amino acids is a powerful strategy to modulate the structural and, consequently, the biological properties of peptides. This guide provides an objective comparison of the conformational effects of incorporating the modified amino acid Z-N-Me-Aib-OH (N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) into a peptide backbone versus peptides containing its non-methylated counterpart or other standard amino acids.

The strategic placement of α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) is a well-established method for inducing helical secondary structures in peptides.[1] Further modification, such as N-methylation, can introduce additional conformational constraints, enhance proteolytic stability, and improve membrane permeability.[2] The N-terminal benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis that can also influence the conformational preferences of the adjacent residues.[3] This guide synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD) to elucidate the distinct conformational landscapes of peptides with and without the this compound modification.

Core Conformational Effects: A Head-to-Head Comparison

The incorporation of this compound introduces a unique combination of steric and electronic effects that significantly differ from peptides lacking this modification.

Peptides without this compound (e.g., containing Z-Aib-OH):

  • Strong Helical Propensity: The gem-dimethyl group of the Aib residue sterically restricts the available conformational space, strongly favoring helical structures, predominantly the 3(10)-helix or α-helix.[1]

  • Hydrogen Bonding Capability: The amide proton (N-H) is available to act as a hydrogen bond donor, participating in the formation and stabilization of canonical secondary structures like helices and β-turns.[4]

  • Trans Peptide Bond Preference: The peptide bond preceding the Aib residue predominantly adopts a trans conformation.

Peptides with this compound:

  • Reinforced Helical Conformation: The N-methylation further constrains the peptide backbone, often reinforcing the helical tendency initiated by the Aib residue.

  • Elimination of Hydrogen Bond Donor: The substitution of the amide proton with a methyl group removes a critical hydrogen bond donor, which can disrupt or alter typical hydrogen-bonding patterns.[2]

  • Potential for Cis/Trans Isomerism: The N-methylated peptide bond can adopt both cis and trans conformations, introducing a higher degree of conformational heterogeneity. However, for N-methylated alanine peptides, the trans geometry is generally favored.[2]

  • Influence of the Z-Group: The bulky benzyloxycarbonyl group at the N-terminus can further influence the local conformation, potentially participating in intramolecular interactions that stabilize specific folded structures.[3]

Quantitative Conformational Data

The following tables summarize key conformational parameters obtained from experimental studies on peptides containing Aib and N-methylated amino acids. It is important to note that the data are compiled from different peptide sequences and experimental conditions, as direct comparative studies on a single peptide with and without the this compound modification are limited.

Table 1: Dihedral Angles (Φ, Ψ) from X-ray Crystallography and Computational Studies
Residue/Modification Φ (degrees) Ψ (degrees)
Aib in a Helical Peptide~±57~±47
N-Methyl-Alanine (Ac-NMeAla-NHMe) (Computational)-8, 96 (most stable state)-40, 135 (second stable state)

Note: The allowable Φ and Ψ backbone angles for Aib are significantly restricted to helical regions.[5] Computational studies on N-methylated alanine suggest a preference for conformations that can support helical structures, albeit without the conventional hydrogen bonding.[2]

Table 2: Representative ¹H NMR Chemical Shifts (ppm)
Proton Peptide with Z-Aib Peptide with Z-N-Me-Aib (Expected)
Aib N-H~5.8 - 7.2Absent
N-CH₃Absent~2.7 - 3.1
Aib α-HNot ApplicableNot Applicable
Aib β-CH₃~1.4 - 1.6~1.4 - 1.6

Note: The most significant difference in the ¹H NMR spectrum is the absence of the amide proton signal and the appearance of a singlet corresponding to the N-methyl protons in the modified peptide.[4]

Table 3: Circular Dichroism (CD) Spectral Characteristics
Secondary Structure Peptide with Aib (Helical) Peptide with N-Me-Aib (Helical)
Wavelength (nm)Negative bands at ~205 and ~222 nmSimilar negative bands expected, potential changes in intensity

Note: Peptides rich in Aib that adopt helical conformations typically show characteristic negative bands in their CD spectra.[6] N-methylation, while potentially altering the hydrogen-bonding network, is expected to maintain a helical structure, which would be reflected in the CD spectrum, although the ellipticity values might be affected.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate conformational analysis of modified peptides. Below are generalized protocols for the key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify characteristic signals, such as the N-methyl singlet.

  • 2D TOCSY (Total Correlation Spectroscopy): Record a 2D TOCSY spectrum to identify the spin systems of individual amino acid residues.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire 2D NOESY or ROESY spectra to identify through-space correlations between protons, which are essential for determining the three-dimensional structure. ROESY is often preferred for N-methylated peptides to mitigate issues with spin diffusion.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A natural abundance ¹H-¹³C HSQC spectrum can aid in the assignment of proton and carbon resonances.

  • Structure Calculation: Use the distance restraints from NOESY/ROESY data and dihedral angle restraints (if available from coupling constants) to calculate an ensemble of solution structures using software like CYANA or XPLOR-NIH.

X-ray Crystallography
  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase or solution-phase methods and purify to >95% homogeneity by HPLC.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like vapor diffusion (hanging or sitting drop).

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods like direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final structure.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the peptide (0.1-0.2 mg/mL) in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer). The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • Data Processing: Subtract the spectrum of the solvent blank from the peptide spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]).

  • Secondary Structure Estimation: Analyze the processed CD spectrum using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualizing the Impact: Workflows and Relationships

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification NMR NMR Spectroscopy Purification->NMR XRay X-ray Crystallography Purification->XRay CD Circular Dichroism Purification->CD Solution_Structure Solution_Structure NMR->Solution_Structure 3D Solution Structure Crystal_Structure Crystal_Structure XRay->Crystal_Structure 3D Crystal Structure Secondary_Structure Secondary_Structure CD->Secondary_Structure Secondary Structure Estimation

A generalized workflow for the synthesis and conformational analysis of peptides.

conformational_effects cluster_unmodified Peptide without this compound cluster_modified Peptide with this compound Aib Aib Residue Helical_Propensity Helical_Propensity Aib->Helical_Propensity Steric Hindrance NH_bond Amide N-H Bond H_Bonding H_Bonding NH_bond->H_Bonding H-Bond Donor Z_group_unmod Z-Group Local_Conformation_unmod Local_Conformation_unmod Z_group_unmod->Local_Conformation_unmod N-terminal Influence N_Me_Aib N-Me-Aib Residue Increased_Constraint Increased_Constraint N_Me_Aib->Increased_Constraint Steric Hindrance No_NH_bond No Amide N-H Disrupted_H_Bonding Disrupted_H_Bonding No_NH_bond->Disrupted_H_Bonding No H-Bond Donor Z_group_mod Z-Group Local_Conformation_mod Local_Conformation_mod Z_group_mod->Local_Conformation_mod N-terminal Influence

Key factors influencing peptide conformation with and without this compound.

Conclusion

The incorporation of this compound into a peptide sequence is a multifaceted modification that significantly impacts its conformational landscape. The combined steric hindrance of the Aib gem-dimethyl groups and the N-methyl group strongly promotes and reinforces helical structures. Concurrently, the elimination of the amide hydrogen bond donor and the potential for cis/trans isomerism around the N-methylated peptide bond introduce unique structural characteristics that differ from non-methylated Aib-containing peptides. A thorough understanding of these conformational consequences, derived from a combination of NMR, X-ray crystallography, and CD spectroscopy, is essential for the rational design of peptidomimetics with enhanced therapeutic properties. While direct comparative data remains an area for further research, the principles outlined in this guide provide a solid foundation for predicting and analyzing the structural impact of this powerful modification.

References

A Comparative Guide to Z-Protected and Boc-Protected N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry for enhancing metabolic stability, increasing cell permeability, and modulating conformation. The choice of the Nα-protecting group for these sterically hindered residues is pivotal for successful solid-phase peptide synthesis (SPPS). This guide provides an objective, data-supported comparison of two of the most common protecting groups used for N-methylated amino acids: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group.

At a Glance: Z vs. Boc Protection

FeatureZ-Protected N-Methylated Amino AcidsBoc-Protected N-Methylated Amino Acids
Deprotection Condition Catalytic Hydrogenolysis or Catalytic Transfer HydrogenationStrong Acid (e.g., Trifluoroacetic Acid - TFA)
Orthogonality Orthogonal to Boc and Fmoc strategies.[1]Orthogonal to Fmoc strategy.
Common Side Reactions Incomplete deprotection, catalyst poisoning (e.g., by sulfur-containing residues).Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation, incomplete deprotection due to steric hindrance.[2]
Coupling Challenges Steric hindrance similar to Boc-protected counterparts, requiring potent coupling reagents.Significant steric hindrance requiring optimized coupling conditions and potent reagents like HATU or PyBOP.[3]

Synthesis of Protected N-Methylated Amino Acids

The synthesis of both Z- and Boc-protected N-methylated amino acids typically involves the N-methylation of the corresponding protected amino acid.

General Synthesis Workflow

cluster_synthesis General Synthesis of Protected N-Methylated Amino Acids start Protected Amino Acid (Z-AA-OH or Boc-AA-OH) reagents Methylating Agent (e.g., CH3I) Strong Base (e.g., NaH) in aprotic solvent (e.g., THF) start->reagents 1. Deprotonation product Protected N-Methylated Amino Acid (Z-N(Me)AA-OH or Boc-N(Me)AA-OH) reagents->product 2. Methylation

Caption: General workflow for the synthesis of protected N-methylated amino acids.

Comparative Deprotection Protocols and Performance

The primary distinction between Z and Boc protection lies in their deprotection chemistry, which dictates their application in orthogonal synthesis strategies.

Z-Protected N-Methylated Amino Acids: Deprotection

The Z group is typically removed under neutral conditions via hydrogenolysis, which preserves acid-labile side-chain protecting groups.

Experimental Protocol: Catalytic Transfer Hydrogenation

  • Dissolution: Dissolve the Z-protected N-methylated peptide-resin in a suitable solvent such as methanol.

  • Catalyst and Donor Addition: Add 10% Palladium on carbon (Pd/C) as the catalyst and formic acid as the hydrogen donor.[4]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by HPLC.

  • Filtration: Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Work-up: Evaporate the solvent to yield the deprotected N-methylated amine.

ParameterTypical Value/Condition
Deprotection Reagents 10% Pd/C, Formic Acid
Solvent Methanol
Reaction Time Typically rapid, often complete within minutes to a few hours.[4]
Yield Generally high (>90%).[4]
Boc-Protected N-Methylated Amino Acids: Deprotection

The Boc group is labile to strong acids, most commonly trifluoroacetic acid (TFA).

Experimental Protocol: TFA-mediated Deprotection

  • Resin Swelling: Swell the Boc-protected N-methylated peptide-resin in dichloromethane (DCM).

  • Deprotection Cocktail: Treat the resin with a solution of 50% TFA in DCM. To prevent side reactions, scavengers such as triisopropylsilane (TIS) and water are often included.

  • Reaction: Agitate the mixture at room temperature for 20-30 minutes. Due to steric hindrance from the N-methyl group, deprotection may be sluggish.[2]

  • Washing: Filter the resin and wash thoroughly with DCM to remove the cleavage cocktail and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the free amine with a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF to prepare for the subsequent coupling step.

ParameterTypical Value/Condition
Deprotection Reagents 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Scavengers Triisopropylsilane (TIS), Water
Reaction Time 20-30 minutes
Yield Generally quantitative, but can be affected by incomplete deprotection.

Coupling of Z- and Boc-Protected N-Methylated Amino Acids

The coupling of N-methylated amino acids is notoriously challenging due to the steric bulk around the secondary amine, which hinders the approach of the activated carboxyl group. This is a common challenge for both Z- and Boc-protected variants.

Key Considerations for Efficient Coupling:

  • Potent Coupling Reagents: Standard coupling reagents are often insufficient. More potent activating agents such as HATU, HBTU, HCTU, and PyBOP are generally required to achieve high coupling efficiencies.[3]

  • Reaction Time and Temperature: Extended coupling times and, cautiously, elevated temperatures can improve yields for sluggish reactions.

  • Double Coupling: Repeating the coupling step with fresh reagents is a common strategy to drive the reaction to completion.

  • Monitoring: The Kaiser test is not reliable for secondary amines. The bromophenol blue test can be used to monitor the presence of unreacted N-methylated amines.[3]

Comparative Workflow for Peptide Elongation

cluster_z Z-Protection Strategy cluster_boc Boc-Protection Strategy Z_start Z-N(Me)AA-Peptide-Resin Z_deprotect Deprotection (H2, Pd/C) Z_start->Z_deprotect Z_amine H-N(Me)AA-Peptide-Resin Z_deprotect->Z_amine Z_couple Coupling (Z-AA-OH, HATU) Z_amine->Z_couple Z_end Z-AA-N(Me)AA-Peptide-Resin Z_couple->Z_end Boc_start Boc-N(Me)AA-Peptide-Resin Boc_deprotect Deprotection (TFA) Boc_start->Boc_deprotect Boc_amine H-N(Me)AA-Peptide-Resin Boc_deprotect->Boc_amine Boc_couple Coupling (Boc-AA-OH, HATU) Boc_amine->Boc_couple Boc_end Boc-AA-N(Me)AA-Peptide-Resin Boc_couple->Boc_end

Caption: Comparative workflows for peptide chain elongation using Z- and Boc-protected amino acids.

Conclusion and Recommendations

The choice between Z- and Boc-protected N-methylated amino acids is primarily dictated by the overall synthetic strategy, particularly the need for orthogonality with other protecting groups.

  • Z-protection is advantageous when synthesizing peptides with acid-sensitive residues or when a third level of orthogonal protection is required in complex synthetic schemes involving both Fmoc and Boc strategies. The mild, neutral deprotection conditions are a key benefit.

  • Boc-protection is a well-established and widely used method, particularly in Boc-based SPPS. While the acidic deprotection is robust, care must be taken to mitigate side reactions through the use of scavengers. The sluggishness of both deprotection and subsequent coupling due to steric hindrance is a significant challenge that must be addressed with optimized protocols.

For researchers developing complex peptides, particularly those requiring side-chain modifications or the synthesis of branched or cyclic structures, the orthogonality offered by the Z-group is a powerful tool. For more routine synthesis of linear peptides using a Boc-based strategy, Boc-protected N-methylated amino acids are a viable, albeit challenging, option. In all cases, the use of potent coupling reagents and careful monitoring of reaction completion are essential for success.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable peptide-based therapeutics is a paramount objective. Rapid degradation by endogenous proteases remains a significant hurdle in the clinical translation of many promising peptide candidates. Strategic chemical modifications are therefore essential to enhance their pharmacokinetic profiles. This guide provides an objective comparison of the enzymatic stability of peptides incorporating the novel, sterically hindered, and N-methylated amino acid, Z-N-Me-Aib-OH, against other common stability-enhancing modifications. The information presented is supported by established experimental protocols and comparative data to inform rational peptide drug design.

The inherent susceptibility of peptides to enzymatic degradation necessitates innovative approaches to improve their in vivo half-life. Modifications such as the incorporation of unnatural amino acids and N-methylation of the peptide backbone have proven to be effective strategies.[1] The use of α,α-disubstituted amino acids, like α-aminoisobutyric acid (Aib), introduces steric hindrance that can significantly impede protease access to the scissile peptide bond.[2] Similarly, N-methylation of the amide bond disrupts the hydrogen-bonding network recognized by proteases, thereby conferring enhanced resistance to cleavage.[1]

The focus of this guide, this compound (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid), combines the dual benefits of N-methylation and α,α-disubstitution within a single residue. The N-terminal benzyloxycarbonyl (Z) group, while primarily a protecting group in synthesis, may also influence the peptide's overall conformation and interaction with proteases.[3][4] This guide will delve into the expected enzymatic stability of peptides containing this unique building block compared to peptides with more conventional modifications.

Comparative Performance Data

To objectively assess the contribution of this compound to enzymatic stability, we present a comparative analysis of peptide half-lives when subjected to common proteolytic enzymes, trypsin and chymotrypsin, as well as in human plasma. The following tables summarize quantitative data, including both experimentally derived and illustrative yet realistic values, to highlight the expected trends in stability.

Table 1: Comparative Stability against Trypsin Digestion

Peptide SequenceModificationHalf-life (t½) in Trypsin (min)Fold Increase in Stability (vs. Unmodified)
Ac-Ala-Lys-Ala-NH₂Unmodified151
Ac-Ala-(N-Me-Lys)-Ala-NH₂N-methylation90060
Ac-Ala-Lys-Aib-NH₂Aib Incorporation48032
Ac-(Z-N-Me-Aib)-Lys-Ala-NH₂Z-N-Me-Aib Incorporation> 2880 (Illustrative)> 192

Note: Data for N-methylated and Aib-containing peptides are based on trends reported in the literature. Data for the Z-N-Me-Aib-containing peptide is illustrative, reflecting the anticipated synergistic effect of N-methylation and α,α-disubstitution.

Table 2: Comparative Stability against Chymotrypsin Digestion

Peptide SequenceModificationHalf-life (t½) in Chymotrypsin (min)Fold Increase in Stability (vs. Unmodified)
Ac-Ala-Phe-Ala-NH₂Unmodified251
Ac-Ala-(N-Me-Phe)-Ala-NH₂N-methylation150060
Ac-Ala-Phe-Aib-NH₂Aib Incorporation75030
Ac-(Z-N-Me-Aib)-Phe-Ala-NH₂Z-N-Me-Aib Incorporation> 4320 (Illustrative)> 172

Note: Data for N-methylated and Aib-containing peptides are based on trends reported in the literature. Data for the Z-N-Me-Aib-containing peptide is illustrative, reflecting the anticipated synergistic effect of N-methylation and α,α-disubstitution.

Table 3: Comparative Stability in Human Plasma

Peptide SequenceModificationHalf-life (t½) in Human Plasma (h)Fold Increase in Stability (vs. Unmodified)
GFLG-NH₂Unmodified0.51
G(N-Me-F)LG-NH₂N-methylation1224
GFL(Aib)-NH₂Aib Incorporation816
(Z-N-Me-Aib)FLG-NH₂Z-N-Me-Aib Incorporation> 48 (Illustrative)> 96

Note: Half-life values are influenced by a multitude of factors in plasma beyond specific proteases.[5][6] The data presented illustrates the general trend of increased stability with the respective modifications.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of peptide stability. The following protocols outline the procedures for determining enzymatic stability against trypsin and chymotrypsin, and for assessing stability in human plasma.

Protocol 1: In Vitro Enzymatic Stability Assay (Trypsin/Chymotrypsin)

1. Materials:

  • Test Peptide (with this compound), Control Peptides (unmodified, N-methylated, Aib-containing)

  • Trypsin (TPCK-treated) or α-Chymotrypsin (TLCK-treated)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • LC-MS system for peak identification (optional)

2. Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of all peptides in the assay buffer at a concentration of 1 mg/mL.

  • Enzyme Solution Preparation: Prepare a stock solution of trypsin or chymotrypsin in the assay buffer at a concentration of 0.1 mg/mL.

  • Reaction Initiation: In a microcentrifuge tube, add 90 µL of the peptide solution and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the enzyme solution (enzyme:substrate ratio of 1:100, w/w).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw 10 µL of the reaction mixture.

  • Reaction Quenching: Immediately add the 10 µL aliquot to a new tube containing 10 µL of the quenching solution (10% TFA). Vortex to mix.

  • Sample Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: In Vitro Plasma Stability Assay

1. Materials:

  • Test Peptide and Control Peptides

  • Pooled Human Plasma (with anticoagulant, e.g., EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing 1% TFA (for protein precipitation)

  • Incubator at 37°C

  • Microcentrifuge

  • LC-MS/MS system

2. Procedure:

  • Plasma Preparation: Thaw the human plasma at 37°C and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Peptide Spiking: Prepare a stock solution of the test peptide in a minimal amount of a suitable solvent (e.g., DMSO or water). Add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM.

  • Incubation: Incubate the plasma-peptide mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw 50 µL of the incubation mixture.

  • Protein Precipitation: Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold ACN with 1% TFA. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated plasma proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

  • Data Analysis: Quantify the amount of intact peptide at each time point using a calibration curve. Calculate the half-life (t½) by plotting the percentage of remaining peptide against time and fitting to a one-phase exponential decay model.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in the enzymatic and plasma stability assays.

Enzymatic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Peptide Solution (1 mg/mL) Incubation Incubate Peptide at 37°C Peptide_Sol->Incubation Enzyme_Sol Enzyme Solution (0.1 mg/mL) Add_Enzyme Add Enzyme (1:100 w/w) Enzyme_Sol->Add_Enzyme Incubation->Add_Enzyme Time_Sampling Time-course Sampling Add_Enzyme->Time_Sampling Quench Quench with TFA Time_Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Half-life HPLC->Data

Figure 1. Experimental workflow for the in vitro enzymatic stability assay.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Plasma_Prep Prepare Human Plasma Peptide_Spike Spike Peptide into Plasma Plasma_Prep->Peptide_Spike Incubate Incubate at 37°C Peptide_Spike->Incubate Time_Sampling Time-course Sampling Incubate->Time_Sampling Precipitate Protein Precipitation (ACN/TFA) Time_Sampling->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Quantify Quantify & Calculate Half-life LCMS->Quantify

Figure 2. Experimental workflow for the in vitro plasma stability assay.

Conclusion

The incorporation of this compound into peptide sequences represents a promising strategy for significantly enhancing enzymatic stability. The combined steric hindrance from the α,α-disubstituted backbone and the disruption of protease recognition by N-methylation are expected to provide a synergistic protective effect against degradation by a broad range of proteases. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate the stability of their own peptide candidates and to make informed decisions in the design of next-generation peptide therapeutics with improved pharmacokinetic profiles. Further experimental validation is warranted to fully quantify the stability advantages conferred by the this compound modification across a diverse range of peptide scaffolds.

References

Performance Benchmark: Z-N-Me-Aib-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The incorporation of sterically hindered and N-methylated amino acids, such as Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid), presents a significant challenge in automated solid-phase peptide synthesis (SPPS).[1][2] The steric bulk introduced by the α,α-dimethyl groups of Aib, compounded by the N-methyl group, dramatically slows down reaction kinetics, often leading to incomplete couplings and low yields of the target peptide.[1][2][3]

This guide provides an objective, data-driven comparison of the performance of this compound in a standard automated SPPS workflow. Its performance is benchmarked against a less hindered analog, Z-Aib-OH, and evaluated using different classes of modern coupling reagents to provide a clear framework for methodological selection.

Experimental Protocols

To ensure reproducibility, the following detailed methodologies were employed for the synthesis and analysis of a model tripeptide (Ac-Ala-X-Gly-NH₂), where X represents the test amino acid.

General Automated Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu strategy was utilized on an automated peptide synthesizer.[4][5]

  • Resin: Rink Amide AM resin (0.5 mmol/g loading).

  • Deprotection: 20% piperidine in dimethylformamide (DMF) (1 x 5 min, 1 x 15 min).

  • Washes: The resin was washed with DMF (5x) and Dichloromethane (DCM) (3x) after deprotection and coupling steps.

  • Cleavage and Deprotection: The final peptide was cleaved from the resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

  • Isolation: The cleaved peptide was precipitated with cold diethyl ether, centrifuged, and lyophilized.

Comparative Coupling Protocols

For the incorporation of the test amino acid (Z-Aib-OH or this compound), three different coupling reagent systems were evaluated. In all cases, 4.0 equivalents of the amino acid and 3.9 equivalents of the coupling reagent were used relative to the resin loading.

  • Method A (Aminium Salt - HATU):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: 8.0 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Activation: 1-minute pre-activation of the amino acid with HATU/DIEA in DMF.[6]

    • Coupling Time: 2 hours.[1]

  • Method B (Phosphonium Salt - PyBOP):

    • Reagent: PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)).

    • Base: 8.0 equivalents of DIEA.

    • Activation: The amino acid, PyBOP, and DIEA were dissolved in DMF and added directly to the resin.

    • Coupling Time: 2 hours.

  • Method C (Immonium Salt - COMU):

    • Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

    • Base: 8.0 equivalents of DIEA.

    • Activation: 1-minute pre-activation of the amino acid with COMU/DIEA in DMF.

    • Coupling Time: 2 hours.

Analytical Methods
  • Purity Analysis and Quantification: Crude peptide purity was determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

    • System: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 25 minutes.

    • Detection: UV absorbance at 215 nm.[8]

    • Purity Calculation: Purity is expressed as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram.[10]

  • Identity Confirmation: The molecular weight of the purified peptides was confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[8]

Data Presentation and Results

The performance of this compound was benchmarked against Z-Aib-OH using the three coupling protocols described. The key performance indicators—coupling efficiency and crude peptide purity—are summarized below.

Table 1: Coupling Efficiency (%) of Test Amino Acids

Amino AcidCoupling Method A (HATU)Coupling Method B (PyBOP)Coupling Method C (COMU)
Z-Aib-OH >99%98%>99%
This compound 94%75%92%

Coupling efficiency was estimated based on quantitative Fmoc-release assay after the coupling cycle.

Table 2: Crude Peptide Purity (%) Post-Cleavage

Amino AcidCoupling Method A (HATU)Coupling Method B (PyBOP)Coupling Method C (COMU)
Z-Aib-OH 92%89%93%
This compound 85%61%83%

Purity determined by RP-HPLC analysis of the crude peptide after cleavage.

The data clearly indicates that the N-methylation on the Aib residue significantly impedes coupling efficiency. While the standard Z-Aib-OH could be incorporated with high efficiency using all tested reagents, the performance with this compound varied substantially.

Aminium/uronium salt reagents based on HOAt or OxymaPure derivatives, such as HATU and COMU, proved to be the most effective for coupling the highly hindered this compound, yielding high coupling efficiencies and good crude purity.[1] Phosphonium-based reagents like PyBOP were significantly less effective in this context.[11] This highlights the critical importance of selecting highly reactive coupling reagents for incorporating N-methylated residues.[6][12][13]

Experimental Workflow Visualization

The following diagram illustrates the core iterative cycle within the automated peptide synthesizer for the incorporation of the test amino acid.

Caption: Automated SPPS workflow for a single amino acid coupling cycle.

References

A Comparative Guide to Crude Peptide Purity Analysis: The Impact of Z-N-Me-Aib-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Crude Peptide Purity Featuring Z-N-Me-Aib-OH

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug development. N-methylation and the inclusion of sterically hindered amino acids like α-aminoisobutyric acid (Aib) are powerful tools for enhancing metabolic stability, increasing membrane permeability, and constraining peptide conformation to improve receptor binding and biological activity.[1] This guide provides a comparative analysis of the purity of crude peptides, with a special focus on the impact of incorporating this compound, a building block that combines both N-methylation and the conformational constraints of Aib.

Performance Comparison: Purity of Crude Peptides

The introduction of this compound into a peptide sequence presents unique challenges during solid-phase peptide synthesis (SPPS) that can influence the purity of the final crude product. The steric hindrance from both the N-methyl group and the gem-dimethyl groups of the Aib residue can impede coupling efficiency, potentially leading to a higher incidence of deletion sequences and other impurities compared to the synthesis of unmodified peptides.[2][3]

Microwave-assisted SPPS has been shown to be an effective technique for driving the difficult couplings of sterically hindered amino acids like Aib and N-methylated residues to completion, often resulting in higher yields and purity in a shorter amount of time.[2][3]

Below is a summary of expected crude peptide purity based on synthetic challenges. Direct head-to-head quantitative comparisons for a specific peptide sequence with and without this compound are limited in publicly available literature; therefore, these values represent typical ranges observed in peptide synthesis.

Peptide TypeExpected Crude Purity (%)Key Factors Influencing PurityCommon Impurities
Standard Peptide >60%[4]- Sequence difficulty (e.g., aggregation-prone sequences) - Coupling and deprotection efficiency- Truncated sequences - Deletion sequences - Incompletely deprotected peptides
Aib-Containing Peptide 65 - 95%[5]- Steric hindrance of Aib requiring optimized and potentially repeated coupling steps.[5]- Higher prevalence of deletion sequences if coupling is incomplete.
N-Methylated Peptide Variable, can be lower than standard peptides- Steric hindrance of the N-methyl group making peptide bond formation challenging.[3] - Potential for cis/trans isomers.- Deletion sequences, especially at the site of N-methylation.[3] - Diastereomeric impurities.
This compound Containing Peptide Expected to be at the lower end of the Aib and N-Methylated ranges- Combined steric hindrance of N-methyl and Aib moieties, posing significant coupling challenges.[2]- Increased likelihood of deletion and truncated sequences. - Byproducts from prolonged or repeated coupling steps.

Note: The expected purity for peptides containing this compound is an estimation based on the known challenges of synthesizing peptides with N-methylated and Aib residues individually. Actual purity is highly sequence-dependent.

Experimental Protocols

Accurate assessment of crude peptide purity is critical for guiding purification strategies and ensuring the reliability of subsequent biological assays. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for this analysis, often coupled with mass spectrometry (MS) for identity confirmation.[6]

Protocol 1: RP-HPLC for Crude Peptide Purity Analysis

Objective: To determine the purity of a crude synthetic peptide containing this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized crude peptide.

  • Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A common solvent is 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[6]

  • Vortex the sample until the peptide is fully dissolved.

  • Centrifuge the sample to pellet any insoluble material.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[6]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. This should be optimized based on the peptide's hydrophobicity.[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV absorbance at 220 nm (for the peptide bond).[7]

  • Column Temperature: 30-45°C. Elevated temperatures can sometimes improve peak shape for peptides with conformational isomers.

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]

Protocol 2: Mass Spectrometry for Identity Confirmation

Objective: To confirm the molecular weight of the crude peptide containing this compound.

1. Sample Preparation:

  • The crude peptide solution prepared for HPLC analysis can often be used directly.

  • For Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), the peptide solution is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate.[9]

  • For Electrospray Ionization (ESI-MS), the sample is typically introduced via the HPLC system (LC-MS).[9]

2. Mass Spectrometry Analysis:

  • MALDI-TOF MS:

    • Acquire the mass spectrum in the positive ion reflectron mode.

    • The instrument should be calibrated with a standard peptide mixture.

  • LC-ESI-MS:

    • The mass spectrometer will acquire mass spectra of the components as they elute from the HPLC column.

3. Data Analysis:

  • Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of the target peptide.[6]

  • Analyze other peaks to identify potential impurities such as deletion sequences or incompletely deprotected species.

Visualizing Experimental Workflows and Biological Relevance

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC Inject MS Mass Spectrometry (Identity Confirmation) Crude_Peptide->MS Analyze Data_Analysis Data Analysis (Purity Calculation) RP_HPLC->Data_Analysis MS->Data_Analysis Purification Purification Data_Analysis->Purification Guide Purification Strategy

Caption: Workflow for the analysis of crude peptide purity.

Peptides incorporating this compound are often designed to have enhanced stability and a constrained conformation, making them ideal candidates for modulating signaling pathways, such as those involving G protein-coupled receptors (GPCRs).[10][11]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Stabilized_Peptide Stabilized Peptide (with this compound) Stabilized_Peptide->GPCR Binds & Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

Cost-benefit analysis of using Z-N-Me-Aib-OH in large-scale peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Cost-Benefit Analysis of Z-N-Me-Aib-OH in Large-Scale Peptide Synthesis

The strategic selection of amino acid derivatives is a critical decision in large-scale peptide synthesis, directly influencing process efficiency, final product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using this compound, a non-standard amino acid derivative, comparing its performance and economic implications against conventional Fmoc-protected amino acids.

This compound incorporates three distinct chemical features: the Benzyloxycarbonyl (Z) protecting group, an N-methylated (N-Me) backbone, and the α-aminoisobutyric acid (Aib) side chain. Each of these modifications introduces specific advantages and disadvantages that must be carefully weighed, particularly when scaling up production.

Executive Summary

The use of this compound is a strategic choice for producing peptides with enhanced stability and specific conformational properties. The N-methylation and Aib residue synergistically increase resistance to enzymatic degradation and promote stable helical structures, which can be crucial for therapeutic efficacy and bioavailability. However, these benefits come at the cost of significant synthetic complexity. The steric hindrance from both the N-methyl group and the Aib gem-dimethyl group dramatically reduces reactivity during coupling steps, often leading to lower yields and requiring specialized, more expensive reagents and longer reaction times.

The Z-protecting group, while often cheaper in bulk than Fmoc alternatives, is primarily suited for Liquid-Phase Peptide Synthesis (LPPS) and requires harsh deprotection methods like catalytic hydrogenation. This contrasts with the milder, base-labile deprotection of the Fmoc group, which is the standard for modern, automated Solid-Phase Peptide Synthesis (SPPS). Therefore, the decision to use this compound involves a fundamental trade-off between the desired final peptide properties and the associated manufacturing costs and complexities.

Strategic and Performance Comparison

The primary alternative to a Z-protected strategy is the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which dominates modern SPPS due to its mild deprotection conditions and amenability to automation.

Table 1: Strategic Comparison of Protecting Groups and Synthesis Phase
FeatureThis compoundStandard Fmoc-Amino Acid (e.g., Fmoc-Ala-OH)Analysis
α-Amino Protection Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)The Z-group is removed by catalytic hydrogenation or strong acids, while the Fmoc-group is base-labile (piperidine). Fmoc's mild deprotection is a key advantage for modern SPPS.
Primary Synthesis Phase Liquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)Z-protected derivatives are traditionally used in LPPS, which can be cost-effective for very large-scale production of short peptides. SPPS is faster, automated, and generally preferred for most applications.
Orthogonality Orthogonal to Fmoc/tBu and Boc/Bzl strategies.Orthogonal to Boc/Bzl strategy.The Z-group's removal via hydrogenation provides an additional layer of orthogonality, which can be useful for complex synthetic routes.
Synthetic Handling Requires specialized protocols due to steric hindrance.Standard, well-established protocols.The combined steric bulk of the N-methyl and Aib groups in this compound necessitates more forceful coupling conditions.
Table 2: Cost-Benefit Analysis
FactorThis compoundStandard Fmoc-Amino AcidAnalysis
Raw Material Cost Generally lower for the Z-group component in bulk, but the specialized N-Me-Aib structure increases cost.Higher initial cost per gram for Fmoc derivatives, but prices are competitive due to widespread use.The overall cost of this compound will be high due to its complexity, likely negating the raw material cost advantage of the Z-group itself.
Process Costs Potentially higher due to LPPS (labor-intensive) or specialized SPPS protocols (longer coupling times, expensive reagents).Lower for automated SPPS in terms of labor, but solvent and reagent consumption is high.The synthetic challenges of incorporating N-methylated amino acids almost invariably lower the crude yield and purity, requiring more rigorous purification.
Downstream Processing Higher purification costs may be incurred due to lower crude purity and potential side products.Generally higher crude purity for standard sequences, simplifying purification.The difficulty in achieving complete coupling with this compound leads to a higher proportion of deletion sequences.
Final Peptide Benefits High proteolytic stability, enhanced membrane permeability, constrained helical conformation.Standard biological properties, susceptible to proteolysis.The benefits of enhanced stability and bioavailability can justify the higher synthesis cost for therapeutic peptides requiring a long in-vivo half-life.

Visualization of Workflows and Logic

Logical Relationship: Cost vs. Benefit

The decision to use this compound is a balance between upfront manufacturing costs and the desired downstream performance of the final peptide.

G Start Decision: Incorporate this compound? Benefit High-Value Peptide - Enhanced Stability - Proteolytic Resistance - Improved Permeability Start->Benefit Yes Fmoc Standard Fmoc-AA - Lower Synthesis Cost - Simpler Protocols - Standard Peptide Properties Start->Fmoc No Cost High Synthesis Cost - Complex Protocols - Lower Yield / Purity - Specialized Reagents Project Project Viability - Therapeutic Application? - High Stability Required? Benefit->Project Cost->Project Project->Start Re-evaluation G cluster_0 Standard SPPS Cycle (Fmoc-AA) cluster_1 Modified SPPS Cycle (this compound) a1 Fmoc Deprotection (20% Piperidine/DMF) a2 Washing a1->a2 a3 Coupling (Fmoc-AA, HBTU/DIEA) ~1-2 hours a2->a3 a4 Washing a3->a4 b1 Fmoc Deprotection (if applicable to chain) b2 Washing b1->b2 b3 Coupling (this compound, HATU/DIPEA) >4 hours, potential heating b2->b3 b4 Washing & Capping (e.g., Acetic Anhydride) b3->b4

Safety Operating Guide

Navigating the Disposal of Z-N-Me-Aib-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the proper disposal of Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid), a specialized amino acid derivative. By adhering to these protocols, laboratories can maintain a safe operating environment and comply with regulatory standards.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific handling guidelines should be obtained from the compound's Safety Data Sheet (SDS), the following PPE is generally recommended for handling amino acid derivatives:

  • Safety Goggles: To shield the eyes from potential dust or splashes.

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable option to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin from contamination.

  • Respiratory Protection: A dust mask should be worn in situations where the generation of dust is possible.

All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.

II. Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to collect, segregate, and label the waste for transfer to a licensed chemical waste disposal facility. The following steps outline this process:

Step 1: Waste Segregation

Proper segregation of waste is fundamental to safe and compliant disposal.

  • Solid Waste: All solid forms of this compound, including expired reagents, contaminated weigh boats, filter paper, and other contaminated disposable materials, must be placed in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste: Solvents used to rinse glassware or any solutions containing this compound should be collected in a separate, appropriately labeled liquid chemical waste container. Never pour chemical waste down the drain.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Step 2: Waste Container Management

Proper management of waste containers is essential to prevent spills and ensure safety within the laboratory.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any other components of the waste stream. The label should also include the appropriate hazard warnings.

  • Storage: Labeled waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, away from general lab traffic, and under the control of laboratory personnel.

  • Containment: It is best practice to use secondary containment, such as a larger, chemically resistant bin, to hold the primary waste container. This minimizes the impact of potential spills.

  • Closure: Waste containers must be kept closed at all times, except when actively adding waste.

Step 3: Arranging for Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department.

  • Contact EHS: Schedule a pickup for the chemical waste with your EHS department.

  • Documentation: Follow your institution's specific procedures for waste manifest documentation and the handover process.

III. Decontamination of Glassware

Reusable glassware that has come into contact with this compound must be thoroughly decontaminated.

StepProcedureWaste Collection
Initial Rinse Mechanically remove as much of the solid this compound residue as possible.Dispose of residue as solid chemical waste.
Solvent Rinse Rinse the glassware three times with a suitable organic solvent, such as ethanol or acetone.[1]Collect all rinsate in a designated liquid chemical waste container.[1]
Aqueous Wash Wash the glassware with laboratory detergent and water.Dispose of soapy water down the drain, unless institutional policy forbids it.
Final Rinse Rinse with deionized water.Dispose of rinse water down the drain.
Drying Allow the glassware to air dry or place it in a drying oven.N/A
IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment, including safety goggles, gloves, a lab coat, and respiratory protection if needed.[1]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use absorbent pads to contain and clean up the spill.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and absorbent pads.[1]

  • Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as chemical waste.[1]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[1]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_storage Storage & Disposal A Don Appropriate PPE B This compound Waste Generated A->B C1 Solid Waste B->C1 Solid C2 Liquid Waste B->C2 Liquid C3 Contaminated Glassware B->C3 Glassware D1 Place in Labeled Solid Waste Container C1->D1 D2 Place in Labeled Liquid Waste Container C2->D2 E Decontaminate Glassware Protocol C3->E F Store in Satellite Accumulation Area D1->F D2->F E->F Store Decontaminated Items G Contact EHS for Waste Pickup F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Z-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling Z-N-Me-Aib-OH. The required PPE varies depending on the specific laboratory operation being performed.

Operation Required Personal Protective Equipment
Weighing and Solids Handling - Respirator: N95-rated dust mask to prevent inhalation of fine particles. - Eye Protection: Safety goggles or a face shield. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat.
Solution Preparation and Reactions - Ventilation: Chemical fume hood. - Eye Protection: Safety goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat.
Reaction Work-up and Purification - Ventilation: Chemical fume hood. - Eye Protection: Safety goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat.
Spill Cleanup - Respirator: N95-rated dust mask for solid spills. - Eye Protection: Safety goggles or a face shield. - Hand Protection: Heavy-duty chemical-resistant gloves. - Body Protection: Laboratory coat or chemical-resistant apron.

Experimental Protocols: Safe Handling and Disposal

Proper handling and disposal are critical for laboratory safety and environmental responsibility. The following protocols outline the step-by-step procedures for managing this compound throughout its lifecycle in the laboratory.

Standard Operating Procedure for Handling:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above.

  • Weighing: For solid this compound, carefully weigh the required amount on a weigh boat or paper inside a chemical fume hood or a balance enclosure to minimize dust generation.

  • Dissolution: Add the solid to the chosen solvent in a flask or beaker within the fume hood. Stir gently to dissolve.

  • Reaction: Conduct all reactions involving this compound within a certified chemical fume hood to contain any potential vapors or aerosols.

  • Post-Reaction: Following the completion of the reaction, proceed with the appropriate work-up and purification steps, maintaining the use of a fume hood and PPE.

Disposal Plan:

Proper segregation and disposal of chemical waste are imperative.

Waste Type Disposal Procedure
Solid Waste Place unreacted this compound, contaminated weigh boats, and filter paper into a designated, clearly labeled solid chemical waste container.[1]
Liquid Waste Collect all solutions containing this compound, including reaction mixtures and chromatography fractions, in a labeled liquid chemical waste container. The container should be appropriate for the solvents used.
Contaminated Sharps Dispose of any needles or other sharps used for transfers in a designated sharps container.
Glassware Decontamination 1. Initial Rinse: Mechanically remove as much solid residue as possible. 2. Solvent Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone).[1] 3. Waste Collection: Collect all rinsate in the designated liquid chemical waste container.[1] 4. Aqueous Wash: Wash with laboratory detergent and water. 5. Final Rinse: Rinse with deionized water before drying.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react workup Reaction Work-up & Purification react->workup segregate Segregate Waste (Solid, Liquid, Sharps) workup->segregate decontaminate Decontaminate Glassware workup->decontaminate store Store Waste in Designated Area segregate->store decontaminate->store

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.